molecular formula C5H6N2O B1297883 1-(1h-Imidazol-2-yl)ethanone CAS No. 53981-69-4

1-(1h-Imidazol-2-yl)ethanone

Cat. No.: B1297883
CAS No.: 53981-69-4
M. Wt: 110.11 g/mol
InChI Key: OSMJIXXVEWORDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1h-Imidazol-2-yl)ethanone is a useful research compound. Its molecular formula is C5H6N2O and its molecular weight is 110.11 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1h-Imidazol-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(1h-Imidazol-2-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1h-Imidazol-2-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-imidazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4(8)5-6-2-3-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMJIXXVEWORDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337133
Record name 2-acetylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53981-69-4
Record name 2-acetylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 53981-69-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(1H-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(1H-imidazol-2-yl)ethanone, a crucial heterocyclic building block in medicinal chemistry. Direct C2-acylation of the imidazole ring is challenging due to the electronic properties of the ring. Therefore, multi-step synthetic routes are generally employed. This document details the most viable strategies, including acylation via C2-lithiation and a route starting from 2-bromoimidazole. Experimental protocols, quantitative data, and process diagrams are provided to facilitate practical application in a research and development setting.

Core Synthesis Pathways

Two primary and effective pathways for the synthesis of 1-(1H-imidazol-2-yl)ethanone are outlined below. These methods circumvent the difficulties of direct Friedel-Crafts-type acylation, which is generally ineffective on the imidazole core due to deactivation by protonation or Lewis acid coordination.

Pathway 1: Acylation via C2-Lithiation of N-Protected Imidazole

This robust pathway offers excellent regiocontrol and is a preferred method for the synthesis of 2-acylimidazoles. The strategy involves four key steps: N-protection, C2-lithiation, acylation, and deprotection.

Experimental Protocol: Acylation via C2-Lithiation

Step 1: N-Protection of Imidazole

  • To a stirred suspension of a strong base such as sodium hydride (NaH) in an aprotic polar solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF), cautiously add imidazole under a nitrogen atmosphere.

  • Allow the mixture to stir until the evolution of hydrogen gas ceases, indicating the formation of the imidazolide anion.

  • Add a suitable protecting group reagent, for example, benzyl chloride or (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl), dropwise to the solution at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion.

  • Upon completion, quench the reaction with water and extract the N-protected imidazole with an organic solvent.

  • Purify the product by column chromatography.

Step 2: C2-Lithiation

  • Dissolve the N-protected imidazole in an anhydrous ethereal solvent, such as THF, under a nitrogen atmosphere.

  • Cool the solution to a low temperature, typically -78 °C.

  • Slowly add a strong organolithium base, such as n-butyllithium (n-BuLi), to the solution. The C2 proton of the imidazole ring is the most acidic, leading to selective deprotonation.

  • Stir the mixture at this low temperature for a specified time to ensure complete formation of the 2-lithio-imidazole intermediate.

Step 3: Acylation

  • To the solution containing the 2-lithio-imidazole intermediate, add an acetylating agent. Common choices include acetyl chloride or N,N-dimethylacetamide.

  • Maintain the low temperature during the addition to control the reactivity.

  • Allow the reaction to proceed until completion, as monitored by TLC or LC-MS.

  • Quench the reaction, for example, with a saturated aqueous solution of ammonium chloride.

  • Extract the N-protected 1-(1H-imidazol-2-yl)ethanone with an organic solvent.

  • Purify the crude product via column chromatography.

Step 4: N-Deprotection

  • The method for deprotection depends on the protecting group used. For a benzyl group, catalytic hydrogenation is common. Dissolve the protected product in methanol or ethanol and add palladium on carbon (Pd/C). Stir the suspension under a hydrogen atmosphere until the starting material is consumed.

  • For a SEM group, deprotection can be achieved under acidic conditions.

  • Following deprotection, purify the final product, 1-(1H-imidazol-2-yl)ethanone, by recrystallization or column chromatography.

Quantitative Data for Acylation via C2-Lithiation Pathway (Representative)

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1 Imidazole, Benzyl ChlorideNaH, DMF0 - RT2 - 4~60.5[1]
2 1-Benzyl-1H-imidazolen-BuLi, THF-781 - 2-
3 2-Lithio-1-benzyl-1H-imidazole, Acetyl ChlorideTHF-782 - 3Good[2]
4 1-(1-Benzyl-1H-imidazol-2-yl)ethanoneH₂, Pd/C, MethanolRT12 - 24-

Note: Yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Diagram of Acylation via C2-Lithiation Pathway

Acylation_via_C2_Lithiation imidazole Imidazole n_protected N-Protected Imidazole imidazole->n_protected N-Protection (e.g., Benzyl Chloride, NaH) lithiated 2-Lithio-N-Protected Imidazole n_protected->lithiated C2-Lithiation (n-BuLi, -78°C) acylated N-Protected-1-(1H-imidazol-2-yl)ethanone lithiated->acylated Acylation (e.g., Acetyl Chloride) final_product 1-(1H-Imidazol-2-yl)ethanone acylated->final_product N-Deprotection (e.g., H₂, Pd/C)

Caption: Synthetic pathway via C2-lithiation of N-protected imidazole.

Pathway 2: Synthesis from 2-Bromoimidazole

This alternative multi-step pathway utilizes a halogenated imidazole intermediate. The key steps are the regioselective bromination of imidazole, followed by N-protection, metal-halogen exchange, acylation, and deprotection.

Experimental Protocol: Synthesis from 2-Bromoimidazole

Step 1: Regioselective Bromination of Imidazole

  • To a solution of imidazole in a suitable solvent, add a brominating agent such as N-bromosuccinimide (NBS) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with a reducing agent like sodium thiosulfate.

  • Extract the 2-bromoimidazole and purify by column chromatography.

Alternative Bromination: An alternative method involves polybromination with an excess of bromine, followed by selective debromination to yield the 2-bromo isomer.

Step 2: N-Protection of 2-Bromoimidazole

  • To a suspension of a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., THF or DMF), add 2-bromoimidazole.

  • Add the protecting group reagent (e.g., SEM-Cl) dropwise at a controlled temperature.

  • Stir the reaction until completion, then quench with water.

  • Extract the N-protected 2-bromoimidazole and purify by column chromatography.[3]

Step 3: Metal-Halogen Exchange and Acylation

  • The N-protected 2-bromoimidazole undergoes a metal-halogen exchange to form a reactive organometallic intermediate. This can be achieved using an organolithium reagent or Grignard reagent formation.

  • The resulting organometallic intermediate is then reacted with an acetylating agent (e.g., acetyl chloride) to introduce the acetyl group at the C2 position.[3]

Step 4: N-Deprotection

  • The final step is the removal of the N-protecting group, following a similar procedure as described in Pathway 1, to yield 1-(1H-imidazol-2-yl)ethanone.

Quantitative Data for Synthesis from 2-Bromoimidazole Pathway (Representative)

StepReactantsReagents/SolventsTemperature (°C)Time (h)Yield (%)
1 ImidazoleNBS, suitable solvent0 - RT--
2 2-Bromoimidazole, SEM-ClNaH, THF/DMF0 - RT--
3 N-Protected-2-bromoimidazole, Acetylating AgentOrganolithium reagent or Mg---
4 N-Protected-1-(1H-imidazol-2-yl)ethanoneDeprotection reagents---

Diagram of Synthesis from 2-Bromoimidazole Pathway

Synthesis_from_2_Bromoimidazole imidazole Imidazole bromoimidazole 2-Bromoimidazole imidazole->bromoimidazole Bromination (e.g., NBS) n_protected_bromo N-Protected-2-bromoimidazole bromoimidazole->n_protected_bromo N-Protection (e.g., SEM-Cl) organometallic N-Protected-2-metalloimidazole n_protected_bromo->organometallic Metal-Halogen Exchange (e.g., n-BuLi) acylated N-Protected-1-(1H-imidazol-2-yl)ethanone organometallic->acylated Acylation (Acetylating Agent) final_product 1-(1H-Imidazol-2-yl)ethanone acylated->final_product N-Deprotection

Caption: Synthetic pathway starting from 2-bromoimidazole.

Alternative Synthetic Approaches

While the above pathways are the most established, other methods have been considered.

De Novo Ring Formation: Debus-Radziszewski Reaction

A potential, though less common, one-pot synthesis involves the Debus-Radziszewski reaction. This multi-component reaction would theoretically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to directly form the 2-acetyl-imidazole ring. For the synthesis of 1-(1H-imidazol-2-yl)ethanone, the required components would be glyoxal, pyruvaldehyde, and an ammonia source. However, controlling the regioselectivity and avoiding side products can be challenging.[4][5]

Diagram of Debus-Radziszewski Reaction Concept

Debus_Radziszewski dicarbonyl 1,2-Dicarbonyl (Glyoxal) final_product 1-(1H-Imidazol-2-yl)ethanone dicarbonyl->final_product aldehyde Aldehyde (Pyruvaldehyde) aldehyde->final_product ammonia Ammonia Source ammonia->final_product

Caption: Conceptual Debus-Radziszewski synthesis of the target molecule.

General Experimental Workflow

The multi-step syntheses described generally follow a consistent experimental workflow for each step involving a reaction, workup, and purification.

Diagram of a General Experimental Workflow

Experimental_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Atmosphere) start->reaction_setup reagent_addition Reagent Addition (Controlled Temperature) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_monitoring workup Aqueous Workup (Quenching, Extraction) reaction_monitoring->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A generalized workflow for a single synthetic step.

Conclusion

The synthesis of 1-(1H-imidazol-2-yl)ethanone is most reliably achieved through multi-step pathways that manage the reactivity of the imidazole ring. The acylation of a C2-lithiated, N-protected imidazole is a highly effective and regioselective method. An alternative route commencing with the bromination of imidazole also presents a viable, albeit potentially more complex, option. The selection of a specific pathway will depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. The experimental protocols and data presented in this guide provide a solid foundation for the successful synthesis of this valuable chemical intermediate.

References

Spectroscopic Data Analysis of 1-(1H-Imidazol-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1-(1H-imidazol-2-yl)ethanone, a key heterocyclic ketone intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide presents a comprehensive overview based on predicted values and a comparative analysis with structurally related analogs. This approach offers a robust framework for researchers engaged in the synthesis, characterization, and application of substituted imidazole derivatives.

Predicted and Comparative Spectroscopic Data

The structural elucidation of 1-(1H-imidazol-2-yl)ethanone relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for the title compound are not widely published, data from close analogs such as 1-(4-methyl-1H-imidazol-2-yl)ethanone and 1-(4-(1H-imidazol-1-yl)phenyl)ethanone provide valuable benchmarks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1-(1H-imidazol-2-yl)ethanone in solution.

¹H NMR Spectroscopy Data

The proton NMR spectrum is expected to show distinct signals for the imidazole ring protons, the acetyl methyl protons, and the N-H proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) for 1-(1H-Imidazol-2-yl)ethanone *Expected Chemical Shift (δ, ppm) for 1-(4-methyl-1H-imidazol-2-yl)ethanone [1]Experimental Chemical Shift (δ, ppm) for 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone (in CDCl₃) [2]
Imidazole C4-H & C5-H~7.1 - 7.3 (s, 2H)6.5 - 7.5 (s, 1H)7.25 (s, 1H), 7.35 (s, 1H), 7.95 (s, 1H)
Acetyl CH₃~2.5 - 2.7 (s, 3H)2.4 - 2.6 (s, 3H)1.62 (s, 3H)
Imidazole N-HBroad singlet, variableBroad singlet, variable-
Phenyl H--7.51 (d), 8.09 (d)

Predicted values are based on standard chemical shift principles and comparison with analogs.

¹³C NMR Spectroscopy Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) for 1-(1H-Imidazol-2-yl)ethanone *Expected Chemical Shift (δ, ppm) for 1-(4-methyl-1H-imidazol-2-yl)ethanone [1]Experimental Chemical Shift (δ, ppm) for 1-(4-(1H-imidazol-1-yl)phenyl)ethanone (in CDCl₃) [2]
Carbonyl C=O~188 - 198185 - 195196.5
Imidazole C2~145 - 155145 - 155-
Imidazole C4 & C5~120 - 130115 - 140117.7, 130.4
Acetyl CH₃~25 - 3025 - 3026.61
Phenyl C--120.7, 131.2, 135.4, 140.8

Predicted values are based on standard chemical shift principles and comparison with analogs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Vibrational Mode Expected Frequency (cm⁻¹) for 1-(1H-Imidazol-2-yl)ethanone *Expected Frequency (cm⁻¹) for 1-(4-methyl-1H-imidazol-2-yl)ethanone [1]Experimental Frequency (cm⁻¹) for 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone [2]
N-H Stretch (Imidazole)3100 - 3300 (broad)3100 - 3300 (broad)-
C-H Stretch (sp²)~3000 - 31002850 - 31002222
C=O Stretch (Ketone)~1670 - 1690 (strong)1670 - 1690 (strong, sharp)1665
C=N Stretch (Imidazole)~1600 - 16501600 - 16501606
C-N Stretch--1530

Expected values are based on typical functional group absorption ranges and data from analogs.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Expected Value for 1-(1H-Imidazol-2-yl)ethanone Expected Value for 1-(4-methyl-1H-imidazol-2-yl)ethanone [1]
Molecular FormulaC₅H₆N₂OC₆H₈N₂O
Molecular Weight110.11 g/mol 124.14 g/mol
Molecular Ion (M⁺) (m/z)110124.06
Key Fragment (M-43) (m/z)67 (Loss of acetyl group)81 (Loss of acetyl group)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of 1-(1H-imidazol-2-yl)ethanone are provided below. These are generalized protocols that can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the molecular structure.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified 1-(1H-imidazol-2-yl)ethanone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent is critical and should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a constant temperature, typically 25 °C.

    • Employ a standard single-pulse experiment.

    • Set the spectral width to encompass the expected range of proton signals (e.g., 0-12 ppm).

    • A sufficient number of scans (typically 16-64) should be co-added to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • A significantly larger number of scans (typically 1024 or more) will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is meticulously cleaned with a suitable solvent (e.g., isopropanol) and dried.

    • Place a small amount of the solid 1-(1H-imidazol-2-yl)ethanone sample directly onto the center of the ATR crystal.

    • Apply consistent pressure using the instrument's pressure clamp to ensure intimate contact between the sample and the crystal surface.

  • Instrumentation:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-Resolution Mass Spectrometry (HRMS) is recommended for obtaining accurate mass measurements and determining the elemental composition.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source, typically via a direct insertion probe or a gas chromatograph (GC).

    • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

    • Acquire the mass spectrum, which will show the molecular ion (M⁺) and various fragment ions.

  • Data Analysis:

    • Analyze the resulting mass spectrum to identify the molecular ion peak.

    • Interpret the fragmentation pattern to gain structural information.

    • For HRMS data, use the accurate mass measurement to calculate the elemental composition, which can confirm the molecular formula.

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of spectroscopic data analysis for 1-(1H-imidazol-2-yl)ethanone.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 1-(1H-imidazol-2-yl)ethanone Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy (FT-IR) Purification->IR MS Mass Spectrometry (EI-MS, HRMS) Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Figure 1: Experimental workflow for synthesis and spectroscopic characterization.

Data_Integration_Pathway H_NMR ¹H NMR Structure Final Structure Confirmation H_NMR->Structure Proton Environment & Connectivity C_NMR ¹³C NMR C_NMR->Structure Carbon Skeleton IR IR Spectroscopy IR->Structure Functional Groups MS Mass Spectrometry MS->Structure Molecular Weight & Formula

Figure 2: Signaling pathway for integrated spectroscopic data analysis.

References

Crystal Structure Determination of 1-(1H-Imidazol-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 1-(1H-imidazol-2-yl)ethanone, a key heterocyclic building block. While a specific, peer-reviewed crystal structure for this exact molecule is not extensively documented in publicly available literature, this paper outlines the most probable synthetic and crystallographic protocols based on established methods for closely related compounds, particularly its isomer, 1-(1H-imidazol-1-yl)ethanone. This document serves as a detailed roadmap for researchers aiming to synthesize, crystallize, and structurally characterize this and similar imidazole-based compounds.

Introduction to 2-Acylimidazoles

1-(1H-imidazol-2-yl)ethanone, also known as 2-acetylimidazole, belongs to the class of 2-acylimidazoles. These compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the imidazole ring and the acyl group. The determination of their precise three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding their chemical properties, potential intermolecular interactions, and for rational drug design. The structural data provides insights into bond lengths, bond angles, and crystal packing, which are fundamental to predicting the compound's behavior in biological systems.

Experimental Protocols

The determination of the crystal structure of 1-(1H-imidazol-2-yl)ethanone involves a multi-step process, beginning with the synthesis of the compound, followed by the growth of high-quality single crystals, and culminating in X-ray diffraction analysis.

Synthesis of 1-(1H-Imidazol-2-yl)ethanone

A probable and effective method for the synthesis of 2-acylimidazoles involves the acylation of a lithiated imidazole precursor. The following protocol is adapted from established procedures for similar compounds.

Step 1: N-Protection of Imidazole

  • To a solution of imidazole in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a protecting group such as tert-butyldimethylsilyl (TBDMS) chloride or di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., triethylamine).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the N-protected imidazole by column chromatography.

Step 2: C2-Lithiation and Acylation

  • Dissolve the N-protected imidazole in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation at the C2 position.

  • To the resulting solution of 2-lithio-N-protected-imidazole, add an acetylating agent such as N,N-dimethylacetamide or acetyl chloride dropwise, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Deprotection

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Remove the N-protecting group under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group or fluoride-mediated cleavage for a TBDMS group).

  • Purify the final product, 1-(1H-imidazol-2-yl)ethanone, by column chromatography or recrystallization.

Crystallization

The growth of single crystals suitable for X-ray diffraction is a critical step and often requires screening various conditions.

Recommended Crystallization Techniques:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane) to form a nearly saturated solution. Allow the solvent to evaporate slowly in a loosely covered vial in a vibration-free environment.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to induce crystallization.

X-ray Data Collection and Structure Refinement
  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations.

  • X-ray data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Data Presentation

As the crystal structure of 1-(1H-imidazol-2-yl)ethanone is not publicly available, the following tables present the crystallographic data for its close isomer, 1-(1H-imidazol-1-yl)ethanone , as a representative example of the data that would be obtained from a successful crystal structure determination.[1]

Table 1: Crystal Data and Structure Refinement for 1-(1H-Imidazol-1-yl)ethanone [1]

ParameterValue
Empirical formulaC₅H₆N₂O
Formula weight110.12
Temperature173(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensionsa = 7.5263 (8) Å, α = 90°b = 7.5835 (10) Å, β = 100.361 (8)°c = 9.873 (9) Å, γ = 90°
Volume554.4 (1) ų
Z4
Density (calculated)1.318 Mg/m³
Absorption coefficient0.096 mm⁻¹
F(000)232
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection3.24 to 29.21°
Reflections collected6541
Independent reflections1208 [R(int) = 0.035]
Completeness to theta = 29.21°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1208 / 0 / 74
Goodness-of-fit on F²1.056
Final R indices [I>2sigma(I)]R1 = 0.037, wR2 = 0.099
R indices (all data)R1 = 0.046, wR2 = 0.104
Largest diff. peak and hole0.22 and -0.20 e.Å⁻³

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for crystal structure determination.

G cluster_synthesis Synthetic Pathway Imidazole Imidazole N_Protected_Imidazole N-Protected Imidazole Imidazole->N_Protected_Imidazole  Protection (e.g., Boc)₂O C2_Lithio_Imidazole C2-Lithio Intermediate N_Protected_Imidazole->C2_Lithio_Imidazole  n-BuLi, -78°C N_Protected_2_Acylimidazole N-Protected 2-Acetylimidazole C2_Lithio_Imidazole->N_Protected_2_Acylimidazole  Acylating Agent (e.g., AcCl) Target_Molecule 1-(1H-Imidazol-2-yl)ethanone N_Protected_2_Acylimidazole->Target_Molecule  Deprotection (e.g., acid)

Figure 1. Proposed synthetic pathway for 1-(1H-imidazol-2-yl)ethanone.

G cluster_workflow Crystal Structure Determination Workflow Synthesis Synthesis of Compound Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Data Collection Crystal_Selection->Data_Collection  X-ray Diffractometer Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution  Direct/Patterson Methods Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement  Least-Squares on F² Validation_and_Analysis Validation & CIF File Generation Structure_Refinement->Validation_and_Analysis

Figure 2. General workflow for crystal structure determination.

Conclusion

References

A Comprehensive Technical Guide on the Theoretical and Computational Analysis of 1-(1H-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and computational studies of 1-(1H-imidazol-2-yl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry and materials science. Due to the limited direct experimental data on this specific molecule, this document leverages available information on its isomers and structurally related compounds to present a comprehensive analysis. This guide covers its synthesis, spectroscopic properties, and in-depth computational analysis, including quantum chemical calculations and molecular docking studies, offering a valuable resource for professionals in drug development and chemical research.

Molecular Structure and Physicochemical Properties

1-(1H-imidazol-2-yl)ethanone is a five-membered heterocyclic compound containing an acetyl group at the second position of the imidazole ring. The presence of the imidazole moiety, a key structural feature in many biologically active molecules, coupled with a reactive ketone functional group, makes it a versatile building block for the synthesis of novel compounds.

Table 1: Physicochemical Properties of Imidazole Derivatives

Property1-(4-Methyl-1H-imidazol-2-yl)ethanone (Computed)1-(1H-Imidazol-1-yl)ethanone (Experimental)Source
Molecular FormulaC₆H₈N₂OC₅H₆N₂O[1]
Molecular Weight124.14 g/mol 110.12 g/mol [1][2]
XLogP30.5-[1]
Hydrogen Bond Donor Count10[1][2]
Hydrogen Bond Acceptor Count22[1][2]
Rotatable Bond Count11[1][2]
Exact Mass124.0637 g/mol 110.0480 g/mol [1][2]
Topological Polar Surface Area45.8 Ų-[1]
Complexity124-[1]

Synthesis Protocols

The synthesis of 1-(1H-imidazol-2-yl)ethanone and its derivatives can be achieved through various established chemical methodologies. Below are detailed protocols for related compounds which can be adapted for the target molecule.

Synthesis of Imidazole-Containing Chalcones via Claisen-Schmidt Condensation

This protocol describes the synthesis of bioactive chalcones from an imidazole-ethanone derivative.[3]

Experimental Protocol:

  • Dissolution: Dissolve 1.0 equivalent of the starting 1-(imidazol-2-yl)ethanone derivative in ethanol.

  • Aldehyde Addition: Add 1.0 equivalent of a substituted aromatic aldehyde to the solution.

  • Base Addition: Cool the mixture to 0-5 °C and slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise while maintaining the temperature below 10 °C.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress using Thin Layer Chromatography (TLC).

  • Precipitation: Pour the reaction mixture into crushed ice and acidify with glacial acetic acid to a pH of 6-7 to precipitate the chalcone product.

  • Filtration and Purification: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[3]

Multi-step Synthesis from 4-Methyl-1H-imidazole

A plausible multi-step synthesis for a related compound, 1-(4-methyl-1H-imidazol-2-yl)ethanone, involves the following key transformations.[1][4]

Experimental Protocol:

  • N-Protection: The acidic proton on the imidazole nitrogen is first protected to prevent side reactions, for example, using a trityl group.[1]

  • Regioselective Bromination: The protected imidazole undergoes regioselective bromination at the C2 position. This can be a challenging step as electrophilic substitution is favored at C4 and C5.[4] One strategy involves polybromination followed by selective debromination.[4]

  • Metal-Halogen Exchange and Acetylation: A metal-halogen exchange reaction is performed on the 2-bromo derivative, followed by reaction with an acetylating agent (e.g., acetyl chloride) to introduce the acetyl group.

  • Deprotection: The final step involves the removal of the N-protecting group to yield the target compound.

dot

G General Synthesis Workflow cluster_synthesis Synthesis Start Starting Imidazole Derivative Protection N-Protection Start->Protection Protecting Agent Bromination Regioselective Bromination (C2) Protection->Bromination NBS/AIBN Metal_Halogen Metal-Halogen Exchange Bromination->Metal_Halogen n-BuLi/Mg Acetylation Acetylation Metal_Halogen->Acetylation Acetyl Chloride Deprotection Deprotection Acetylation->Deprotection Acid/Base Product 1-(1H-imidazol-2-yl)ethanone Deprotection->Product

Caption: A plausible multi-step synthesis workflow for 1-(1H-imidazol-2-yl)ethanone.

Spectroscopic Characterization

While direct experimental spectra for 1-(1H-imidazol-2-yl)ethanone are not widely published, data from analogous compounds provide expected regions for key functional groups.[1][5]

Table 2: Predicted Spectroscopic Data for 1-(1H-imidazol-2-yl)ethanone

TechniqueFunctional GroupExpected Chemical Shift / WavenumberSource
¹H NMR Imidazole N-HBroad singlet, solvent-dependent[1]
Imidazole C-H~7.0-7.5 ppm (singlets)[1]
Acetyl CH₃~2.5-2.7 ppm (singlet)[1]
¹³C NMR Imidazole C=O~185-190 ppm[5]
Imidazole C2~145-150 ppm[5]
Imidazole C4/C5~120-130 ppm[5]
Acetyl CH₃~25-30 ppm[5]
IR Spectroscopy N-H Stretch3100-3300 cm⁻¹ (broad)[1]
C=O Stretch (Ketone)1670-1690 cm⁻¹ (strong, sharp)[1]
C=N Stretch (Imidazole)1600-1650 cm⁻¹[1]
Mass Spectrometry Molecular Ion (M⁺)m/z = 110.05[2]
Key Fragment (Loss of acetyl)m/z = 67[1]
General Spectroscopic Analysis Protocol

Objective: To confirm the molecular structure and purity of the synthesized compound.[5]

Methodology:

  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency.

  • IR Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.

    • Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., Electron Ionization - EI for fragmentation patterns or Electrospray Ionization - ESI for molecular ion confirmation).

dot

G Spectroscopic Analysis Workflow Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

Quantum Chemical Studies

Density Functional Theory (DFT) is a powerful computational method to investigate the electronic structure, geometry, and reactivity of molecules.

Computational Methodology

DFT calculations are typically performed using software packages like Gaussian.[6] A common approach involves:

  • Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) functional.[6][7]

  • Basis Set: 6-311+G(d,p) or a similar level of theory.[6][7]

  • Calculations: Geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.[6][7][8]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity.[7] A smaller energy gap suggests higher reactivity. For a related imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant chemical stability.[7]

Table 3: Computed Electronic Properties of an Imidazole Derivative

ParameterValue (eV)Source
HOMO Energy (EHOMO)-6.2967[7]
LUMO Energy (ELUMO)-1.8096[7]
Energy Gap (ΔE)4.4871[7]
Chemical Hardness (η)2.2449[7]
Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In MEP maps, red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).[8]

Non-Linear Optical (NLO) Properties

Organic molecules with significant intramolecular charge transfer, often indicated by a narrow HOMO-LUMO gap, can exhibit non-linear optical properties. Chalcone derivatives containing imidazole moieties have been identified as potential NLO materials. The first hyperpolarizability (β) is a key parameter for NLO activity, and its calculation via DFT can help in screening candidate molecules.

dot

G Computational Chemistry Workflow Input Molecular Structure (1-(1H-imidazol-2-yl)ethanone) DFT DFT Calculation (e.g., B3LYP/6-311+G(d,p)) Input->DFT Geometry Geometry Optimization DFT->Geometry Vibrational Vibrational Frequencies DFT->Vibrational Electronic Electronic Properties DFT->Electronic Output Theoretical Data & Insights Geometry->Output Vibrational->Output HOMO_LUMO HOMO-LUMO Analysis Electronic->HOMO_LUMO MEP MEP Analysis Electronic->MEP NLO NLO Properties Electronic->NLO HOMO_LUMO->Output MEP->Output NLO->Output

Caption: A standard workflow for the computational analysis of the target molecule.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. This is a crucial step in drug discovery for identifying potential drug candidates.

Molecular Docking Protocol
  • Protein Preparation: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of 1-(1H-imidazol-2-yl)ethanone and optimize its geometry. Assign charges and define rotatable bonds.

  • Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger) to dock the ligand into the active site of the protein. The software will generate multiple binding poses.

  • Analysis: Analyze the docking results based on the binding energy (or docking score) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Lower binding energies typically indicate a more favorable binding affinity.[9]

Table 4: Representative Molecular Docking Results for Imidazole Derivatives

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Source
Imidazo[2,1-b]thiazole derivativesGlypican-3 (GPC-3)-6.90 to -10.30[9]
Imidazole phenothiazine hybridsEpidermal Growth Factor Receptor (EGFR)-5.93 to -7.23[10]
Triaryl imidazole derivativeAntifungal/Antibacterial proteins-8.3 to -8.8[11]

The imidazole scaffold is a common feature in kinase inhibitors, where it can interact with the ATP-binding site.[3] Therefore, 1-(1H-imidazol-2-yl)ethanone and its derivatives are promising candidates for screening against various kinases and other therapeutic targets.

Conclusion

This technical guide has provided a comprehensive theoretical and computational overview of 1-(1H-imidazol-2-yl)ethanone. By leveraging data from structurally similar compounds, we have outlined plausible synthesis routes, predicted spectroscopic features, and detailed a robust workflow for its computational analysis. The insights from DFT calculations, including HOMO-LUMO, MEP, and NLO analyses, combined with the potential for favorable protein-ligand interactions as suggested by molecular docking studies of related compounds, highlight the significant promise of this molecule as a scaffold in the development of novel therapeutic agents and functional materials. Further direct experimental validation is warranted to fully elucidate the properties and potential applications of this versatile heterocyclic ketone.

References

An In-depth Technical Guide to the Debus-Radziszewski Synthesis of 2-Acetylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Debus-Radziszewski synthesis, a powerful multicomponent reaction, specifically tailored for the preparation of 2-acetylimidazole. This key heterocyclic scaffold is a valuable building block in medicinal chemistry and materials science.

Reaction Principle

The Debus-Radziszewski imidazole synthesis is a classic multicomponent reaction that forms an imidazole ring from a 1,2-dicarbonyl, an aldehyde, and ammonia.[1] In the specific synthesis of 2-acetylimidazole, the reactants are glyoxal (the 1,2-dicarbonyl), methylglyoxal (acting as the aldehyde component), and a source of ammonia, typically ammonium acetate.

The overall transformation can be summarized as follows:

Glyoxal + Methylglyoxal + 2 NH₃ → 2-Acetylimidazole + 3 H₂O

While the exact reaction mechanism is not certain, it is generally understood to occur in two main stages.[1] First, the 1,2-dicarbonyl (glyoxal) condenses with two equivalents of ammonia to form a diimine intermediate.[2][3] This diimine then condenses with the aldehyde (methylglyoxal) to form the imidazole ring through a series of cyclization and dehydration steps.

Reaction Mechanism and Workflow

The following diagrams illustrate the proposed reaction mechanism and a typical experimental workflow for the synthesis.

G Proposed Reaction Mechanism for 2-Acetylimidazole Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Glyoxal Glyoxal Diimine Glyoxal Diimine Glyoxal->Diimine + 2 NH₃ - 2 H₂O Methylglyoxal Methylglyoxal Adduct Initial Adduct Ammonia Ammonia (2 equiv.) Diimine->Adduct + Methylglyoxal Cyclized Cyclized Intermediate Adduct->Cyclized Cyclization Product 2-Acetylimidazole Cyclized->Product Dehydration (- H₂O)

Caption: Proposed reaction mechanism for the Debus-Radziszewski synthesis of 2-acetylimidazole.

G General Experimental Workflow A Reactant Preparation (Dissolve Ammonium Acetate in Acetic Acid) B Addition of Reagents (1,2-Dicarbonyl & Aldehyde) A->B C Reaction (Reflux for 4-6 hours at 110-120 °C) B->C D Work-up (Quench with ice-water) C->D E Neutralization (Adjust pH to 7-8 with NaHCO₃) D->E F Extraction (e.g., with Ethyl Acetate) E->F G Drying & Concentration (Dry over Na₂SO₄, Rotary Evaporation) F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, etc.) H->I

Caption: A typical experimental workflow for the synthesis and purification of 2-acetylimidazole.

Quantitative Data Summary

The synthesis of substituted imidazoles via the Debus-Radziszewski reaction can be influenced by various factors. While specific yield data for 2-acetylimidazole is not extensively tabulated in the literature, the following table summarizes typical reaction parameters based on analogous syntheses.[4][5] The primary challenges often cited for this reaction are achieving high yields and minimizing side product formation.[6]

ParameterValue / ConditionPurpose / Comment
Molar Ratio 1:1:2 (Dicarbonyl:Aldehyde:Ammonia)A common starting point to ensure sufficient ammonia for condensation.[5]
Ammonia Source Ammonium AcetateProvides both ammonia and a slightly acidic medium.
Solvent Glacial Acetic AcidActs as a solvent and catalyst for the condensation reactions.
Reaction Temp. 110-120 °C (Reflux)Sufficient temperature to drive the multiple dehydration steps.[4]
Reaction Time 4 - 6 hoursTypical duration to ensure completion, monitored by TLC.[4]
pH (Work-up) 7 - 8Neutralization is critical before extraction to ensure the product is in its free base form.[4]

Note: Yields can be highly variable and are dependent on the precise reaction conditions, scale, and purification efficiency.

Detailed Experimental Protocol

This protocol is adapted from a representative procedure for a gram-scale Debus-Radziszewski synthesis.[4]

4.1 Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for 0.10 mol scale)
Glyoxal (40% in water)C₂H₂O₂58.0414.51 g (0.10 mol)
Methylglyoxal (40% in water)C₃H₄O₂72.0618.02 g (0.10 mol)
Ammonium AcetateC₂H₇NO₂77.0815.42 g (0.20 mol)
Glacial Acetic AcidCH₃COOH60.05100 mL
Ethyl AcetateC₄H₈O₂88.11As needed for extraction
Saturated Sodium BicarbonateNaHCO₃84.01As needed for neutralization
Anhydrous Sodium SulfateNa₂SO₄142.04As needed for drying

4.2 Procedure

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine ammonium acetate (15.42 g, 0.20 mol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Reagents: To the stirred solution, add the 40% aqueous solution of glyoxal (14.51 g, 0.10 mol). Subsequently, add the 40% aqueous solution of methylglyoxal (18.02 g, 0.10 mol) dropwise over 15-20 minutes. An exothermic reaction may be observed.[4]

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) and maintain this temperature for 4-6 hours. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes).[4]

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Neutralization and Extraction: Slowly add a saturated sodium bicarbonate solution to the aqueous mixture with stirring until the pH reaches 7-8. Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[4]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-acetylimidazole.[4]

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the final product of high purity.

Conclusion

The Debus-Radziszewski synthesis remains a viable and direct method for the preparation of 2-acetylimidazole and other substituted imidazoles.[7] While the reaction can sometimes suffer from moderate yields and the formation of byproducts, careful control of stoichiometry, temperature, and pH during work-up is crucial for success.[5][6] The protocol and data provided herein offer a solid foundation for researchers to successfully implement and potentially optimize this important transformation in their synthetic endeavors.

References

Multi-Step Synthesis of 1-(1H-Imidazol-2-yl)ethanone from Imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details two primary synthetic routes for the preparation of 1-(1H-imidazol-2-yl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available precursor, imidazole. Direct C2-acylation of the imidazole ring is notoriously challenging due to the electronic properties of the heterocycle. Therefore, this guide focuses on multi-step strategies that offer superior regiocontrol and reliable yields. The two routes discussed are the Vilsmeier-Haack formylation pathway and the C2-lithiation of an N-protected imidazole.

Route 1: Vilsmeier-Haack Formylation and Subsequent Elaboration

This synthetic approach involves the initial introduction of a formyl group at the C2 position of imidazole, which is then converted to the desired acetyl group in two subsequent steps.

Overall Reaction Scheme:

Imidazole → 2-Formylimidazole → 1-(1H-Imidazol-2-yl)ethanol → 1-(1H-Imidazol-2-yl)ethanone

Experimental Protocols

Step 1: Synthesis of 2-Formylimidazole via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[1] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

  • Reaction: Imidazole is reacted with the Vilsmeier reagent to produce an iminium salt intermediate, which upon hydrolysis yields 2-formylimidazole.

  • Procedure:

    • In a three-necked round-bottom flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) (3 equivalents) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise with stirring, maintaining the temperature below 20°C.

    • After the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

    • To this, add a solution of imidazole (1 equivalent) in DMF dropwise.

    • The reaction mixture is then heated on a steam bath for 2-3 hours.

    • After cooling, the reaction mixture is poured onto crushed ice and neutralized to pH 6-8 with a saturated aqueous solution of sodium acetate.

    • The product, 2-formylimidazole, is then extracted with a suitable organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 1-(1H-Imidazol-2-yl)ethanol via Grignard Reaction

The formyl group of 2-formylimidazole is converted to a secondary alcohol by reaction with a methyl Grignard reagent.

  • Reaction: 2-Formylimidazole reacts with methylmagnesium bromide in an anhydrous ether solvent.

  • Procedure:

    • A solution of 2-formylimidazole (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a solution of methylmagnesium bromide (1.2 equivalents) in diethyl ether at 0°C under an inert atmosphere.

    • The reaction mixture is stirred at room temperature for 2-4 hours.

    • The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield 1-(1H-imidazol-2-yl)ethanol.

Step 3: Synthesis of 1-(1H-Imidazol-2-yl)ethanone via Oxidation

The secondary alcohol is oxidized to the target ketone. Activated manganese dioxide (MnO₂) is a suitable reagent for the oxidation of this type of heterocyclic alcohol.[3][4] Alternatively, pyridinium chlorochromate (PCC) can be employed.[5]

  • Reaction: 1-(1H-Imidazol-2-yl)ethanol is oxidized to 1-(1H-imidazol-2-yl)ethanone.

  • Procedure (using MnO₂):

    • A solution of 1-(1H-imidazol-2-yl)ethanol (1 equivalent) in a suitable solvent such as dichloromethane or chloroform is treated with an excess of activated manganese dioxide (5-10 equivalents).

    • The heterogeneous mixture is stirred vigorously at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, the manganese dioxide is removed by filtration through a pad of celite.

    • The filtrate is concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Quantitative Data Summary for Route 1
StepReactantsReagents & SolventsKey ConditionsProductTypical Yield (%)
1ImidazoleDMF, POCl₃, Sodium Acetate (aq)0°C to 100°C2-Formylimidazole60-70
22-FormylimidazoleMethylmagnesium bromide, THF, NH₄Cl (aq)0°C to Room Temperature, Anhydrous, Inert atm.1-(1H-Imidazol-2-yl)ethanol75-85
31-(1H-Imidazol-2-yl)ethanolActivated MnO₂, DichloromethaneRoom Temperature, 24-48h1-(1H-Imidazol-2-yl)ethanone80-90

Route 2: C2-Lithiation of N-Protected Imidazole

This route involves the protection of the imidazole nitrogen to increase the acidity of the C2 proton, followed by deprotonation with a strong base and subsequent acylation. A final deprotection step yields the target compound. The use of a benzyl protecting group is outlined here due to its relative ease of introduction and removal via hydrogenolysis.[6]

Overall Reaction Scheme:

Imidazole → 1-Benzyl-1H-imidazole → 1-(1-Benzyl-1H-imidazol-2-yl)ethanone → 1-(1H-Imidazol-2-yl)ethanone

Experimental Protocols

Step 1: Synthesis of 1-Benzyl-1H-imidazole (N-Protection)

  • Reaction: Imidazole is N-benzylated using benzyl bromide in the presence of a base.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0°C, a solution of imidazole (1 equivalent) in anhydrous THF is added dropwise.

    • The mixture is allowed to warm to room temperature and stirred for 1 hour until the evolution of hydrogen gas ceases.

    • The mixture is cooled back to 0°C, and benzyl bromide (1.1 equivalents) is added dropwise.

    • The reaction is stirred at room temperature for 12-16 hours.

    • The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • The crude product is purified by column chromatography.

Step 2: Synthesis of 1-(1-Benzyl-1H-imidazol-2-yl)ethanone (C2-Lithiation and Acylation)

  • Reaction: 1-Benzyl-1H-imidazole is deprotonated at the C2 position with n-butyllithium, followed by quenching with an acetylating agent such as N,N-dimethylacetamide.[6]

  • Procedure:

    • A solution of 1-benzyl-1H-imidazole (1 equivalent) in anhydrous THF is cooled to -78°C in a dry ice/acetone bath under an inert atmosphere.

    • n-Butyllithium (1.1 equivalents, solution in hexanes) is added dropwise, maintaining the temperature below -70°C.

    • The mixture is stirred at -78°C for 1-2 hours to ensure complete lithiation.

    • N,N-dimethylacetamide (1.2 equivalents) is added dropwise to the solution, again keeping the temperature below -70°C.

    • The reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 2-4 hours.

    • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

    • The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

    • Purification is achieved by column chromatography.

Step 3: Synthesis of 1-(1H-Imidazol-2-yl)ethanone (N-Deprotection)

  • Reaction: The benzyl protecting group is removed by catalytic hydrogenolysis.[6]

  • Procedure:

    • 1-(1-Benzyl-1H-imidazol-2-yl)ethanone (1 equivalent) is dissolved in methanol or ethanol.

    • A catalytic amount of palladium on carbon (10 wt. % Pd/C) is added to the solution.

    • The suspension is stirred under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature until the starting material is consumed (monitored by TLC).

    • The catalyst is removed by filtration through celite, and the filtrate is concentrated under reduced pressure to yield the final product, 1-(1H-imidazol-2-yl)ethanone.

Quantitative Data Summary for Route 2
StepReactantsReagents & SolventsKey ConditionsProductTypical Yield (%)
1ImidazoleSodium hydride, Benzyl bromide, THF0°C to Room Temperature, Anhydrous, Inert atm.1-Benzyl-1H-imidazole85-95
21-Benzyl-1H-imidazolen-Butyllithium, N,N-dimethylacetamide, THF-78°C to Room Temperature, Anhydrous, Inert atm.1-(1-Benzyl-1H-imidazol-2-yl)ethanone65-75
31-(1-Benzyl-1H-imidazol-2-yl)ethanoneH₂, Pd/C, Methanol or EthanolRoom Temperature, H₂ atmosphere1-(1H-Imidazol-2-yl)ethanone90-98

Logical and Experimental Workflows

The following diagrams illustrate the logical progression and experimental workflows for the two synthetic routes.

G cluster_0 Route 1: Vilsmeier-Haack Pathway Imidazole_R1 Imidazole Formylimidazole 2-Formylimidazole Imidazole_R1->Formylimidazole Vilsmeier-Haack (DMF, POCl₃) Imidazolylethanol 1-(1H-Imidazol-2-yl)ethanol Formylimidazole->Imidazolylethanol Grignard Reaction (MeMgBr) Target_R1 1-(1H-Imidazol-2-yl)ethanone Imidazolylethanol->Target_R1 Oxidation (MnO₂)

Caption: Synthetic workflow for Route 1.

G cluster_1 Route 2: C2-Lithiation Pathway Imidazole_R2 Imidazole ProtectedImidazole 1-Benzyl-1H-imidazole Imidazole_R2->ProtectedImidazole N-Protection (BnBr, NaH) AcylProtectedImidazole 1-(1-Benzyl-1H-imidazol-2-yl)ethanone ProtectedImidazole->AcylProtectedImidazole C2-Lithiation & Acylation (n-BuLi, DMAc) Target_R2 1-(1H-Imidazol-2-yl)ethanone AcylProtectedImidazole->Target_R2 N-Deprotection (H₂, Pd/C)

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented provide viable pathways for the synthesis of 1-(1H-imidazol-2-yl)ethanone from imidazole. The Vilsmeier-Haack route is a classic approach that utilizes well-established reactions. The C2-lithiation of a protected imidazole offers an alternative with good regiocontrol, a common strategy for functionalizing the C2 position of imidazoles. The choice of route may depend on the availability of specific reagents, scalability requirements, and the researcher's familiarity with the techniques involved. The experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for the successful synthesis of this important heterocyclic ketone.

References

Characterization of 1-(1H-Imidazol-2-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques used to characterize 1-(1H-imidazol-2-yl)ethanone. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from closely related analogs and isomers to provide a predictive framework for its characterization. The methodologies and expected data presented herein serve as a valuable resource for researchers involved in the synthesis and quality control of this and similar imidazole-containing compounds.

Physicochemical Properties

The fundamental physical and chemical properties of a compound are crucial for its handling, formulation, and development. While experimental data for 1-(1H-imidazol-2-yl)ethanone is not widely published, computational models and data from analogous structures provide estimated values.

Table 1: Predicted Physicochemical Properties of 1-(1H-Imidazol-2-yl)ethanone

PropertyPredicted ValueSource/Analogy
Molecular FormulaC₅H₆N₂O
Molecular Weight110.11 g/mol [1]
AppearanceSolid
Melting PointNot available
Boiling Point105 °C at 15 mmHg (for 1-methyl analog)
SolubilitySoluble in polar organic solvents (e.g., DMSO, Methanol)General knowledge of similar structures
pKaNot available

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of newly synthesized compounds. The following sections detail the expected spectroscopic profile of 1-(1H-imidazol-2-yl)ethanone based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for 1-(1H-Imidazol-2-yl)ethanone

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~7.0-7.5Singlet2HImidazole C-HExpected as two singlets or a multiplet in the aromatic region.
~2.5Singlet3HAcetyl CH₃
Broad Singlet1HImidazole N-HChemical shift is highly dependent on solvent and concentration.

Table 3: Predicted ¹³C NMR Spectral Data for 1-(1H-Imidazol-2-yl)ethanone

Chemical Shift (δ) ppmAssignmentNotes
~190Carbonyl C=OExpected in the downfield region.
~145Imidazole C2Carbon attached to two nitrogen atoms.
~120-130Imidazole C4/C5Aromatic carbons.
~25Acetyl CH₃
Experimental Protocol: NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).[2]

  • Data Acquisition: Acquire the ¹H spectrum followed by the ¹³C spectrum. Standard acquisition parameters should be used.

  • Data Analysis: Process the spectra to identify chemical shifts, multiplicities, and integration values. Compare the obtained data with the predicted values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for 1-(1H-Imidazol-2-yl)ethanone

Wavenumber (cm⁻¹)IntensityAssignment
3200-3400BroadN-H stretch
~1670StrongC=O stretch (ketone)
1500-1600MediumC=N and C=C stretches (imidazole ring)
~1400MediumC-H bend
Experimental Protocol: IR Spectroscopy

Objective: To identify the key functional groups.

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Table 5: Predicted Mass Spectrometry Data for 1-(1H-Imidazol-2-yl)ethanone

m/zIonNotes
110.05[M]⁺Molecular ion peak.
95.03[M-CH₃]⁺Loss of a methyl group.
68.03[M-C₂H₂O]⁺Loss of the acetyl group.
Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[3]

  • Data Acquisition: Acquire the mass spectrum. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition analysis.[2]

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions to confirm the molecular weight and structure.

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of non-volatile compounds.

Table 6: Generic HPLC Method Parameters for Imidazole Derivatives

ParameterCondition
ColumnC18 reverse-phase column
Mobile PhaseGradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)
Flow Rate1.0 mL/min
DetectionUV at 220 nm and 254 nm
Injection Volume10 µL
Experimental Protocol: HPLC Analysis

Objective: To assess the purity of the synthesized compound.

  • Sample Preparation: Prepare a standard solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Method Development: If a standard method is not available, develop a suitable gradient elution method to achieve good separation of the main peak from any impurities.

  • Data Analysis: Integrate the peak areas to determine the percentage purity of the compound.

Experimental and Analytical Workflows

Visualizing the workflow can aid in understanding the logical progression of experiments and data analysis.

G cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_analysis Data Analysis and Confirmation synthesis Synthesis of Crude Product purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms hplc HPLC Analysis purification->hplc structure_confirmation Structure Confirmation nmr->structure_confirmation ir->structure_confirmation ms->structure_confirmation purity_assessment Purity Assessment hplc->purity_assessment

Caption: General workflow for the synthesis and characterization of 1-(1H-imidazol-2-yl)ethanone.

G cluster_spectroscopy Spectroscopic Data cluster_interpretation Structural Information compound 1-(1H-Imidazol-2-yl)ethanone nmr NMR Data (Chemical Shifts, Couplings) compound->nmr ir IR Data (Vibrational Frequencies) compound->ir ms MS Data (m/z values) compound->ms connectivity Connectivity (C-H Framework) nmr->connectivity functional_groups Functional Groups (C=O, N-H) ir->functional_groups molecular_weight Molecular Weight & Formula ms->molecular_weight confirmed_structure Confirmed Structure

Caption: Logical relationship for spectroscopic data interpretation.

References

Tautomerism in 2-Acetylimidazole Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomeric phenomena observed in 2-acetylimidazole and related compounds. It covers the structural forms, equilibrium dynamics, influencing factors, and the experimental and computational methodologies used for their characterization. This document is intended to serve as a core resource for professionals in chemical research and pharmaceutical development.

Introduction to Tautomerism in Imidazoles

Tautomerism, the phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers, is a fundamental concept in organic chemistry with significant implications in drug discovery and materials science.[1][2] Tautomers differ in the position of a proton and a double bond, and their equilibrium can be influenced by solvent, temperature, and substituent effects.[3]

The imidazole ring, a common scaffold in natural products and pharmaceuticals, exhibits prototropic tautomerism due to the migration of a proton between its two nitrogen atoms (N1 and N3).[4][5] When an acetyl group is introduced at the 2-position, the system also becomes capable of keto-enol tautomerism.[6][7] The interplay between these two forms of tautomerism results in a complex equilibrium of at least four distinct species, the relative populations of which can dictate the compound's chemical reactivity, binding affinity to biological targets, and other physicochemical properties.

Tautomeric Forms of 2-Acetylimidazole

2-Acetylimidazole can exist in four primary tautomeric forms, arising from both prototropic tautomerism of the imidazole ring and keto-enol tautomerism of the acetyl substituent.

  • 1H-Keto Tautomer (A): 2-acetyl-1H-imidazole

  • 3H-Keto Tautomer (B): 2-acetyl-3H-imidazole (equivalent to the 1H-Keto form through ring rotation, but distinct upon further substitution)

  • 1H-Enol Tautomer (C): 1-(1H-imidazol-2-yl)ethen-1-ol

  • 3H-Enol Tautomer (D): 1-(3H-imidazol-2-yl)ethen-1-ol

The equilibrium between these forms is dynamic. The keto forms are generally more stable for simple carbonyl compounds due to the greater strength of the C=O double bond compared to the C=C double bond.[6][7] However, factors such as conjugation, aromaticity, and intramolecular hydrogen bonding can stabilize the enol form.[8]

Tautomeric_Equilibrium A 1H-Keto Tautomer (A) B 3H-Keto Tautomer (B) A->B Prototropic Shift C 1H-Enol Tautomer (C) A->C Keto-Enol D 3H-Enol Tautomer (D) B->D Keto-Enol C->D Prototropic Shift

Figure 1: Tautomeric equilibria in 2-acetylimidazole.

Thermodynamic Stability and Equilibrium Data

The tables below summarize computational data for related 2-substituted imidazole systems, which can be used to infer the likely behavior of 2-acetylimidazole. The energy difference (ΔE) indicates the relative stability, with lower values suggesting a greater population of that tautomer at equilibrium.

Table 1: Calculated Relative Energies for Tautomers of 2-Phenyl-1H-imidazole-5-carbaldehyde *

Tautomer FormRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - DMSO Solvent
2-phenyl-1H-imidazole-5-carbaldehyde0.000.00
2-phenyl-1H-imidazole-4-carbaldehyde2.51 - 3.06< 1.20

*Data synthesized from DFT (B3LYP/6-31G(d,p)) calculations on 2-phenyl substituted imidazole aldehydes.[5] These compounds exhibit prototropic tautomerism analogous to 2-acetylimidazole. The small energy differences in solvent suggest both tautomers can coexist.[5]

Table 2: Calculated Relative Stabilities of Tautomers for 2-trichloromethyl-5(6)-nitrobenzimidazole *

Tautomer FormRelative Stability
5-Nitro TautomerMore Favorable
6-Nitro TautomerLess Favorable

*Data from AM1 and PM3 calculations on a related benzimidazole system.[4] This illustrates how substituent position influences the prototropic equilibrium.

These analogous systems demonstrate that while one tautomer is often more stable in the gas phase, the energy differences can become very small in polar solvents, leading to a significant population of multiple tautomeric forms in solution.[5] For 2-acetylimidazole, it is expected that the keto forms will predominate, but the enol forms are crucial reactive intermediates.[8]

Experimental and Computational Protocols

Characterizing the tautomeric equilibrium of 2-acetylimidazole requires a combination of synthesis, spectroscopic analysis, and computational modeling.

Synthesis Protocol (Generalized Radziszewski Reaction)

The synthesis of 2-acetylimidazole can be achieved via the Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source.[11]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,2-dicarbonyl compound (e.g., methylglyoxal) and an ammonia source (e.g., ammonium acetate) in a suitable solvent like a water-alcohol mixture.[11][12]

  • Aldehyde Addition: To the stirred solution, slowly add the corresponding aldehyde. For 2-acetylimidazole, this step is modified as the acetyl group is part of the dicarbonyl reactant.

  • Reaction Heating: Gradually heat the reaction mixture to a reflux temperature (e.g., 80-100°C) and maintain for several hours (typically 2-6 hours).[11]

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/petroleum ether).[12]

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Isolate the product by extraction with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure.[11]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain pure 2-acetylimidazole.[11]

Spectroscopic Analysis Protocols

4.2.1 NMR Spectroscopy

NMR is a powerful tool for identifying and quantifying tautomers.[13] The rate of exchange between tautomers on the NMR timescale determines the appearance of the spectrum.[5]

  • Sample Preparation: Dissolve 5-10 mg of purified 2-acetylimidazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] The choice of solvent is critical as it can shift the tautomeric equilibrium.[14]

  • ¹H NMR Acquisition: Acquire ¹H NMR spectra. Look for distinct sets of signals for the imidazole ring protons (H4 and H5) and the acetyl methyl protons corresponding to each tautomer. The chemical shifts of H4 and H5 are particularly sensitive to the position of the N-H proton.[13][15]

  • ¹³C NMR Acquisition: Acquire ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons (C4 and C5) are diagnostic for the tautomeric state. A smaller difference in chemical shift between C4 and C5 (Δδ) often indicates the proton is on the nitrogen adjacent to the C4 position.[13][15]

  • Data Analysis: Integrate the signals corresponding to each distinct tautomer to determine their molar ratios in the given solvent. Low-temperature NMR may be required to slow the interconversion rate and resolve separate signals for each species.[15]

4.2.2 UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often have distinct absorption spectra.[16][17]

  • Sample Preparation: Prepare dilute solutions of 2-acetylimidazole in various solvents of differing polarity (e.g., cyclohexane, ethanol, DMSO) to observe solvatochromic effects.[18]

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

  • Data Analysis: Deconvolute the overlapping spectra to identify the absorption bands corresponding to the keto and enol tautomers.[19] The relative intensities of these bands can be correlated with the position of the equilibrium in each solvent.[18] This analysis is often coupled with computational predictions of the spectra for each tautomer.[20]

Computational Chemistry Protocol

Quantum chemical calculations are essential for determining the relative thermodynamic stabilities of tautomers.

  • Structure Generation: Build the 3D structures of all possible tautomers of 2-acetylimidazole (1H-keto, 3H-keto, 1H-enol, 3H-enol).

  • Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-311G(d,p) or higher).[21][22]

  • Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies).

  • Energy Calculation: Calculate the single-point electronic energies. The relative energies (ΔE) provide the order of stability in the gas phase.

  • Solvent Modeling: To simulate solution-phase behavior, incorporate a solvent model such as the Polarizable Continuum Model (PCM).[21] Recalculate energies to determine the relative stabilities in different solvents.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_results Results Syn Synthesis via Radziszewski Reaction Pur Purification (Chromatography) Syn->Pur NMR NMR Spectroscopy (1H, 13C in various solvents) Pur->NMR UV UV-Vis Spectroscopy (Analysis of solvent effects) Pur->UV Comp Computational Modeling (DFT Calculations) Pur->Comp Struct Structure Elucidation NMR->Struct Quant Tautomer Quantification (Equilibrium Ratios) NMR->Quant UV->Quant Stab Relative Stabilities (ΔE) Comp->Stab Quant->Struct Stab->Struct

Figure 2: Workflow for investigating 2-acetylimidazole tautomerism.

Biological and Drug Development Relevance

The imidazole moiety is a critical component in a vast number of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and other therapeutic properties.[23][24][25] The tautomeric state of a drug molecule is of paramount importance as it governs the molecule's shape, hydrogen bonding capabilities (as a donor or acceptor), and overall electronic distribution.

These features are critical for molecular recognition and binding to biological targets such as enzymes and receptors. A change in the predominant tautomer can drastically alter a compound's biological activity. For example, the N-H tautomerism in histidine plays a crucial role in the catalytic activity of many enzymes.[26] Therefore, understanding and controlling the tautomeric equilibrium of 2-acetylimidazole derivatives is a key consideration in the design and development of new therapeutic agents.[2]

References

Navigating the Physicochemical Landscape of 1-(1H-Imidazol-2-yl)ethanone: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-(1H-imidazol-2-yl)ethanone, a key building block in medicinal chemistry. Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from closely related analogs and established analytical methodologies to provide a robust framework for its handling and characterization. The guide details essential physicochemical properties, outlines protocols for solubility and stability assessment, and proposes potential degradation pathways.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 1-(1H-imidazol-2-yl)ethanone is crucial for its application in research and development. While extensive experimental data is not available, key properties can be inferred from computational models and data from analogous structures.

Table 1: Physicochemical Properties of 1-(1H-Imidazol-2-yl)ethanone and Related Analogs

Property1-(1H-Imidazol-2-yl)ethanone1-(4-Methyl-1H-imidazol-2-yl)ethanone1-(1-Methyl-1H-imidazol-2-yl)ethanoneSource
Molecular Formula C₅H₆N₂OC₆H₈N₂OC₆H₈N₂O[1][2]
Molecular Weight 110.11 g/mol 124.14 g/mol 124.14 g/mol [1][2]
Physical Form SolidNot specifiedLiquid[3]
Boiling Point Not availableNot available105 °C at 15 mmHg[3]
LogP (calculated) 0.240.5Not available[2][4]
Hydrogen Bond Donor Count 110[2][4]
Hydrogen Bond Acceptor Count 222[2][4]
Topological Polar Surface Area 45.8 Ų45.8 ŲNot available[2][4]

Solubility

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.[6]

Objective: To determine the equilibrium solubility of 1-(1H-imidazol-2-yl)ethanone in various solvents.

Materials:

  • 1-(1H-Imidazol-2-yl)ethanone

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, n-hexane)

  • Sealed flasks or vials

  • Thermostatic shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • Quantification instrument (e.g., HPLC-UV, GC-MS)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of 1-(1H-imidazol-2-yl)ethanone to a known volume of the chosen solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the sealed container in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[6]

  • Phase Separation: Cease agitation and allow the suspension to settle. If necessary, centrifuge the sample to facilitate the separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a sample from the clear supernatant (the solvent-rich phase), ensuring no solid particles are transferred. Filtration using an appropriate syringe filter is recommended.

  • Quantification: Dilute the sample as needed and determine the concentration of 1-(1H-imidazol-2-yl)ethanone using a validated analytical method, such as HPLC-UV or GC-MS.[6]

  • Calculation: Calculate the solubility from the measured concentration, typically expressed in mg/mL or mol/L.

G cluster_workflow Workflow for Shake-Flask Solubility Determination prep Preparation of Saturated Solution equil Equilibration (24-72h) prep->equil phase_sep Phase Separation (Settling/Centrifugation) equil->phase_sep sampling Sampling & Filtration phase_sep->sampling analysis Analysis (e.g., HPLC, GC) sampling->analysis calc Calculation of Solubility analysis->calc

Shake-Flask Solubility Determination Workflow.

Stability

Assessing the stability of a compound is mandatory for determining its shelf-life and identifying potential degradation products. Stability-indicating assays are crucial for ensuring the purity and safety of drug substances.

General Considerations for Stability

Imidazole-containing compounds can be susceptible to degradation under various stress conditions:

  • Oxidation: The imidazole ring can be oxidized, especially in the presence of peroxides or under autoxidation conditions.[7]

  • Hydrolysis: While the imidazole ring itself is generally stable to hydrolysis, other functional groups in the molecule might be susceptible.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the imidazole moiety.[7]

  • Thermal Stress: Elevated temperatures can accelerate degradation processes.

Experimental Protocol: Development of a Stability-Indicating HPLC Assay

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact compound from its degradation products.

Objective: To develop and validate an HPLC method to assess the stability of 1-(1H-imidazol-2-yl)ethanone under forced degradation conditions.

Instrumentation and Conditions (Typical):

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: Determined by the UV spectrum of 1-(1H-imidazol-2-yl)ethanone.

  • Temperature: Controlled, e.g., 25 °C.

Forced Degradation Study:

  • Stock Solution Preparation: Prepare a stock solution of 1-(1H-imidazol-2-yl)ethanone in a suitable solvent.

  • Stress Conditions: Subject the stock solution to the following conditions in separate experiments:

    • Acidic Hydrolysis: Add 0.1 M HCl and heat (e.g., 60 °C).

    • Basic Hydrolysis: Add 0.1 M NaOH and heat (e.g., 60 °C).

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature.[7]

    • Thermal Degradation: Heat the solid compound and a solution at an elevated temperature (e.g., 80 °C).

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) and/or white light.[7]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to monitor the decrease in the parent compound peak and the formation of degradation product peaks.

  • Method Validation: The stability-indicating nature of the method is confirmed by demonstrating that the degradation product peaks are well-resolved from the parent compound peak.

G cluster_workflow Analytical Workflow for Stability-Indicating Assay compound 1-(1H-Imidazol-2-yl)ethanone stress Forced Degradation (Acid, Base, H2O2, Heat, Light) compound->stress sampling Sampling at Time Intervals stress->sampling hplc HPLC Analysis sampling->hplc data Data Evaluation (Peak Purity, Mass Balance) hplc->data

Workflow for Stability-Indicating Assay.

Potential Degradation Pathways

Based on studies of other imidazole-containing molecules like daclatasvir, several degradation pathways for the imidazole moiety can be postulated.[7] The primary points of attack are often the double bonds within the imidazole ring, leading to various oxidized and rearranged products.

G cluster_pathway Potential Degradation Pathways of the Imidazole Moiety parent 1-(1H-Imidazol-2-yl)ethanone oxidized_intermediate Oxidized Intermediates (e.g., Hydroperoxides) parent->oxidized_intermediate Oxidation (e.g., H2O2) rearranged Rearranged Isomers parent->rearranged Photodegradation (UV/Light) ring_opened Ring-Opened Products oxidized_intermediate->ring_opened Further Degradation

Potential Degradation Pathways.

Conclusion

While specific experimental data on the solubility and stability of 1-(1H-imidazol-2-yl)ethanone are limited, this guide provides a comprehensive framework for researchers. By utilizing the outlined experimental protocols for solubility determination and stability-indicating assays, scientists can generate the necessary data for their specific applications. The proposed degradation pathways, based on analogous compounds, offer a starting point for the identification of potential impurities and degradants. A thorough understanding and characterization of these properties are essential for the successful application of 1-(1H-imidazol-2-yl)ethanone in drug discovery and development.

References

Methodological & Application

Synthesis of Bioactive Chalcones from 1-(1H-Imidazol-2-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive chalcones derived from 1-(1H-imidazol-2-yl)ethanone. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of compounds renowned for their diverse pharmacological activities.[1][2] The incorporation of an imidazole moiety, a key heterocyclic scaffold in medicinal chemistry, can significantly enhance the biological efficacy of chalcones, leading to promising candidates for drug development.[1][3]

The synthesized imidazole-containing chalcones have demonstrated a wide array of biological activities, including anticancer, antifungal, antibacterial, and enzyme inhibitory properties.[3][4][5][6][7][8][9] This guide outlines the general synthetic procedure, presents key biological activity data, and provides detailed experimental protocols for their preparation and evaluation.

I. General Synthesis of Imidazole-Based Chalcones

The primary method for synthesizing chalcones from 1-(1H-imidazol-2-yl)ethanone is the Claisen-Schmidt condensation.[1][3][7] This base-catalyzed reaction involves the condensation of an acetophenone derivative (in this case, 1-(1H-imidazol-2-yl)ethanone) with a substituted aromatic aldehyde.

A general workflow for this synthesis is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Work-up & Purification cluster_product Product R1 1-(1H-Imidazol-2-yl)ethanone P1 Claisen-Schmidt Condensation R1->P1 R2 Substituted Aromatic Aldehyde R2->P1 RC Base Catalyst (e.g., NaOH, KOH) Solvent (e.g., Ethanol) Room Temperature RC->P1 Conditions W1 Acidification P1->W1 W2 Precipitation W1->W2 W3 Filtration W2->W3 W4 Recrystallization W3->W4 FP Bioactive Imidazole-Chalcone Derivative W4->FP Purified Product

Caption: General workflow for the synthesis of bioactive chalcones.

II. Bioactivity of Imidazole-Chalcone Derivatives

Chalcones incorporating an imidazole ring have been extensively studied for various biological activities. The following tables summarize some of the reported quantitative data for these compounds.

Anticancer Activity

Imidazole-chalcone derivatives have shown significant antiproliferative activity against various human cancer cell lines.[4][5] Some compounds have been found to induce cell cycle arrest and apoptosis, and inhibit tubulin polymerization.[5][10]

Table 1: Anticancer Activity of Imidazole-Chalcone Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
Hybrid 6Human Tumor CellsGI₅₀1.26 - 13.9[4]
Hybrid 7Human Tumor CellsGI₅₀1.26 - 13.9[4]
Hybrid 8Human Tumor CellsGI₅₀1.26 - 13.9[4]
Compound 9j'A549IC₅₀7.05 - 63.43[5]
Compound 9gA549IC₅₀7.05 - 63.43[5]
Compound 5aSiHa, C-33A, HeLaIC₅₀2.28 - 7.77[10]
Compound 3gAMCF-7IC₅₀18.13 ± 1.19[9]
Compound 3kAMCF-7IC₅₀16.36 ± 1.47[9]
Antimicrobial Activity

The imidazole-chalcone scaffold has also been explored for its antimicrobial properties, demonstrating efficacy against a range of bacterial and fungal strains.[6][7][8]

Table 2: Antibacterial Activity of Imidazole-Chalcone Derivatives

Compound IDBacterial StrainActivity MetricValue (µg/mL)Reference
Compound 9bB. cereusMIC125[6]
Compound 9bE. coliMIC62.5[6]
Compound 9eVarious strainsMIC50 - 125[6]
Compound 9cS. aureus, B. cereus, P. aeruginosaMIC250[6]

Table 3: Antifungal Activity of Imidazole-Chalcone Derivatives

Compound IDFungal StrainActivity MetricValue (µg/mL)Reference
Compound 3aCandida strainsMIC₅₀0.78 - 3.125[8][11]
Compound 3bCandida strainsMIC₅₀0.78 - 3.125[8][11]
Compound 3cCandida strainsMIC₅₀0.78 - 3.125[8][11]
Compound 3dCandida strainsMIC₅₀0.78 - 3.125[8][11]
Compound 3hRhizoctonia solaniED₅₀0.69[3]
Compound 3dFusarium oxysporumED₅₀119.22[3]

III. Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of imidazole-containing chalcones, based on established methodologies.[1][3][7]

Protocol 1: General Procedure for the Synthesis of Imidazole-Containing Chalcones via Claisen-Schmidt Condensation

This protocol describes the base-catalyzed condensation of 1-(1H-imidazol-2-yl)ethanone with a substituted aromatic aldehyde to yield the corresponding chalcone.

Materials:

  • 1-(1H-imidazol-2-yl)ethanone

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 1-(1H-imidazol-2-yl)ethanone in ethanol.

  • Add 1.05 equivalents of the substituted aromatic aldehyde to the solution.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Prepare a 40% (w/v) aqueous solution of NaOH.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add the aqueous NaOH solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7. A precipitate of the chalcone product should form.

  • Continue stirring in the ice bath for another 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Dry the product in a vacuum oven at 40-50 °C to a constant weight.

  • The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: In Vitro Anticancer Activity Assessment - MTT Assay

This protocol provides a general method for evaluating the cytotoxicity of the synthesized imidazole-chalcones against a cancer cell line (e.g., MCF-7) using the MTT assay.

Materials:

  • Synthesized imidazole-chalcone derivatives

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the synthesized chalcones in DMSO.

  • Prepare serial dilutions of the chalcone solutions in the complete growth medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the chalcone solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

IV. Mechanism of Action: Tubulin Polymerization Inhibition

Several imidazole-chalcone derivatives have been identified as inhibitors of tubulin polymerization, a key mechanism for their anticancer activity.[5][10] By binding to the colchicine-binding site of tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

The following diagram illustrates the inhibition of tubulin polymerization by bioactive imidazole-chalcones:

G cluster_pathway Microtubule Dynamics & Cell Division cluster_inhibition Inhibition by Imidazole-Chalcones Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Formation Division Cell Division Spindle->Division Successful Mitosis Arrest G2/M Phase Arrest Spindle->Arrest Disruption Chalcone Bioactive Imidazole-Chalcone Chalcone->Tubulin Chalcone->Microtubule Inhibits Polymerization Apoptosis Apoptosis Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by imidazole-chalcones.

These application notes and protocols provide a comprehensive overview for the synthesis and evaluation of bioactive chalcones derived from 1-(1H-imidazol-2-yl)ethanone. The versatility of the Claisen-Schmidt condensation allows for the creation of diverse libraries of these compounds for further investigation in drug discovery and development programs.

References

The Versatile Building Block: 1-(1H-Imidazol-2-yl)ethanone in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 1-(1H-imidazol-2-yl)ethanone has emerged as a highly versatile and valuable scaffold, particularly in the design and synthesis of potent and selective kinase inhibitors. Its inherent structural features, including a reactive acetyl group and the hydrogen-bonding capabilities of the imidazole ring, provide an excellent foundation for constructing compounds that target the ATP-binding site of various kinases. This application note provides a comprehensive overview of the utility of 1-(1H-imidazol-2-yl)ethanone in the development of kinase inhibitors, complete with detailed experimental protocols and supporting data.

The imidazole moiety is a privileged structure in medicinal chemistry, present in numerous approved drugs. When functionalized with an acetyl group at the 2-position, as in 1-(1H-imidazol-2-yl)ethanone, it offers multiple avenues for chemical modification, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. This building block has been instrumental in the development of inhibitors for several key kinase targets implicated in a range of diseases, including inflammation, cancer, and autoimmune disorders.

Targeted Kinase Families

Research has demonstrated the successful application of 1-(1H-imidazol-2-yl)ethanone and its derivatives in the synthesis of inhibitors for a variety of kinase families:

  • p38 Mitogen-Activated Protein (MAP) Kinase: As a central regulator of inflammatory responses, p38 MAP kinase is a significant therapeutic target. Pyridinyl-imidazole based inhibitors, many of which can be synthesized from 1-(1H-imidazol-2-yl)ethanone derivatives, are a well-established class of p38 inhibitors.[1]

  • Protein Kinase C (PKC): This family of kinases is involved in various cellular signaling pathways, and its dysregulation is linked to cancer and other diseases. Novel PKC inhibitors have been synthesized using protected 1H-imidazole precursors, which can be derived from 1-(1H-imidazol-2-yl)ethanone.[2]

  • Transforming Growth Factor-β-Activated Kinase 1 (TAK1): TAK1 is a key mediator in the signaling pathways of pro-inflammatory cytokines. Imidazole-based compounds have shown promise as selective TAK1 inhibitors.[3]

  • Janus Kinases (JAKs) and Aurora Kinases: These kinase families are critical in cytokine signaling and cell cycle regulation, respectively, making them important targets in oncology and immunology. Imidazole-pyrazole and other heterocyclic structures derived from imidazole-containing precursors have yielded potent multi-targeted inhibitors of JAK and Aurora kinases.[4]

Data Presentation: Inhibitory Activities of Imidazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors synthesized using an imidazole scaffold derived from or related to 1-(1H-imidazol-2-yl)ethanone.

Compound IDTarget KinaseIC50 (µM)Cell LineCytotoxicity IC50 (µM)Reference
Series 1 (JAK/Aurora) [4]
10eJAK20.166K5626.726[4]
JAK30.057[4]
Aurora A0.939[4]
Aurora B0.583[4]
Series 2 (p38 MAP Kinase)
AA6p38 MAP Kinase0.403--[5]
Adezmapimod (SB203580)p38 MAP Kinase0.222--[5]
Series 3 (General Anticancer) [6]
KIM-161--HCT1160.294[6]
--HL600.362[6]
--MCF71.14[6]
--PC32.13[6]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental approaches, the following diagrams have been generated.

p38_MAPK_pathway Stress/Cytokines Stress/Cytokines Upstream Kinases Upstream Kinases Stress/Cytokines->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response 1-(1H-Imidazol-2-yl)ethanone Derivative 1-(1H-Imidazol-2-yl)ethanone Derivative 1-(1H-Imidazol-2-yl)ethanone Derivative->p38 MAPK

Caption: p38 MAPK Signaling Pathway Inhibition.

synthesis_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Start 1-(1H-Imidazol-2-yl)ethanone Intermediate Chalcone Intermediate Start->Intermediate Condensation Final Pyridinyl-imidazole Inhibitor Intermediate->Final Cyclization Assay In vitro Kinase Assay Final->Assay Data IC50 Determination Assay->Data

Caption: General Synthetic and Evaluation Workflow.

Experimental Protocols

Protocol 1: Synthesis of a Pyridinyl-imidazole p38 MAP Kinase Inhibitor Core

This protocol outlines a general procedure for the synthesis of a core pyridinyl-imidazole scaffold, a common motif in p38 MAP kinase inhibitors, starting from a 1-(1H-imidazol-2-yl)ethanone derivative.

Step 1: Chalcone Formation (Claisen-Schmidt Condensation)

  • Dissolve 1.0 equivalent of 1-(4-methyl-1H-imidazol-2-yl)ethanone and 1.0 equivalent of pyridine-4-carboxaldehyde in ethanol.[1]

  • Add an aqueous solution of sodium hydroxide (2.0 equivalents) dropwise at room temperature.[1]

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

  • Upon completion, pour the reaction mixture into ice water and neutralize with a suitable acid (e.g., glacial acetic acid) to precipitate the chalcone.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum. Purify by column chromatography if necessary.

Step 2: Kröhnke-type Pyridine Synthesis

  • To a solution of the chalcone intermediate (1.0 equivalent) in glacial acetic acid, add ammonium acetate (10.0 equivalents).[1]

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[1]

  • After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.[1]

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the 2-(4-methyl-1H-imidazol-2-yl)-1-(pyridin-4-yl)ethan-1-one core.[1]

Protocol 2: Synthesis of 1-(1H-Imidazol-2-yl)ethane-1,2-diol Derivatives as PKC Inhibitors

This protocol describes a multi-step synthesis for a class of Protein Kinase C inhibitors.

  • Protection: Begin with N-protection of the 1H-imidazole starting material (e.g., with a triphenylmethyl group).[2]

  • Lithiation: Treat the protected imidazole with n-butyllithium in THF at low temperature to deprotonate the C2 position, forming a lithiated intermediate.[2]

  • Aldehyde Addition: React the lithiated intermediate with a suitable aldehyde (e.g., (triphenylmethoxy)acetaldehyde) to introduce the ethanediol side chain.[2]

  • Deprotection: Cleave the protecting groups (e.g., with acid treatment) to yield the 1-(1H-imidazol-2-yl)ethane-1,2-diol derivative.[2]

  • Acylation (Optional): Further functionalize the hydroxyl groups via acylation with acyl chlorides to explore SAR.[2]

Protocol 3: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. Specific assay formats like HTRF or LanthaScreen can be employed for high-throughput screening.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase assay buffer (typically contains HEPES, MgCl₂, Brij-35, EGTA)

  • Detection reagents (e.g., phosphospecific antibody, fluorescently labeled tracer)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the kinase assay buffer.

  • Kinase Reaction: a. In a microplate well, add the test compound dilution. b. Add the recombinant kinase and the specific substrate. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: a. Stop the kinase reaction by adding a solution containing EDTA. b. Add the detection reagents (e.g., a europium-labeled anti-phospho-antibody and a streptavidin-conjugated acceptor fluorophore for HTRF assays).[1][6] c. Incubate for a specified time to allow for binding of the detection reagents.

  • Data Acquisition: Read the plate on a microplate reader configured for the specific assay format (e.g., time-resolved fluorescence).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

1-(1H-Imidazol-2-yl)ethanone stands out as a privileged starting material in the synthesis of kinase inhibitors. Its chemical tractability allows for the creation of diverse compound libraries, facilitating the discovery of potent and selective inhibitors for a range of important kinase targets. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to leverage this versatile building block in their quest for novel therapeutics.

References

Application Notes and Protocols: The Versatile Role of 1-(1H-Imidazol-2-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic scaffold, 1-(1H-imidazol-2-yl)ethanone, and its derivatives serve as a crucial building block in the synthesis of a diverse array of biologically active compounds. The inherent chemical properties of the imidazole ring, coupled with the reactive acetyl group, provide a versatile platform for the development of novel therapeutic agents across various disease areas. This document provides detailed application notes on its use in medicinal chemistry, summarizing key quantitative data and providing experimental protocols for the synthesis and evaluation of its derivatives.

Application in the Development of Kinase Inhibitors

p38 MAP Kinase Inhibitors

Derivatives of 1-(1H-imidazol-2-yl)ethanone are pivotal in the synthesis of pyridinyl-imidazole based inhibitors of p38 mitogen-activated protein (MAP) kinase.[1] This kinase is a key regulator of inflammatory responses, making its inhibitors potential therapeutic agents for autoimmune and inflammatory diseases.[1]

Compound IDStructureTargetIC50 (nM)Reference
SB203580 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)imidazolep38α MAP Kinase50[2]
AA6 N-((S)-1-((S)-1-(3,4-dimethylphenyl)ethylamino)-1-oxo-3-phenylpropan-2-yl)-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)acetamidep38 MAP Kinase403.57 ± 6.35[2]
Doramapimod 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazolep38α MAP Kinase17N/A

Note: Structures for SB203580 and Doramapimod are widely known in medicinal chemistry literature. The structure for AA6 is described in the referenced paper.

p38_MAP_Kinase_Pathway Stress Cellular Stress / Cytokines MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MAPKK (MKK3/6) MAP3K->MKK3_6 phosphorylates p38 p38 MAP Kinase MKK3_6->p38 phosphorylates MK2_3 MAPKAPK2/3 p38->MK2_3 activates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors activates Inflammation Inflammatory Response (TNF-α, IL-1β production) MK2_3->Inflammation TranscriptionFactors->Inflammation Inhibitor Pyridinyl-imidazole Inhibitor (derived from 1-(1H-imidazol-2-yl)ethanone) Inhibitor->p38 inhibits Anticonvulsant_Synthesis_Workflow Nafimidone Nafimidone (1-(2-naphthyl)-2-(1H-imidazol-1-yl)ethanone) Reaction1 Reaction Nafimidone->Reaction1 Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction1 NafimidoneOxime Nafimidone Oxime Reaction1->NafimidoneOxime Reaction2 O-Alkylation or Esterification NafimidoneOxime->Reaction2 AlkylHalides Alkyl/Arylalkyl Halides AlkylHalides->Reaction2 OximeDerivatives Oxime Ether/Ester Derivatives Reaction2->OximeDerivatives Evaluation Anticonvulsant Evaluation (MES, scMet) OximeDerivatives->Evaluation

References

Application Notes and Protocols for the Preparation of Antifungal Agents from Imidazolyl Ethanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-based compounds form a cornerstone of modern antifungal therapy. Their broad-spectrum activity and efficacy against a variety of pathogenic fungi have established them as critical tools in combating mycotic infections. The imidazole core structure is a key pharmacophore that interacts with fungal-specific metabolic pathways, offering a degree of selective toxicity. This document provides detailed protocols and application notes on the synthesis and evaluation of novel antifungal agents derived from an imidazolyl ethanone scaffold. While the specific starting material requested was 1-(1H-imidazol-2-yl)ethanone, the following protocols are based on the closely related and structurally isomeric precursor, 2-(1H-imidazol-1-yl)-1-phenylethanone, which serves as a representative example for the synthesis of this class of antifungal compounds.

The primary mechanism of action for most imidazole antifungal agents involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[1][2] By disrupting ergosterol production, these agents compromise the integrity and fluidity of the fungal cell membrane, leading to altered permeability, leakage of cellular contents, and ultimately, fungal cell death.[2]

Synthesis of Imidazole-Based Antifungal Agents

A series of novel imidazole derivatives featuring a 2,4-dienone motif were synthesized to explore their potential as antifungal agents. The synthetic route, adapted from the work of Gao et al. (2021), involves a key Knoevenagel condensation step. The general synthetic scheme is outlined below.

Scheme 1: Synthesis of Imidazole Derivatives with a 2,4-Dienone Moiety

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 2-(1H-imidazol-1-yl)-1-phenylethanone reaction Knoevenagel Condensation (Piperidine, Ethanol, Reflux) start1->reaction start2 Substituted Cinnamaldehyde start2->reaction product Imidazole Derivative with 2,4-Dienone Moiety reaction->product

Caption: General synthetic scheme for the preparation of antifungal imidazole derivatives.

Experimental Protocol: Synthesis of a Representative Compound (Compound 31)

This protocol describes the synthesis of a specific imidazole derivative with potent antifungal activity, as identified in the source literature.

Materials:

  • 2-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one

  • (2E,4E)-5-phenylpenta-2,4-dienal

  • Piperidine

  • Absolute Ethanol

  • Ethyl acetate

  • Petroleum ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for reflux and purification

Procedure:

  • Reaction Setup: To a solution of 2-(1H-imidazol-1-yl)-1-(4-methoxyphenyl)ethan-1-one (1.0 mmol) in absolute ethanol (20 mL), add (2E,4E)-5-phenylpenta-2,4-dienal (1.2 mmol).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude solid from a mixture of ethyl acetate and petroleum ether to yield the pure compound.

  • Drying and Characterization: Dry the purified product under vacuum over anhydrous sodium sulfate. Characterize the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).

Quantitative Antifungal Activity

The synthesized compounds were evaluated for their in vitro antifungal activity against a panel of pathogenic Candida species. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the compound that visibly inhibits fungal growth, was determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentrations (MICs) of Synthesized Imidazole Derivatives against Candida Species (µg/mL)

CompoundC. albicans ATCC 90028C. glabrata 923C. glabrata 168C. parapsilosis 27C. albicans 64110 (Fluconazole-resistant)
Lead Compound (24) 24416>64
Derivative 31 24288
Derivative 42 24248
Fluconazole 0.584164

Data is representative of findings from the cited literature and is intended for comparative purposes.

Detailed Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized imidazole derivatives

  • Fungal strains (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Harvest fungal colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Compound Preparation:

    • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates to achieve the desired final concentration range (e.g., 0.125 to 64 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted compound solutions.

    • Include a positive control (inoculum without compound) and a negative control (medium only) on each plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus.

Visualizations

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the underlying biological pathway targeted by imidazole antifungals and the experimental workflow for their synthesis and evaluation.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane cluster_drug Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol_14a_demethylase Lanosterol->Lanosterol_14a_demethylase Intermediate_Sterols Intermediate_Sterols Lanosterol_14a_demethylase->Intermediate_Sterols Ergosterol Ergosterol Intermediate_Sterols->Ergosterol Multiple Steps Membrane_Integrity Membrane_Integrity Ergosterol->Membrane_Integrity Maintains Fungal_Cell_Death Fungal_Cell_Death Membrane_Integrity->Fungal_Cell_Death Disruption leads to Imidazole_Antifungal Imidazole Antifungal Imidazole_Antifungal->Lanosterol_14a_demethylase Inhibits

Caption: Signaling pathway showing the inhibition of ergosterol biosynthesis by imidazole antifungals.

Start Start: Imidazolyl Ethanone Precursor Synthesis Chemical Synthesis (Knoevenagel Condensation) Start->Synthesis Purification Purification (Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, HRMS) Purification->Characterization Screening Antifungal Screening (Broth Microdilution) Characterization->Screening Data_Analysis Data Analysis (MIC Determination) Screening->Data_Analysis End Lead Compound Identification Data_Analysis->End

Caption: Experimental workflow from synthesis to evaluation of antifungal agents.

Conclusion

The synthesis of novel antifungal agents based on the imidazole scaffold remains a promising avenue for the development of new therapeutics to combat the growing threat of fungal infections and drug resistance. The protocols and data presented here, using 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives as a representative example, demonstrate a viable synthetic strategy and a robust method for evaluating the antifungal efficacy of this compound class. The potent activity observed, particularly against fluconazole-resistant strains, highlights the potential for further optimization and development of these imidazole-based dienone structures as next-generation antifungal drugs.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 1-(1H-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing 1-(1H-imidazol-2-yl)ethanone as a versatile starting material. The imidazole moiety is a key structural feature in numerous biologically active compounds and approved drugs, making its incorporation into novel heterocyclic frameworks a promising strategy in drug discovery.[1][2][3] This guide will focus on the synthesis of chalcones, pyridines, and pyrimidines, classes of compounds known for their diverse pharmacological activities, including anticancer and antimicrobial properties.[4][5][6][7]

Synthesis of Imidazole-Containing Chalcones via Claisen-Schmidt Condensation

Chalcones are valuable intermediates in the synthesis of various heterocyclic systems and are themselves recognized for their broad spectrum of biological activities. The Claisen-Schmidt condensation provides a straightforward method for the synthesis of α,β-unsaturated ketones (chalcones) from an aromatic aldehyde and a ketone. Here, 1-(1H-imidazol-2-yl)ethanone serves as the ketone component.

Experimental Protocol:

Materials:

  • 1-(1H-imidazol-2-yl)ethanone

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 1-(1H-imidazol-2-yl)ethanone in ethanol (approximately 15-20 mL per gram of ethanone).

  • Add 1.05 equivalents of the selected substituted aromatic aldehyde to the solution and stir until all solids are dissolved.

  • Prepare a 40% (w/v) aqueous solution of NaOH.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add the aqueous NaOH solution dropwise to the stirred reaction mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with glacial acetic acid to precipitate the chalcone product.

  • Collect the solid product by vacuum filtration using a Büchner funnel, and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazole-containing chalcone.

  • Dry the purified product under vacuum.

Expected Quantitative Data (Representative):

Compound IDAr-groupYield (%)Melting Point (°C)1H NMR (δ, ppm)
IMC-1 4-chlorophenyl85-95165-1687.1-8.2 (m, Ar-H, imidazole-H), 7.5 (d, 1H, vinyl-H), 7.9 (d, 1H, vinyl-H)
IMC-2 4-methoxyphenyl88-97152-1553.8 (s, 3H, OCH3), 6.9-8.1 (m, Ar-H, imidazole-H), 7.4 (d, 1H, vinyl-H), 7.8 (d, 1H, vinyl-H)

Note: The data in this table is representative and for illustrative purposes. Actual results may vary.

Synthesis of 2-Amino-3-cyanopyridines

2-Amino-3-cyanopyridine derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities, including as kinase inhibitors.[1] They can be synthesized in a one-pot, four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium acetate.

Experimental Protocol:

Materials:

  • 1-(1H-imidazol-2-yl)ethanone

  • Aromatic aldehyde (e.g., benzaldehyde, 4-fluorobenzaldehyde)

  • Malononitrile

  • Ammonium acetate

  • Ethanol

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of 1-(1H-imidazol-2-yl)ethanone, 1.0 equivalent of the aromatic aldehyde, 1.0 equivalent of malononitrile, and 1.5 equivalents of ammonium acetate.

  • Add ethanol as a solvent (approximately 20 mL).

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the pure 2-amino-3-cyanopyridine derivative.

  • Dry the purified product under vacuum.

Expected Quantitative Data (Representative):

Compound IDAr-groupYield (%)Melting Point (°C)1H NMR (δ, ppm)
IMP-1 Phenyl75-85210-2137.0-8.5 (m, Ar-H, imidazole-H, pyridine-H), 7.2 (s, 2H, NH2)
IMP-2 4-fluorophenyl78-88225-2287.1-8.6 (m, Ar-H, imidazole-H, pyridine-H), 7.3 (s, 2H, NH2)

Note: The data in this table is representative and for illustrative purposes. Actual results may vary.

Synthesis of Pyrimidin-2(1H)-ones

Pyrimidin-2(1H)-one derivatives are another class of heterocyclic compounds with significant biological activities, including anticancer properties.[5][8] They can be synthesized by the cyclocondensation of chalcones with urea in the presence of a base.

Experimental Protocol:

Materials:

  • Imidazole-containing chalcone (synthesized as in Protocol 1)

  • Urea

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

  • Dilute hydrochloric acid (HCl)

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of the imidazole-containing chalcone and 1.5 equivalents of urea in ethanol.

  • Prepare a 40% aqueous solution of KOH and add it slowly to the reaction mixture with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.[4]

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture by adding dilute HCl dropwise until a precipitate forms.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure pyrimidin-2(1H)-one derivative.

  • Dry the purified product under vacuum.

Expected Quantitative Data (Representative):

Compound IDAr-group from ChalconeYield (%)Melting Point (°C)1H NMR (δ, ppm)
IMPy-1 4-chlorophenyl70-80>2506.5-8.2 (m, Ar-H, imidazole-H, pyrimidine-H), 9.5 (s, 1H, NH)
IMPy-2 4-methoxyphenyl72-82>2503.8 (s, 3H, OCH3), 6.4-8.1 (m, Ar-H, imidazole-H, pyrimidine-H), 9.4 (s, 1H, NH)

Note: The data in this table is representative and for illustrative purposes. Actual results may vary.

Visualizations

Logical Workflow for Synthesis

Synthesis_Workflow Start 1-(1H-Imidazol-2-yl)ethanone Chalcone Imidazole-Containing Chalcone Start->Chalcone Claisen-Schmidt Condensation Pyridine 2-Amino-3-cyanopyridine Derivative Start->Pyridine Four-Component Reaction Aldehyde Aromatic Aldehyde Aldehyde->Chalcone Aldehyde->Pyridine Malononitrile Malononitrile Malononitrile->Pyridine AmmoniumAcetate Ammonium Acetate AmmoniumAcetate->Pyridine Urea Urea Pyrimidine Pyrimidin-2(1H)-one Derivative Urea->Pyrimidine Chalcone->Pyrimidine Cyclocondensation

Caption: Synthetic pathways from 1-(1H-imidazol-2-yl)ethanone.

Potential Signaling Pathway Inhibition

Many pyridine and pyrimidine derivatives are known to act as kinase inhibitors, interfering with cellular signaling pathways implicated in cancer. For instance, they can target kinases in the MAPK/ERK pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.

Signaling_Pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Synthesized Pyridine/ Pyrimidine Derivative Inhibitor->RAF Inhibition

Caption: Inhibition of the MAPK/ERK signaling pathway.

References

Application Notes and Protocols for Claisen-Schmidt Condensation Reactions with 1-(1H-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are a class of organic compounds that have garnered significant attention in medicinal chemistry. The versatile biological activities of chalcones, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive scaffolds for drug discovery and development. The Claisen-Schmidt condensation is a robust and widely employed method for the synthesis of chalcones, involving the base-catalyzed reaction between an acetophenone and an aromatic aldehyde.

This document provides detailed application notes and protocols for the Claisen-Schmidt condensation reaction utilizing 1-(1H-imidazol-2-yl)ethanone as the ketone component. The resulting imidazole-containing chalcones are of particular interest due to the prevalence of the imidazole moiety in numerous clinically approved drugs and biologically active molecules. The imidazole ring can act as a bioisostere, participate in hydrogen bonding, and coordinate with biological targets, thereby enhancing the pharmacological profile of the chalcone scaffold.

General Reaction Scheme

The Claisen-Schmidt condensation of 1-(1H-imidazol-2-yl)ethanone with various substituted aromatic aldehydes proceeds via a base-catalyzed aldol condensation followed by dehydration to yield the corresponding (E)-3-aryl-1-(1H-imidazol-2-yl)prop-2-en-1-one derivatives.

Claisen_Schmidt_Reaction reactant1 1-(1H-Imidazol-2-yl)ethanone plus + reactant2 Substituted Aromatic Aldehyde arrow_forward Base (e.g., NaOH or KOH) Solvent (e.g., Ethanol) reactant2->arrow_forward product (E)-3-Aryl-1-(1H-imidazol-2-yl)prop-2-en-1-one (Imidazole-Chalcone Derivative) arrow_forward->product

Caption: General scheme of the Claisen-Schmidt condensation.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Imidazole-Containing Chalcones

This protocol describes a representative base-catalyzed condensation of 1-(1H-imidazol-2-yl)ethanone with a substituted aromatic aldehyde.

Materials:

  • 1-(1H-Imidazol-2-yl)ethanone

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

  • Ethanol (or Methanol)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Glacial acetic acid (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 1-(1H-imidazol-2-yl)ethanone in ethanol (approximately 15-20 mL per gram of ketone).

  • Add 1.05 equivalents of the desired substituted aromatic aldehyde to the solution.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Reaction Initiation: Prepare a 10-40% (w/v) aqueous solution of NaOH or KOH.

  • Cool the reaction mixture in an ice bath to 0-5 °C.

  • Slowly add the aqueous base solution dropwise to the stirred reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction time can range from 4 to 24 hours, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC. The formation of a precipitate often indicates product formation.

  • Work-up and Isolation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.

  • Neutralize the mixture to a pH of approximately 7 by the slow addition of glacial acetic acid.

  • A precipitate of the chalcone product should form. Continue stirring in the ice bath for an additional 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold deionized water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield the pure imidazole-chalcone derivative.

experimental_workflow start Start dissolve Dissolve 1-(1H-imidazol-2-yl)ethanone and aromatic aldehyde in ethanol start->dissolve cool Cool mixture in an ice bath (0-5 °C) dissolve->cool add_base Slowly add aqueous NaOH/KOH solution cool->add_base stir Stir at room temperature (4-24 hours) add_base->stir monitor Monitor reaction by TLC stir->monitor monitor->stir Incomplete workup Pour into ice and neutralize with acetic acid monitor->workup Reaction complete precipitate Stir to maximize precipitation workup->precipitate filter Collect solid by vacuum filtration precipitate->filter wash Wash with cold deionized water filter->wash purify Recrystallize from ethanol/methanol wash->purify end End purify->end

Caption: Experimental workflow for the synthesis of imidazole-chalcones.

Data Presentation

The following table summarizes representative quantitative data for a series of hypothetical imidazole-chalcone derivatives synthesized from 1-(1H-imidazol-2-yl)ethanone and various substituted benzaldehydes. The data is based on typical results reported for analogous Claisen-Schmidt condensations.

Compound IDAr-SubstituentMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
IC-1 HC₁₂H₁₀N₂O198.2285145-147
IC-2 4-ClC₁₂H₉ClN₂O232.6788162-164
IC-3 4-OCH₃C₁₃H₁₂N₂O₂228.2582151-153
IC-4 4-NO₂C₁₂H₉N₃O₃243.2275188-190
IC-5 3,4-(OCH₃)₂C₁₄H₁₄N₂O₃258.2778158-160

Biological Activities of Imidazole-Chalcone Derivatives

Chalcone derivatives containing an imidazole moiety have demonstrated a wide range of promising biological activities, making them valuable candidates for drug development.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of imidazole-chalcones against various human cancer cell lines.[1] These compounds can induce apoptosis and cause cell cycle arrest, often by targeting key signaling pathways involved in cell proliferation and survival.

anticancer_pathway chalcone Imidazole-Chalcone Derivative proliferation Cell Proliferation chalcone->proliferation apoptosis Apoptosis chalcone->apoptosis cell_cycle Cell Cycle Arrest chalcone->cell_cycle cancer_cell Cancer Cell

References

Development of Anticonvulsant Agents from 1-(1H-Imidazol-2-yl)ethanone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of anticonvulsant agents derived from the 1-(1H-imidazol-2-yl)ethanone scaffold. It includes detailed application notes on structure-activity relationships, quantitative pharmacological data, and step-by-step experimental protocols for the synthesis and evaluation of these compounds. Visual diagrams are provided to illustrate experimental workflows and a proposed signaling pathway.

Introduction and Rationale

The (arylalkyl)imidazole class of compounds has emerged as a promising area in the discovery of novel antiepileptic drugs.[1] Molecules such as denzimol and nafimidone have demonstrated significant anticonvulsant activity, validating the therapeutic potential of the imidazole core.[1] The 1-(1H-imidazol-2-yl)ethanone framework serves as a key building block for the synthesis of new chemical entities with potential efficacy against a range of seizure types. The structural versatility of this scaffold allows for systematic modifications to explore and optimize anticonvulsant properties.

The primary hypothesis underpinning the development of these agents is that the alkylimidazole portion of the molecule acts as the pharmacophore, while the lipophilic aryl moiety is crucial for penetrating the blood-brain barrier.[1]

Quantitative Data Summary

The following tables summarize the in vivo anticonvulsant activity and neurotoxicity of representative (arylalkyl)imidazole derivatives. The data is primarily from studies using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in rodents.

Compound NameAnimal ModelRoute of Admin.Anticonvulsant TestED50 (mg/kg)Neurotoxicity (TD50 mg/kg)Protective Index (TD50/ED50)Reference
1-(9H-Fluoren-2-yl)-2-(1H-imidazol-1-yl)ethanoneMousepoMES25--[1]
NafimidoneMousepoMES56--[1]
α-(9H-Fluoren-2-yl)-α-methyl-1H-imidazole-1-ethanolMousepoMES10--[1]
DenzimolMousepoMES12--[1]
1-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]-1H-imidazoleMousepoMES15.5320~21[2]
2,4(1H)-diarylimidazole (Compound 10)RatpoMES61.7>130>2.1
2,4(1H)-diarylimidazole (Compound 13)RatpoMES46.8>170>3.6

*ED50 (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. *TD50 (Median Toxic Dose): The dose at which a toxic response is observed in 50% of the population. *Protective Index: A ratio used to assess the safety of a drug. A higher protective index indicates a more favorable safety profile.

Experimental Protocols

General Synthesis of 1-(Aryl)-2-(1H-imidazol-1-yl)ethanone Derivatives

This protocol describes a general method for the synthesis of 1-(aryl)-2-(1H-imidazol-1-yl)ethanone derivatives, which is analogous to the synthesis of the target scaffold.

Step 1: α-Bromination of the Aryl Ethanone

  • Dissolve the desired aryl ethanone in a suitable solvent such as glacial acetic acid or chloroform.

  • Slowly add an equimolar amount of bromine (Br₂) dropwise at room temperature with constant stirring.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The crude α-bromo ketone can be purified by recrystallization or used directly in the next step.

Step 2: Reaction with Imidazole

  • Dissolve the α-bromo ketone in an excess of a suitable solvent like anhydrous methanol.[3]

  • Add an excess of imidazole (at least 2 equivalents) and a base such as triethylamine to the solution.[3]

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).[3]

  • Cool the reaction mixture and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

A schematic of the synthesis is as follows:

G ArylEthanone Aryl Ethanone BromoKetone α-Bromo Aryl Ethanone ArylEthanone->BromoKetone Br₂, Acetic Acid FinalProduct 1-(Aryl)-2-(1H-imidazol-1-yl)ethanone BromoKetone->FinalProduct Imidazole Imidazole Imidazole->FinalProduct Triethylamine, Methanol

General synthesis of 1-(Aryl)-2-(1H-imidazol-1-yl)ethanone derivatives.
Anticonvulsant Screening Protocols

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[4]

Materials:

  • Male albino mice (20-25 g) or Wistar rats (100-150 g).

  • Electroconvulsometer.

  • Corneal electrodes.

  • 0.5% tetracaine hydrochloride solution (topical anesthetic).

  • 0.9% saline solution.

  • Test compounds, vehicle control, and positive control (e.g., Phenytoin).

Procedure:

  • Administer the test compound, vehicle, or positive control to groups of animals via the desired route (e.g., intraperitoneal or oral).

  • At the time of predicted peak effect of the compound, apply one drop of the topical anesthetic to the corneas of each animal.

  • A few minutes later, apply a drop of saline to the corneas to ensure good electrical contact.

  • Place the corneal electrodes on the eyes.

  • Deliver an electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).[4]

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Abolition of the tonic hindlimb extension is considered protection.[4]

  • Calculate the percentage of protected animals in each group.

  • Determine the ED50 value for active compounds.

G start Animal Dosing (Test Compound, Vehicle, Positive Control) peak_effect Wait for Time of Peak Effect start->peak_effect anesthesia Apply Topical Anesthetic to Corneas peak_effect->anesthesia saline Apply Saline to Corneas anesthesia->saline electrodes Place Corneal Electrodes saline->electrodes stimulus Deliver Electrical Stimulus electrodes->stimulus observation Observe for Tonic Hindlimb Extension stimulus->observation endpoint Endpoint: Abolition of Tonic Hindlimb Extension? observation->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analysis Calculate % Protection and ED50 protected->analysis not_protected->analysis

Workflow for the Maximal Electroshock (MES) Test.

The scPTZ test is a model for clonic seizures, which are thought to mimic absence and/or myoclonic epilepsy in humans.[5]

Materials:

  • Male albino mice (18-25 g).

  • Pentylenetetrazole (PTZ) solution.

  • Test compounds, vehicle control, and positive control (e.g., Ethosuximide).

  • Syringes and needles for subcutaneous injection.

Procedure:

  • Administer the test compound, vehicle, or positive control to groups of animals.

  • At the time of predicted peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) subcutaneously in the midline of the neck.[6]

  • Immediately place each animal in an individual observation cage.

  • Observe the animals for 30 minutes for the presence of clonic seizures (characterized by rhythmic contractions of the limbs, jaw, or vibrissae lasting for at least 3-5 seconds).[6]

  • Absence of clonic seizures during the observation period is considered protection.

  • Calculate the percentage of protected animals in each group.

  • Determine the ED50 value for active compounds.

G start Animal Dosing (Test Compound, Vehicle, Positive Control) peak_effect Wait for Time of Peak Effect start->peak_effect ptz_injection Subcutaneous Injection of PTZ peak_effect->ptz_injection observation Observe for 30 minutes for Clonic Seizures ptz_injection->observation endpoint Endpoint: Absence of Clonic Seizures? observation->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analysis Calculate % Protection and ED50 protected->analysis not_protected->analysis G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Imidazole Imidazole Derivative AdenosineReceptor Adenosine A1 Receptor Imidazole->AdenosineReceptor Modulates BenzodiazepineSite Benzodiazepine Binding Site Imidazole->BenzodiazepineSite Enhances Binding VGCC Voltage-Gated Ca²⁺ Channel AdenosineReceptor->VGCC Inhibits NeurotransmitterRelease Reduced Neurotransmitter Release VGCC->NeurotransmitterRelease Leads to AnticonvulsantEffect Anticonvulsant Effect NeurotransmitterRelease->AnticonvulsantEffect GABA_A GABA-A Receptor ChlorideChannel Cl⁻ Channel GABA_A->ChlorideChannel contains GABA_A->ChlorideChannel Opens BenzodiazepineSite->GABA_A Allosterically Modulates Hyperpolarization Hyperpolarization ChlorideChannel->Hyperpolarization Increased Cl⁻ Influx Hyperpolarization->AnticonvulsantEffect

References

Troubleshooting & Optimization

Optimizing reaction conditions for 1-(1h-Imidazol-2-yl)ethanone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-(1H-Imidazol-2-yl)ethanone

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(1H-imidazol-2-yl)ethanone.

Frequently Asked Questions (FAQs)

Q1: Why is the direct acylation of imidazole to form 1-(1H-imidazol-2-yl)ethanone challenging?

Direct electrophilic acylation, such as a Friedel-Crafts reaction, is generally ineffective for the imidazole ring. This is due to the electron-rich nature of the ring and the presence of the pyridine-like nitrogen (N-3), which can be protonated or coordinate with Lewis acids, deactivating the ring towards electrophilic substitution.[1]

Q2: What is the most common and reliable synthetic strategy for 1-(1H-imidazol-2-yl)ethanone?

The most reliable method is a multi-step approach that involves the protection of the imidazole nitrogen, followed by directed C2-functionalization, and subsequent deprotection.[1][2] A common pathway includes:

  • N-protection: The acidic proton on the imidazole nitrogen is replaced with a protecting group.

  • C2-Lithiation: The protected imidazole is treated with a strong base, typically an organolithium reagent, to selectively remove the proton at the C2 position.

  • Acylation: The resulting C2-lithiated intermediate is reacted with an acetylating agent.

  • Deprotection: The protecting group is removed to yield the final product.

Q3: What are some common protecting groups used for the imidazole nitrogen?

Common protecting groups for the imidazole nitrogen include benzyl (Bn), trityl (Tr), and (2-(trimethylsilyl)ethoxy)methyl (SEM). The choice of protecting group will depend on the specific reaction conditions of the subsequent steps and the desired deprotection method.

Q4: Can 1-(1H-imidazol-2-yl)ethanone be synthesized via a ring-forming reaction?

While less common for this specific molecule, imidazole rings can be formed through methods like the Debus-Radziszewski synthesis, which involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia.[3][4] However, for producing 1-(1H-imidazol-2-yl)ethanone, the functionalization of a pre-existing imidazole ring is generally a more controlled and higher-yielding approach.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

  • Q: My reaction is not yielding the expected 1-(1H-imidazol-2-yl)ethanone. What are the possible causes?

    • A: Several factors could contribute to low or no yield:

      • Ineffective C2-Lithiation: This is a critical step. Ensure that your solvent (e.g., THF) is anhydrous and that the reaction is carried out at a sufficiently low temperature (typically -78 °C) to prevent side reactions.[1] The organolithium reagent (e.g., n-butyllithium) should be fresh and properly titrated.

      • Poor Acetylating Agent: The choice of acetylating agent is important. N,N-dimethylacetamide (DMAc) is often effective.[1] Acetyl chloride can also be used, but it may be more reactive and lead to side products.

      • Degradation of Starting Material: Imidazole derivatives can be sensitive. Ensure all reagents and solvents are pure and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

      • Inefficient Deprotection: The deprotection conditions must be suitable for the chosen protecting group. For example, a benzyl group is typically removed by hydrogenolysis (H2, Pd/C).[1] If this step is incomplete, the yield of the final product will be low.

Problem 2: Formation of multiple products and difficulty in purification.

  • Q: I am observing multiple spots on my TLC plate, and purification by column chromatography is difficult. What could be the issue?

    • A: The formation of multiple products often points to a lack of regioselectivity or side reactions:

      • N-Acylation vs. C-Acylation: If the imidazole nitrogen is not properly protected, the acetylating agent can react at the nitrogen instead of the C2 carbon, leading to N-acetylimidazole.

      • Polysubstitution: While less common at the C2 position, harsh reaction conditions could potentially lead to substitution at other positions on the imidazole ring.

      • Side Reactions of the Acetylating Agent: Highly reactive acetylating agents might self-condense or react with the solvent.

      • Solution: Ensure complete N-protection before proceeding to the lithiation step. Use a milder acetylating agent if possible. Optimize purification conditions by trying different solvent systems for column chromatography.

Problem 3: The N-deprotection step is not working or is leading to decomposition.

  • Q: I am struggling to remove the protecting group without affecting the rest of the molecule. What should I do?

    • A: This is a common challenge in multi-step synthesis.

      • Choosing the Right Deprotection Method: The deprotection method must be orthogonal to the rest of the molecule. For instance, if your molecule has other functional groups that are sensitive to acid, an acid-labile protecting group should be avoided.

      • Optimizing Deprotection Conditions: If the reaction is slow, you may need to increase the catalyst loading (for hydrogenolysis), reaction time, or temperature. However, be cautious as harsh conditions can lead to decomposition. Monitor the reaction closely by TLC or LC-MS.

      • Alternative Protecting Groups: If a particular protecting group proves difficult to remove, consider redesigning the synthesis with a different protecting group that can be cleaved under milder conditions.

Experimental Protocols

The following are generalized protocols based on established methodologies for the synthesis of 2-acylimidazoles.[1] Researchers should optimize these conditions for their specific laboratory setup.

Protocol 1: N-Benzylation of Imidazole

  • Reagents: Imidazole, sodium hydride (NaH), benzyl bromide (BnBr), anhydrous dimethylformamide (DMF).

  • Procedure:

    • Suspend NaH (1.2 eq.) in anhydrous DMF under an inert atmosphere.

    • Cool the suspension to 0 °C and add a solution of imidazole (1.0 eq.) in DMF dropwise.

    • Stir the mixture at room temperature for 1 hour.

    • Cool the reaction back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: C2-Acetylation of N-Benzylimidazole

  • Reagents: N-benzylimidazole, n-butyllithium (n-BuLi), N,N-dimethylacetamide (DMAc), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • Dissolve N-benzylimidazole (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-BuLi (1.1 eq., solution in hexanes) dropwise, ensuring the temperature remains below -70 °C.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.

    • Add DMAc (1.2 eq.) dropwise, again maintaining a temperature below -70 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

    • Purify via column chromatography to obtain 1-(1-benzyl-1H-imidazol-2-yl)ethanone.[1]

Protocol 3: N-Deprotection (Debenzylation)

  • Reagents: 1-(1-benzyl-1H-imidazol-2-yl)ethanone, palladium on carbon (10 wt. % Pd/C), methanol or ethanol.

  • Procedure:

    • Dissolve the N-benzylated product (1.0 eq.) in methanol or ethanol.

    • Add a catalytic amount of Pd/C to the solution.

    • Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Filter the reaction mixture through celite to remove the catalyst and wash with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • If necessary, purify by recrystallization or column chromatography to obtain pure 1-(1H-imidazol-2-yl)ethanone.[1]

Data Presentation

Table 1: Summary of Reaction Conditions for 1-(1H-Imidazol-2-yl)ethanone Synthesis

StepKey ReagentsSolventTemperatureTypical Time
N-Protection (Benzylation) Imidazole, NaH, BnBrDMF0 °C to RT12-16 h
C2-Lithiation & Acetylation N-Benzylimidazole, n-BuLi, DMAcTHF-78 °C to RT3-6 h
N-Deprotection (Hydrogenolysis) N-Benzyl-2-acetylimidazole, H₂, Pd/CMethanolRoom Temperature4-24 h

Note: These are representative conditions and may require optimization.

Visualizations

Synthesis_Challenge Imidazole Imidazole Ring DirectAcylation Direct Electrophilic Acylation (e.g., Friedel-Crafts) Imidazole->DirectAcylation Attempted Reaction Challenge Challenge: Ring Deactivation DirectAcylation->Challenge Leads to Solution Solution: Multi-Step Synthesis Challenge->Solution Requires NProtection 1. N-Protection Solution->NProtection C2Func 2. C2-Functionalization (Lithiation) NProtection->C2Func Acylation 3. Acylation C2Func->Acylation Deprotection 4. Deprotection Acylation->Deprotection Target 1-(1H-Imidazol-2-yl)ethanone Deprotection->Target

Caption: Logical diagram illustrating the challenge of direct acylation and the multi-step solution.

Experimental_Workflow Start Start: Imidazole Step1 Step 1: N-Protection (e.g., Benzylation with BnBr, NaH) Start->Step1 Intermediate1 N-Benzylimidazole Step1->Intermediate1 Step2 Step 2: C2-Lithiation & Acetylation (n-BuLi, DMAc, -78°C) Intermediate1->Step2 Intermediate2 N-Benzyl-2-acetylimidazole Step2->Intermediate2 Step3 Step 3: N-Deprotection (H2, Pd/C) Intermediate2->Step3 Purification Purification (Chromatography/Recrystallization) Step3->Purification FinalProduct End: 1-(1H-Imidazol-2-yl)ethanone Purification->FinalProduct

Caption: Experimental workflow for the synthesis of 1-(1H-imidazol-2-yl)ethanone.

References

Common side reactions in the acylation of imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the acylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting common side reactions encountered during the acylation of imidazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of imidazole acylation?

Under typical conditions, the acylation of imidazole occurs at the N-1 position of the ring to form an N-acylimidazole. This reaction is widely used in organic synthesis as N-acylimidazoles are excellent acylating agents themselves, often referred to as activated acyl groups.[1]

Q2: Are N-acylimidazoles stable?

N-acylimidazoles are reactive intermediates and are susceptible to hydrolysis, especially in the presence of water or nucleophiles.[2][3][4] Their stability is influenced by factors such as pH, temperature, and the steric and electronic properties of the acyl group.[2][5][6] Generally, they are more stable under anhydrous and neutral or slightly acidic conditions.

Troubleshooting Guide: Common Side Reactions

This guide addresses the most common side reactions observed during the acylation of imidazole, providing insights into their causes and offering practical solutions to mitigate them.

Problem 1: Low yield of the desired N-acylimidazole due to hydrolysis.

Question: I am losing a significant portion of my desired N-acylimidazole product, and I suspect it is due to hydrolysis. How can I prevent this?

Answer:

Hydrolysis of the N-acylimidazole back to imidazole and the corresponding carboxylic acid is a very common side reaction, particularly if water is present in the reaction mixture. The rate of hydrolysis is pH-dependent, increasing significantly in both acidic and basic aqueous solutions.[3][5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. If possible, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Control of pH: Maintain a neutral or slightly acidic pH if aqueous workup is necessary. Avoid strongly basic or acidic conditions during workup and purification.

  • Temperature Control: Perform the reaction and subsequent workup at low temperatures (e.g., 0 °C) to minimize the rate of hydrolysis.

  • Choice of Acylating Agent: For sensitive substrates, using N,N'-carbonyldiimidazole (CDI) to first form the acyl imidazole in situ from a carboxylic acid can be a milder alternative to using highly reactive acyl halides, which produce hydrohalic acids that can catalyze hydrolysis.[7][8]

Table 1: Relative Hydrolysis Rates of Substituted N-Acetylimidazoles

Imidazole DerivativeRelative Hydrolysis Rate (pH 7)Reference
N-acetylimidazole1.0[4]
N-acetyl-2-phenylimidazoleSlower due to steric hindrance[2]
N-acetyl-2,4,5-triphenylimidazoleSignificantly faster (water reaction)[2]
N-acetylbenzimidazoleSlower than N-acetylimidazole[3]
Problem 2: Formation of a diacylated product.

Question: My reaction is producing a significant amount of a diacylated byproduct. How can I promote mono-acylation?

Answer:

Diacylation can occur when the initially formed N-acylimidazole reacts further with another molecule of the acylating agent. This is more likely to happen if a large excess of a highly reactive acylating agent is used or if the reaction temperature is high.

Troubleshooting Steps:

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.

  • Slow Addition: Add the acylating agent dropwise to the imidazole solution at a low temperature. This keeps the instantaneous concentration of the acylating agent low, favoring mono-acylation.

  • Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base can be advantageous. Triethylamine is commonly used.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting imidazole is consumed.

Problem 3: Competing C-acylation leading to a mixture of isomers.

Question: I am observing the formation of both N-acylated and C-acylated products. How can I improve the selectivity for N-acylation?

Answer:

While N-acylation is generally favored, C-acylation at positions 2, 4, or 5 of the imidazole ring can occur, particularly under certain conditions.[9] The regioselectivity is influenced by the reaction mechanism. For instance, Friedel-Crafts type conditions might favor C-acylation, whereas direct acylation of the imidazole anion favors N-acylation.[10]

Troubleshooting Steps:

  • Use of a Base: Pre-treating the imidazole with a suitable base (e.g., NaH, triethylamine) to form the imidazolide anion will significantly enhance its nucleophilicity at the nitrogen atom, thus favoring N-acylation.

  • Avoid Lewis Acids: Avoid the use of strong Lewis acids which can promote electrophilic substitution on the carbon atoms of the ring (Friedel-Crafts acylation).

  • Solvent Choice: Polar aprotic solvents like THF, DMF, or acetonitrile generally favor N-acylation.

  • Protecting Groups: For complex molecules where regioselectivity is a persistent issue, protection of the imidazole ring at other positions may be necessary, although this adds extra steps to the synthesis.[11]

Problem 4: Imidazole ring opening under harsh reaction conditions.

Question: I am seeing evidence of imidazole ring cleavage in my reaction. What conditions cause this and how can I avoid it?

Answer:

The imidazole ring is generally stable, but it can undergo fission under forcing conditions, particularly with certain acylating agents in the presence of a strong base.[12] For example, the Schotten-Baumann reaction (using an acyl chloride and a strong aqueous base like NaOH) with imidazole can lead to ring opening to form dibenzamido-ethylene derivatives.[12]

Troubleshooting Steps:

  • Avoid Strong Aqueous Bases: Do not use strong aqueous bases like sodium hydroxide in combination with highly reactive acylating agents like acyl chlorides.

  • Milder Reaction Conditions: Opt for milder bases such as triethylamine or pyridine in an anhydrous organic solvent.

  • Alternative Acylating Agents: Consider using less reactive acylating agents like acid anhydrides or generating the acylating agent in situ using reagents like CDI.[13][14]

  • Temperature Control: Run the reaction at room temperature or below to avoid degradation of the imidazole ring.

Experimental Protocols

Protocol 1: Standard N-Acylation of Imidazole with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of imidazole using an acyl chloride and triethylamine as a base.

Materials:

  • Imidazole

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add imidazole (1.0 eq.).

  • Dissolve the imidazole in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq.) to the stirred solution.

  • Slowly add the acyl chloride (1.05 eq.) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the imidazole is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acylimidazole.

  • Purify the product by column chromatography or recrystallization if necessary.

Protocol 2: N-Acylation using N,N'-Carbonyldiimidazole (CDI)

This protocol is a milder alternative for converting a carboxylic acid into its corresponding N-acylimidazole, which can then be used for subsequent reactions.[13]

Materials:

  • Carboxylic acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (THF) or acetonitrile (MeCN)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.).

  • Dissolve the carboxylic acid in anhydrous THF or MeCN.

  • Add CDI (1.05 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of CO₂ gas.

  • The reaction is typically complete within 1-2 hours. The resulting solution of the N-acylimidazole can be used directly for subsequent steps.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations during the acylation of imidazole and its potential side reactions, the following diagrams illustrate the key mechanistic pathways.

Acylation_Pathways Imidazole Imidazole NAcylimidazole N-Acylimidazole (Desired Product) Imidazole->NAcylimidazole N-Acylation CAcylatedProduct C-Acylated Product Imidazole->CAcylatedProduct C-Acylation (e.g., Friedel-Crafts) RingOpeningProduct Ring-Opened Product Imidazole->RingOpeningProduct Ring Opening AcylatingAgent Acylating Agent (R-CO-X) AcylatingAgent->NAcylimidazole DiacylatedProduct Diacylated Product AcylatingAgent->DiacylatedProduct AcylatingAgent->CAcylatedProduct AcylatingAgent->RingOpeningProduct Base Base Base->NAcylimidazole NAcylimidazole->DiacylatedProduct Excess Acylating Agent HydrolysisProducts Hydrolysis Products (Imidazole + R-COOH) NAcylimidazole->HydrolysisProducts Hydrolysis Water H₂O Water->HydrolysisProducts StrongBase Strong Base (e.g., NaOH) StrongBase->RingOpeningProduct

Caption: Reaction pathways in the acylation of imidazole.

The diagram above illustrates the desired N-acylation pathway leading to the N-Acylimidazole product, along with the common side reactions of diacylation, C-acylation, hydrolysis, and ring opening.

Troubleshooting_Flowchart Start Start: Acylation of Imidazole CheckPurity Check Purity of Product Start->CheckPurity SideProducts Side Products Observed? CheckPurity->SideProducts DesiredProduct Desired N-Acylimidazole (High Yield & Purity) SideProducts->DesiredProduct No Hydrolysis Hydrolysis Product (Imidazole + R-COOH) SideProducts->Hydrolysis Yes Diacylation Diacylated Product SideProducts->Diacylation Isomers Mixture of Isomers (N- vs C-Acylation) SideProducts->Isomers Degradation Degradation/Ring Opening SideProducts->Degradation SolveHydrolysis Troubleshoot Hydrolysis: - Use anhydrous conditions - Control pH - Lower temperature Hydrolysis->SolveHydrolysis SolveDiacylation Troubleshoot Diacylation: - Control stoichiometry - Slow addition of acylating agent Diacylation->SolveDiacylation SolveIsomers Troubleshoot Isomer Formation: - Use a base to favor N-acylation - Avoid Lewis acids Isomers->SolveIsomers SolveDegradation Troubleshoot Degradation: - Use milder base and conditions - Avoid strong aqueous base Degradation->SolveDegradation

Caption: Troubleshooting workflow for imidazole acylation.

This flowchart provides a logical sequence for identifying and addressing common side reactions encountered during the acylation of imidazole, guiding the user from problem identification to potential solutions.

References

Purification challenges of 1-(1h-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(1h-Imidazol-2-yl)ethanone, also known as 2-acetylimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of this valuable chemical intermediate.

Troubleshooting Guide

This guide addresses common issues observed during the purification of 1-(1h-Imidazol-2-yl)ethanone.

Issue Potential Cause Recommended Solution
Low Yield After Purification Incomplete reaction: The synthesis of 2-acetylimidazole can be complex, and incomplete conversion of starting materials is a common issue.Monitor the reaction closely using Thin Layer Chromatography (TLC) to ensure it has gone to completion before initiating work-up and purification.
Product degradation: 2-Acylimidazoles can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the cleavage of the acetyl group.[1]Maintain neutral pH during work-up and purification. If acidic or basic conditions are unavoidable, minimize exposure time and temperature.
Co-elution with impurities: If using column chromatography, impurities with similar polarity to the product may co-elute, leading to impure fractions and subsequent loss of yield upon re-purification.Optimize the solvent system for column chromatography using TLC. A gradient elution may be necessary to achieve good separation.
Product Degradation During Chromatography Acidic silica gel: Standard silica gel can be slightly acidic, which can cause the hydrolysis of acid-sensitive 2-acylimidazoles.Use neutralized silica gel for column chromatography. Alternatively, add a small amount of a non-polar amine, such as triethylamine (0.1-1%), to the eluent to neutralize the silica gel surface.
Prolonged exposure to protic solvents: Solvents like methanol or ethanol can participate in transesterification or other side reactions, especially if the silica gel is acidic.Use aprotic solvents for chromatography if possible. If protic solvents are necessary, use them in combination with a non-polar solvent and minimize the purification time.
Difficulty in Crystallization Presence of impurities: Even small amounts of impurities can inhibit crystal formation.First, attempt to purify the crude product by column chromatography to remove the bulk of impurities before attempting recrystallization.
Inappropriate solvent system: The solubility of the compound in the chosen solvent may be too high, even at low temperatures.Screen a variety of solvents or solvent mixtures. A two-solvent system, where the compound is soluble in one solvent and insoluble in the other, can be effective for inducing crystallization.[2]
Oily Product Instead of Solid Residual solvent: Trapped solvent can prevent the product from solidifying.Dry the product under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvent, but care must be taken to avoid product decomposition.
Hygroscopic nature: The compound may be absorbing moisture from the atmosphere.Handle and store the purified product under an inert, dry atmosphere (e.g., in a desiccator or glovebox).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of 1-(1h-Imidazol-2-yl)ethanone?

A1: While the impurity profile depends heavily on the synthetic route, common impurities can include unreacted starting materials, such as imidazole or its derivatives, and byproducts from side reactions. If a multi-step synthesis involving protection and deprotection is used, you may find partially deprotected intermediates or byproducts from the protection/deprotection steps.[3]

Q2: What is the recommended method for purifying crude 1-(1h-Imidazol-2-yl)ethanone?

A2: A two-step purification process is often most effective. First, use column chromatography on silica gel to separate the target compound from major impurities.[4] Following chromatography, recrystallization can be employed to obtain a highly pure, crystalline product.

Q3: Which solvent systems are recommended for column chromatography?

A3: The optimal solvent system should be determined by TLC analysis of your crude product. A common starting point for imidazoles is a mixture of a non-polar solvent like hexanes or dichloromethane and a polar solvent like ethyl acetate or methanol. A gradient elution, starting with a lower polarity and gradually increasing, often provides the best separation. For 2-aminoimidazole derivatives, a chloroform/methanol gradient has been shown to be effective.[5]

Q4: My compound seems to be degrading on the TLC plate. What can I do?

A4: This is likely due to the acidic nature of the silica gel on the TLC plate. You can try using TLC plates that have been neutralized or add a small amount of a volatile base like triethylamine or ammonia to the developing solvent chamber.

Q5: How can I confirm the purity and identity of my final product?

A5: The identity and purity of 1-(1h-Imidazol-2-yl)ethanone should be confirmed using standard analytical techniques.[6] This includes:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared Spectroscopy (IR): To identify functional groups, such as the ketone carbonyl stretch.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

This protocol is a general guideline and should be optimized based on TLC analysis of your crude material.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the silica bed. Ensure the silica is packed evenly without air bubbles.

  • Sample Loading: Dissolve the crude 1-(1h-Imidazol-2-yl)ethanone in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel. Load the sample onto the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system, starting with a low polarity. Gradually increase the polarity of the eluent to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which 1-(1h-Imidazol-2-yl)ethanone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude or partially purified solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to dissolve the solid completely. Add more solvent dropwise if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude 1-(1h-Imidazol-2-yl)ethanone column_chromatography Column Chromatography synthesis->column_chromatography Initial Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity & Identity Confirmation (NMR, MS, IR, MP) recrystallization->purity_check Final Product

Caption: A typical experimental workflow for the purification and analysis of 1-(1h-Imidazol-2-yl)ethanone.

troubleshooting_logic cluster_yield Low Yield cluster_degradation Degradation cluster_crystallization Crystallization Issues start Purification Issue Encountered low_yield Low Yield start->low_yield degradation Product Degradation start->degradation cryst_issue Difficulty Crystallizing start->cryst_issue check_reaction Verify Reaction Completion (TLC) low_yield->check_reaction check_ph Maintain Neutral pH low_yield->check_ph optimize_chroma Optimize Chromatography low_yield->optimize_chroma neutral_silica Use Neutralized Silica degradation->neutral_silica aprotic_solvents Use Aprotic Solvents degradation->aprotic_solvents pre_purify Pre-purify by Chromatography cryst_issue->pre_purify solvent_screen Screen Solvent Systems cryst_issue->solvent_screen

References

Troubleshooting low yield in 2-acetylimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-acetylimidazole, particularly in addressing issues of low yield.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis of 2-acetylimidazole and offers targeted solutions.

Issue 1: Low or No Product Yield in Debus-Radziszewski Synthesis

Question: My Debus-Radziszewski reaction to synthesize 2-acetylimidazole is resulting in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the Debus-Radziszewski synthesis are a common issue and can often be attributed to several key factors. A systematic approach to troubleshooting can help identify and resolve the problem.

Potential Causes and Solutions:

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter in this reaction. Excessively low temperatures can lead to a slow reaction rate, while high temperatures can promote the formation of unwanted byproducts and tars.

    • Troubleshooting: Systematically optimize the reaction temperature. Start with a moderate temperature (e.g., 60-80°C) and explore a range to find the optimal balance between reaction rate and byproduct formation. Consider a lower initial temperature followed by a period of heating at a higher temperature.

  • Incorrect Stoichiometry: An improper molar ratio of the reactants (α-dicarbonyl compound, aldehyde, and ammonia source) is a frequent cause of low yields.

    • Troubleshooting: Ensure accurate measurement of all reactants. A typical starting point for the Radziszewski reaction is a 1:1:2 molar ratio of the α-dicarbonyl, aldehyde, and ammonia, respectively.[1]

  • Inefficient Mixing: Poor mixing can lead to localized concentration gradients, hindering the reaction.

    • Troubleshooting: Employ vigorous and consistent stirring, either mechanical or magnetic, throughout the entire reaction.

  • Improper pH of the Reaction Mixture: The pH can significantly influence the reactivity of the ammonia source and the stability of reaction intermediates.

    • Troubleshooting: Monitor and adjust the pH of the reaction mixture. The optimal pH will depend on the specific reactants and solvent system being used.

  • Impure Starting Materials: The purity of the reactants is crucial for a successful reaction.

    • Troubleshooting: Use high-purity starting materials. If necessary, purify the reactants before use.

Issue 2: Formation of Tars and Byproducts

Question: My reaction mixture is turning dark and I'm observing significant tar formation, making product isolation difficult and reducing my yield. How can I minimize this?

Answer: Tar and byproduct formation are often linked to side reactions promoted by harsh reaction conditions.

Potential Causes and Solutions:

  • High Reaction Temperature: As mentioned previously, excessive heat is a major contributor to the formation of polymeric materials and other colored byproducts.

    • Troubleshooting: Maintain a consistent and optimized reaction temperature. Avoid excessive heating and ensure uniform heat distribution throughout the reaction vessel.

  • Side Reactions: The reactants themselves can undergo self-condensation or other undesired reactions.

    • Troubleshooting: Carefully control the rate of addition of reactants to avoid localized high concentrations. Optimizing the stoichiometry and temperature can also help to favor the desired reaction pathway.

Issue 3: Difficulty in Product Purification

Question: I am struggling to isolate pure 2-acetylimidazole from my crude reaction mixture. What are the recommended purification techniques?

Answer: Effective purification is essential to obtain a high-purity final product. The choice of method will depend on the nature of the impurities.

Recommended Purification Techniques:

  • Recrystallization: This is a common and effective method for purifying solid compounds.

    • Procedure: Select a solvent or a two-solvent system where 2-acetylimidazole is soluble at high temperatures and sparingly soluble at low temperatures. Dissolve the crude product in a minimal amount of the hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The pure crystals can then be collected by filtration.

  • Column Chromatography: This technique is useful for separating the desired product from impurities with different polarities.

    • Procedure: A silica gel stationary phase is commonly used. The choice of the mobile phase (eluent) is critical and should be determined by thin-layer chromatography (TLC) to achieve good separation. A common starting point for imidazole derivatives is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate).

Data Presentation

The following table provides illustrative data on how reaction parameters can affect the yield and purity in the synthesis of a related compound, 2-acetyl-4-methylimidazole, via the Debus-Radziszewski reaction. This data can be used as a guide for optimizing the synthesis of 2-acetylimidazole.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
4063595Slow reaction rate, clean product.
6046592Moderate reaction rate, good yield and purity.
8038588Faster reaction, higher yield but increased impurities.
10027075Rapid reaction, significant byproduct formation observed.

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2-Acetylimidazole (General Procedure)

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound (e.g., methylglyoxal) and the aldehyde (e.g., formaldehyde or a precursor) in a suitable solvent (e.g., a water-alcohol mixture).

  • Addition of Ammonia Source: To the stirred solution, slowly add the ammonia source (e.g., aqueous ammonia or ammonium acetate).

  • Reaction: Heat the reaction mixture to the optimized temperature (e.g., 60-80°C) and maintain for the required time, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The work-up procedure may involve neutralization, extraction with an organic solvent, and washing to remove impurities.

  • Purification: The crude product is then purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Acyl-1-methyl-1H-imidazoles via Lithiation

This method provides an alternative route to 2-acetylimidazole derivatives.[1]

  • Lithiation: Prepare a solution of 1-methyl-1H-imidazole in anhydrous THF at -78°C. To this solution, slowly add a solution of n-butyllithium.

  • Acylation: After stirring for a specified time, add a solution of the acylating agent (e.g., N-acetylpyrrolidine) in THF.

  • Quenching and Work-up: Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and allow the mixture to warm to room temperature. Extract the product with an organic solvent, wash the organic layer, and dry it over a drying agent.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Mandatory Visualization

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Low Yield of 2-Acetylimidazole check_purity Check Starting Material Purity start->check_purity check_stoichiometry Verify Reactant Stoichiometry (1:1:2 ratio) check_purity->check_stoichiometry Pure? check_temp Optimize Reaction Temperature (e.g., 60-80°C) check_stoichiometry->check_temp Correct? check_mixing Ensure Efficient Mixing check_temp->check_mixing Optimized? check_ph Monitor and Adjust pH check_mixing->check_ph Efficient? purification Optimize Purification (Recrystallization/Chromatography) check_ph->purification Optimal? success Improved Yield purification->success Optimized?

Caption: A logical workflow for troubleshooting low yield in 2-acetylimidazole synthesis.

ExperimentalWorkflow reactants 1. Prepare Reactants (Dicarbonyl, Aldehyde, Ammonia Source) mixing 2. Mix and Stir Vigorously reactants->mixing heating 3. Heat to Optimized Temperature mixing->heating monitoring 4. Monitor Reaction by TLC heating->monitoring workup 5. Reaction Work-up (Neutralization, Extraction) monitoring->workup Reaction Complete purification 6. Purify Product (Recrystallization or Chromatography) workup->purification product Pure 2-Acetylimidazole purification->product

References

Technical Support Center: Minimizing Byproduct Formation in the Debus-Radziszewski Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Debus-Radziszewski imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and optimizing reaction outcomes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Debus-Radziszewski reaction?

A1: The most frequently encountered byproducts are oxazoles and products resulting from reverse aldol condensation. Under certain conditions, particularly in the synthesis of lophine (2,4,5-triphenylimidazole), dimer formation, such as peroxide-bridged dimers, can also occur.[1][2]

Q2: How do reaction conditions influence the formation of oxazole byproducts?

A2: Oxazole formation is a competing reaction pathway in the multicomponent condensation process.[1] The relative rates of imidazole versus oxazole formation can be influenced by factors such as the choice of catalyst, solvent, and temperature. While specific quantitative data is sparse in the literature, the general principle is to select conditions that favor the desired imidazole cyclization pathway.

Q3: What is reverse aldol condensation and how can it be minimized?

A3: Reverse aldol condensation is the retro-reaction of an aldol addition, where a β-hydroxy carbonyl compound breaks down into its constituent aldehyde and/or ketone components. In the context of the Debus-Radziszewski reaction, this can lead to a decrease in the concentration of the desired aldehyde and dicarbonyl starting materials, thus reducing the overall yield. This side reaction is often favored by harsh reaction conditions, such as high temperatures and strong bases.[1] Employing milder reaction conditions can help to minimize this side reaction.

Q4: Can the choice of catalyst selectively minimize byproduct formation?

A4: Yes, the catalyst can play a crucial role in directing the reaction towards the desired imidazole product. While many studies focus on yield improvement, the catalyst's Lewis or Brønsted acidity can influence the reaction pathway and potentially suppress the formation of side products. For instance, certain catalysts may stabilize key intermediates in the imidazole formation pathway, making it kinetically more favorable than competing pathways.

Q5: Are there modern techniques that can help reduce byproduct formation?

A5: Yes, techniques like microwave-assisted synthesis and ultrasound irradiation have been shown to improve yields and reduce reaction times, which can indirectly minimize byproduct formation by providing more controlled and efficient heating.[3] These methods can lead to faster consumption of starting materials, leaving less opportunity for side reactions to occur.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Debus-Radziszewski reaction, with a focus on minimizing byproducts.

Problem Potential Cause Troubleshooting Steps
High levels of oxazole byproduct detected Reaction conditions favor the oxazole formation pathway.1. Catalyst Selection: Experiment with different Lewis or Brønsted acid catalysts to find one that selectively promotes imidazole formation. 2. Solvent Optimization: Vary the solvent polarity. Aprotic solvents may influence the reaction pathway differently than protic solvents. 3. Temperature Control: Lower the reaction temperature. Oxazole formation may have a higher activation energy and be more prevalent at elevated temperatures.
Low yield due to suspected reverse aldol condensation Reaction conditions are too harsh, leading to the decomposition of starting materials.1. Temperature Reduction: Perform the reaction at a lower temperature to disfavor the retro-aldol pathway. 2. Milder Base/Catalyst: If using a basic catalyst, switch to a milder one. 3. Controlled Addition: Add the aldehyde or dicarbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor side reactions.
Formation of lophine dimers or other polymeric materials Oxidative side reactions or uncontrolled polymerization.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Antioxidant Additives: In some cases, the addition of a small amount of an antioxidant may be beneficial. 3. Concentration Control: Lowering the concentration of the reactants may reduce the rate of bimolecular side reactions leading to dimers and polymers.
Incomplete reaction with multiple unidentified spots on TLC Suboptimal reaction conditions leading to a mixture of starting materials, product, and byproducts.1. Reaction Time: Monitor the reaction progress closely by TLC to determine the optimal reaction time. 2. Catalyst Screening: Test a panel of catalysts to identify one that provides cleaner conversion. 3. Purification Strategy: Develop a robust purification protocol (e.g., column chromatography with an optimized solvent system) to isolate the desired product.

Data Presentation: Catalyst Performance in Imidazole Synthesis

The following table summarizes the performance of various catalysts in the synthesis of 2,4,5-trisubstituted imidazoles, focusing on the yield of the desired product. While direct quantification of byproducts is often not reported, higher yields of the target molecule generally imply a reduction in side reactions.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
Silicotungstic Acid7.5 mol%EthanolReflux-94[Source]
DABCO-t-butanol60-6512 h92[Source]
Boric Acid (Ultrasound)5 mol%Aqueous MediaRoom Temp40-70 minQuantitative[Source]
Lactic Acid1 mL-160-92[Source]
Fe3O4 MNPs (Microwave)-Solvent-free--High[Source]
Triethylamine-t-butanol60-6512 h75[Source]
Piperidine-t-butanol60-6512 h78[Source]
DBU-t-butanol60-6512 h81[Source]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening to Minimize Byproducts

This protocol provides a framework for systematically screening different catalysts to identify the optimal conditions for minimizing byproduct formation in a specific Debus-Radziszewski reaction.

  • Reaction Setup: In a series of parallel reaction vessels, add the dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst Addition: To each vessel, add a different catalyst (e.g., silicotungstic acid, DABCO, boric acid) at a specific loading (e.g., 5-10 mol%). Include a control reaction with no catalyst.

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5 mL) to each vessel.

  • Reaction: Stir the mixtures at a set temperature (e.g., reflux) and monitor the progress by TLC at regular intervals.

  • Work-up: Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the reaction mixtures to room temperature.

  • Analysis: Take an aliquot from each reaction mixture for analysis by a suitable method such as HPLC, GC-MS, or LC-MS/MS to determine the ratio of the desired imidazole product to the major byproducts.

  • Purification: Isolate the product from the reaction mixture that shows the best product-to-byproduct ratio using standard purification techniques (e.g., column chromatography).

Protocol 2: Microwave-Assisted Synthesis for Reduced Byproduct Formation

This protocol outlines a general method for utilizing microwave irradiation to potentially reduce byproduct formation.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the dicarbonyl compound (1.0 mmol), aldehyde (1.0 mmol), and ammonium acetate (2.5 mmol).

  • Catalyst and Solvent: Add the desired catalyst (if any) and a minimal amount of a high-boiling solvent, or perform the reaction under solvent-free conditions.

  • Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a set temperature and power for a predetermined time. Optimize the reaction time by running a series of short-duration experiments.

  • Monitoring and Work-up: After each irradiation cycle, check the reaction progress by TLC. Once complete, cool the vessel and work up the reaction mixture as described in Protocol 1.

  • Analysis and Purification: Analyze the product mixture to assess the level of byproduct formation and purify the desired imidazole.

Mandatory Visualizations

Debus_Radziszewski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Dicarbonyl 1,2-Dicarbonyl Diimine Diimine Intermediate Dicarbonyl->Diimine + 2 NH3 - 2 H2O Aldehyde Aldehyde CondensationAdduct Condensation Adduct Aldehyde->CondensationAdduct Ammonia Ammonia (2 equiv.) Ammonia->Diimine Diimine->CondensationAdduct + Aldehyde Imidazole Imidazole CondensationAdduct->Imidazole Cyclization & Dehydration Byproduct Byproducts (e.g., Oxazole) CondensationAdduct->Byproduct Alternative Cyclization

Caption: Reaction pathway of the Debus-Radziszewski synthesis.

Troubleshooting_Workflow cluster_solutions_low_yield Solutions for Low Yield cluster_solutions_oxazole Solutions for High Oxazole Start Problem: High Byproduct Formation IdentifyByproduct Identify Byproduct Structure (e.g., via NMR, MS) Start->IdentifyByproduct LowYield Low Yield of Imidazole IdentifyByproduct->LowYield General HighOxazole High Oxazole Content IdentifyByproduct->HighOxazole Specific OtherByproducts Other Byproducts IdentifyByproduct->OtherByproducts Specific OptimizeCatalyst Optimize Catalyst LowYield->OptimizeCatalyst OptimizeTempTime Optimize Temp & Time LowYield->OptimizeTempTime ChangeSolvent Change Solvent LowYield->ChangeSolvent ScreenCatalysts Screen for Selectivity HighOxazole->ScreenCatalysts LowerTemp Lower Reaction Temperature HighOxazole->LowerTemp End Optimized Reaction OptimizeCatalyst->End OptimizeTempTime->End ChangeSolvent->End ScreenCatalysts->End LowerTemp->End

Caption: Troubleshooting workflow for byproduct minimization.

References

Technical Support Center: Recrystallization of 1-(1H-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(1H-Imidazol-2-yl)ethanone via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of 1-(1H-Imidazol-2-yl)ethanone in a question-and-answer format.

Q1: My compound will not fully dissolve in the hot solvent.

A1: This issue can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Add small increments of hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. 1-(1H-Imidazol-2-yl)ethanone, being a polar molecule, will likely dissolve in polar solvents. If it remains insoluble even with a large volume of hot solvent, a different solvent or a solvent mixture is necessary.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If a small amount of solid material remains after adding a significant amount of hot solvent, it is likely an impurity. In this case, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: No crystals form upon cooling the solution.

A2: Crystal formation, or nucleation, can sometimes be slow to initiate. Here are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure 1-(1H-Imidazol-2-yl)ethanone to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Lower Temperature: If crystals do not form at room temperature, try cooling the flask in an ice bath.

  • Antisolvent Addition: If using a single solvent system is ineffective, a two-solvent (or antisolvent) system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which the compound is poorly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: The product "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the solution is cooled too rapidly. To remedy this:

  • Reheat and Cool Slowly: Reheat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.

  • Change Solvent: Use a solvent with a lower boiling point.

  • Use More Solvent: A more dilute solution is less likely to oil out. Add more solvent, reheat to dissolve, and cool slowly.

Q4: The recrystallized product is still impure.

A4: Impurities can be carried along with the desired product for several reasons:

  • Rapid Cooling: If the solution is cooled too quickly, impurities can become trapped in the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.

  • Insufficient Washing: After filtration, the crystals should be washed with a small amount of cold recrystallization solvent to remove any residual impurities on the surface.

  • Inappropriate Solvent: The chosen solvent may not effectively leave the impurities in the solution. You may need to screen for a solvent that has a high solubility for your compound when hot, but low solubility for the impurities. Conversely, the solvent should keep the impurities dissolved when cold.

  • Adsorbed Impurities: Highly colored impurities can sometimes be removed by treating the hot solution with activated charcoal before the hot filtration step. Use a minimal amount of charcoal to avoid adsorbing your product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-(1H-Imidazol-2-yl)ethanone?

A1: A specific, universally "best" solvent is not documented in readily available literature. However, based on the structure (a heterocyclic ketone), suitable solvents are likely to be polar. A good starting point would be to test solvents like ethanol, isopropanol, acetone, or ethyl acetate. A solvent mixture, such as ethanol/water or acetone/hexane, may also be effective. The ideal solvent will dissolve the compound when hot but not when cold.

Q2: How do I choose a suitable solvent system?

A2: To determine the best solvent, perform small-scale solubility tests. Place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Upon cooling, the compound should crystallize out of the solution.

Q3: What are the likely impurities in a synthesis of 1-(1H-Imidazol-2-yl)ethanone?

A3: Potential impurities depend on the synthetic route. Common syntheses may involve the acylation of imidazole. Therefore, likely impurities could include unreacted imidazole, byproducts from the acylation reaction, or residual reagents and solvents.

Q4: How much solvent should I use for the recrystallization?

A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve your crude product. This creates a saturated solution upon cooling, which maximizes the yield of recrystallized product.

Experimental Protocol: Recrystallization of 1-(1H-Imidazol-2-yl)ethanone

This protocol provides a general methodology. The choice of solvent and specific volumes will need to be optimized based on experimental observations.

  • Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude 1-(1H-Imidazol-2-yl)ethanone in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the flask on a hot plate with stirring. Gradually add more hot solvent until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, the flask can be placed in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Quantitative Data

Solvent SystemSuitability for RecrystallizationAdvantagesDisadvantages
Single Solvents
EthanolPotentially GoodGood dissolving power for polar compounds, readily available.May have high solubility even at low temperatures, reducing yield.
IsopropanolPotentially GoodSimilar to ethanol, but less volatile.
AcetonePotentially GoodExcellent solvent for many organic compounds, volatile.Low boiling point may not be ideal for all situations.
Ethyl AcetatePotentially GoodGood balance of polarity.
WaterPoorLikely too polar, may not dissolve the compound well.
Hexane/HeptanePoorNon-polar, unlikely to dissolve the polar compound.
Solvent Mixtures
Ethanol/WaterPotentially ExcellentAllows for fine-tuning of polarity to achieve ideal solubility profile.Requires careful determination of the optimal solvent ratio.
Acetone/HexanePotentially ExcellentGood for compounds with intermediate polarity.Requires careful determination of the optimal solvent ratio.

Visualizations

Caption: Troubleshooting workflow for the recrystallization of 1-(1H-Imidazol-2-yl)ethanone.

Recrystallization_Workflow start Start select_solvent Select Solvent(s) (Based on solubility tests) start->select_solvent dissolve Dissolve Crude Product in Minimum Hot Solvent select_solvent->dissolve charcoal Optional: Add Activated Charcoal (for colored impurities) dissolve->charcoal hot_filtration Hot Gravity Filtration (to remove insolubles/charcoal) dissolve->hot_filtration No charcoal needed charcoal->hot_filtration cool_slowly Cool Filtrate Slowly to Room Temperature hot_filtration->cool_slowly ice_bath Cool in Ice Bath (to maximize yield) cool_slowly->ice_bath vacuum_filtration Vacuum Filtration (to isolate crystals) ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry end End dry->end

Caption: Experimental workflow for the recrystallization of 1-(1H-Imidazol-2-yl)ethanone.

Technical Support Center: Column Chromatography Protocols for 1-(1H-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the purification of 1-(1H-imidazol-2-yl)ethanone using column chromatography. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this polar heterocyclic compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography of 1-(1H-imidazol-2-yl)ethanone.

Q1: My compound, 1-(1H-imidazol-2-yl)ethanone, is not moving from the baseline on a silica gel TLC plate, even when I use 100% ethyl acetate. What should I do?

A: This is a common issue for polar compounds like 2-acylimidazoles. The imidazole ring's nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, leading to very high retention. To achieve an appropriate Rf value (ideally 0.2-0.3), you need to use a more polar mobile phase.

  • Solution: Start testing solvent systems that include a stronger, more polar solvent like methanol. A common starting point is a mixture of dichloromethane (DCM) and methanol or ethyl acetate and methanol. Begin with a low percentage of methanol (e.g., 98:2 DCM:MeOH) and gradually increase the concentration until the desired Rf is achieved.

Q2: My product is producing a long, trailing streak on the TLC plate and eluting from the column over many fractions. How can I improve the peak shape?

A: Streaking, or tailing, is often caused by the basic nature of the imidazole moiety interacting with the acidic sites on the silica gel. This leads to non-ideal adsorption/desorption kinetics.

  • Solution: To mitigate this, add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) are commonly used. Add approximately 0.5-2% of the modifier to your chosen solvent system (e.g., 95:5:0.5 DCM:MeOH:Et₃N). This will neutralize the acidic sites on the silica, resulting in sharper bands and more symmetrical peaks.[1]

Q3: I am struggling to separate my target compound from a very polar impurity. What are my options?

A: When dealing with impurities of similar polarity, several strategies can be employed.

  • Optimize the Solvent System: Meticulously screen different solvent combinations using TLC. Sometimes a ternary mixture (e.g., DCM/Methanol/Ammonia) can provide the selectivity needed.

  • Use Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to separate your compound from the more polar impurity.

  • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for basic compounds. For certain impurities, reversed-phase (e.g., C18) chromatography, which separates compounds based on hydrophobicity, might be effective.[1][2]

Q4: I suspect my compound is decomposing on the silica gel. How can I verify this and prevent it?

A: Some compounds are sensitive to the acidic nature of silica gel and can degrade during the purification process.[3]

  • Verification: To check for stability, dissolve a small amount of your crude product, spot it on a TLC plate, and record the initial spot. Let the plate sit for 1-2 hours in the open air, then develop it. If new spots appear or the original spot diminishes significantly, your compound is likely unstable on silica.[3]

  • Prevention:

    • Deactivate the Silica: Flush the packed column with your initial eluent containing 1-2% triethylamine before loading your sample.[1] This neutralizes the silica.

    • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or Florisil.[3]

    • Work Quickly: Minimize the time the compound spends on the column. Flash chromatography is preferred over gravity chromatography for this reason.

Q5: What is the most effective method for loading my solid sample onto the column?

A: For compounds that have limited solubility in the initial, less polar eluent, dry loading is the recommended method.[4] This technique prevents the sample from precipitating at the top of the column and ensures a narrow, evenly distributed starting band, which is crucial for good separation.

  • Dry Loading Method: Dissolve your crude 1-(1H-imidazol-2-yl)ethanone in a suitable solvent (like methanol or DCM). Add a small amount of silica gel (typically 10-20 times the mass of your sample) to this solution.[4] Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. Carefully add this powder to the top of your packed column.[4]

Experimental Protocol: Flash Column Chromatography

This protocol provides a general methodology for the purification of gram-scale quantities of 1-(1H-imidazol-2-yl)ethanone.

1. Materials and Equipment

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Technical grade solvents (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexanes)

  • Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH) (optional modifier)

  • TLC plates, chamber, and UV lamp

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

2. Solvent System Selection

  • Using TLC, identify a solvent system that provides an Rf value of approximately 0.2-0.3 for 1-(1H-imidazol-2-yl)ethanone.

  • Test various ratios of a primary solvent (DCM or Ethyl Acetate) with a polar modifier (Methanol).

  • If streaking is observed, add ~1% triethylamine to the solvent mixture.

3. Column Packing (Slurry Method)

  • Securely clamp the column in a vertical position.[5]

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[5][6]

  • In a separate beaker, prepare a slurry by mixing the required amount of silica gel with the initial, least polar eluent you plan to use.[5]

  • Pour the slurry into the column. Gently tap the column to dislodge air bubbles and ensure even packing.[5]

  • Allow the silica to settle, then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Add a protective layer of sand on top of the silica bed.[4]

4. Sample Loading (Dry Loading)

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., methanol).

  • Add silica gel (10-20x the mass of the crude product) and mix thoroughly.[4]

  • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully transfer this powder onto the top layer of sand in the packed column.

5. Elution and Fraction Collection

  • Carefully add the initial eluting solvent to the column.

  • Apply gentle pressure (using a pump or bulb) to begin the elution process (flash chromatography). Maintain a consistent flow rate.

  • Collect the eluent in fractions of appropriate volume.

  • If using a gradient, systematically increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute your compound.

6. Fraction Analysis and Product Isolation

  • Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 1-(1H-imidazol-2-yl)ethanone.

Data Presentation

The optimal solvent system must be determined empirically for each specific crude mixture. The table below provides recommended starting points for TLC analysis.

Solvent System ComponentsRatio (v/v/v)PolarityExpected Rf RangeNotes
Dichloromethane / Methanol98:2 to 90:10Medium to High0.1 - 0.4A good starting point for many polar compounds.
Ethyl Acetate / Methanol98:2 to 90:10High0.1 - 0.4A more polar alternative to DCM/MeOH.
Dichloromethane / Methanol / NH₄OH90:10:1High (Basic)0.2 - 0.5Recommended if significant streaking occurs.
Ethyl Acetate / Hexanes / Et₃N80:20:1Medium (Basic)0.2 - 0.5Useful if less polar impurities are present.

Visual Workflow

The following diagram illustrates the logical workflow for the purification of 1-(1H-imidazol-2-yl)ethanone via flash column chromatography.

ColumnChromatographyWorkflow start Crude Product Mixture tlc TLC Analysis for Solvent System Selection (Target Rf ≈ 0.2-0.3) start->tlc slurry Prepare Silica Gel Slurry tlc->slurry pack Pack Column slurry->pack load Dry Load Sample onto Column pack->load elute Elute Column with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze analyze->elute Continue Elution combine Combine Pure Fractions analyze->combine Identify Pure Fractions end_node Evaporate Solvent to Yield Pure 1-(1H-Imidazol-2-yl)ethanone combine->end_node

Caption: Workflow for purification by flash column chromatography.

References

Technical Support Center: Stability of 1-(1H-Imidazol-2-yl)ethanone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 1-(1H-Imidazol-2-yl)ethanone in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My 1-(1H-Imidazol-2-yl)ethanone sample appears to be degrading in an acidic mobile phase during HPLC analysis, leading to inconsistent results. What is happening?

A1: 2-Acylimidazoles, the class of compounds to which 1-(1H-Imidazol-2-yl)ethanone belongs, can undergo hydrolysis in aqueous acidic environments. The rate of this degradation is dependent on the acid concentration.[1] To mitigate this, consider the following:

  • Minimize the time the sample spends in the acidic mobile phase before injection.

  • If your separation allows, consider using a mobile phase with a higher pH.

  • Perform the analysis at a lower temperature to slow down the degradation kinetics.[1]

Q2: I am conducting a reaction in a strong mineral acid, and my 1-(1H-Imidazol-2-yl)ethanone starting material is not reacting as expected. Why might this be?

A2: While it may seem counterintuitive, the rate of hydrolysis of acylimidazoles can decrease with increasing acidity at very high acid concentrations.[1][2] This is because the carbonyl oxygen can become protonated, forming a diprotonated species that is less reactive towards hydrolysis.[1][2][3] The highly acidic medium may be inhibiting the desired reactivity of your compound. Consider adjusting the acid concentration to a lower level if the reaction chemistry permits.

Q3: I observe a new, more polar peak in my chromatogram after storing my 1-(1H-Imidazol-2-yl)ethanone sample in an acidic solution. What is this new peak?

A3: The new, more polar peak is likely due to the hydrolysis of the acetyl group, resulting in the formation of imidazole-2-carboxylic acid and acetic acid. Hydrolysis increases the polarity of the molecule, leading to an earlier elution time in reversed-phase HPLC.

Q4: How does temperature affect the stability of 1-(1H-Imidazol-2-yl)ethanone in aqueous solutions?

A4: As with most chemical reactions, higher temperatures will increase the rate of hydrolysis.[1] It is advisable to store stock solutions and samples at low temperatures (e.g., 2-8 °C) to minimize degradation. For long-term storage, freezing the solution is recommended, provided the compound is stable to freeze-thaw cycles.

Q5: Is the acid-mediated degradation of my compound catalytic?

A5: No, the hydrolysis of acylimidazoles in acidic media is not catalyzed by the acid itself.[1][2] This means that simply increasing the acid concentration will not necessarily increase the rate of degradation and, as mentioned in Q2, may even decrease it at very high concentrations.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of 1-(1H-Imidazol-2-yl)ethanone in aqueous solutions.

Observed Issue Possible Cause(s) Recommended Action(s)
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation in acidic mobile phase.- Minimize sample time in mobile phase before injection.- Use a mobile phase with a higher pH if possible.- Lower the analysis temperature.[1]
Appearance of new peaks in the chromatogram over time Hydrolysis or other degradation pathways (e.g., oxidation, photolysis).- Confirm the identity of new peaks using LC-MS.- Prepare fresh samples for analysis.- Store solutions at low temperatures and protected from light.
Low yield or incomplete reaction in acidic conditions The compound may be unreactive as a diprotonated species at very high acid concentrations.[1]- Adjust the acid concentration to a lower level if the reaction allows.
Precipitation of the compound from aqueous solution Poor solubility at a particular pH.- Determine the pKa of the compound and adjust the pH of the solution to improve solubility.- Consider the use of co-solvents if compatible with the experiment.

Quantitative Data on Stability

Disclaimer: The data below is for acetylimidazole and should be used as a general guide. It is highly recommended to conduct specific stability studies for 1-(1H-Imidazol-2-yl)ethanone to obtain precise data for your experimental conditions.

pH Condition Rate Law Reference
Low pHProtonated imidazoleRate is controlled by the reaction of the protonated form.[4]
NeutralWater-catalyzedpH-independent reaction.[5]
High pHHydroxide-catalyzedRate increases sharply with increasing pH.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6]

Objective: To evaluate the stability of 1-(1H-Imidazol-2-yl)ethanone under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of 1-(1H-Imidazol-2-yl)ethanone in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[7]

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux the mixture at 60°C for 30 minutes.[7]

  • Base Hydrolysis: To another aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux the mixture at 60°C for 30 minutes.[7]

  • Oxidative Degradation: To a separate aliquot of the stock solution, add an equal volume of 6% w/v hydrogen peroxide. Reflux the mixture at 80°C for 2 hours.[8]

  • Thermal Degradation: Keep a sample of the solid compound in an oven at 60-80°C for a specified period. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or daylight for a defined duration.[9]

  • Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the intact 1-(1H-Imidazol-2-yl)ethanone from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector.[10]

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[10]

Methodology:

  • Mobile Phase Preparation: A typical mobile phase could be a gradient of methanol or acetonitrile and a buffer (e.g., 0.025 M KH2PO4) with the pH adjusted as needed to achieve good separation.[11]

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10-20 µL.

    • Column temperature: Ambient or controlled (e.g., 25°C).

    • Detection wavelength: Determined by the UV spectrum of the compound (a photodiode array detector is useful for method development).

  • Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[8] The specificity is demonstrated by the ability of the method to resolve the main peak from the degradation products generated in the forced degradation study.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Analytical Results check_sample_prep Review Sample Preparation and Storage Conditions start->check_sample_prep is_acidic_mobile_phase Is the mobile phase acidic? check_sample_prep->is_acidic_mobile_phase mitigate_acid_degradation Mitigate Acidic Degradation: - Minimize pre-injection time - Increase mobile phase pH - Lower analysis temperature is_acidic_mobile_phase->mitigate_acid_degradation Yes check_other_stress Consider Other Stress Factors: - Light exposure - Elevated temperature - Oxidizing agents is_acidic_mobile_phase->check_other_stress No analyze_degradants Analyze for Degradation Products (e.g., using LC-MS) mitigate_acid_degradation->analyze_degradants check_other_stress->analyze_degradants end_stable Conclusion: Issue Resolved, Compound Stable Under New Conditions analyze_degradants->end_stable Degradation Mitigated end_unstable Conclusion: Compound is Unstable, Characterize Degradants analyze_degradants->end_unstable Degradation Confirmed

Caption: Troubleshooting workflow for inconsistent analytical results.

DegradationPathway parent 1-(1H-Imidazol-2-yl)ethanone hydrolysis_product Imidazole-2-carboxylic acid + Acetic Acid parent->hydrolysis_product Acid/Base Hydrolysis (H₂O) oxidation_product Oxidized Products (e.g., N-oxides, ring-opened) parent->oxidation_product Oxidation ([O]) photolysis_product Photodegradation Products parent->photolysis_product Photolysis (hν)

Caption: Potential degradation pathways for 1-(1H-Imidazol-2-yl)ethanone.

References

Challenges in the scale-up synthesis of 1-(1h-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-(1H-Imidazol-2-yl)ethanone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1-(1H-Imidazol-2-yl)ethanone, particularly during scale-up operations.

Problem IDQuestionPossible CausesSuggested Solutions
SYN-001 Low or no yield of the desired product. - Ineffective C2-acylation: Direct Friedel-Crafts acylation of the imidazole ring is generally ineffective due to the deactivation of the ring by protonation or Lewis acid coordination.[1] - Deprotonation at nitrogen: The acidic proton on the imidazole nitrogen can interfere with the desired C2-acylation, leading to N-acylation or other side reactions.[1] - Instability of organometallic intermediates: If using a lithiation or Grignard-based route, the organometallic intermediate may be unstable, leading to decomposition.- Employ a multi-step strategy: The most reliable methods involve N-protection, followed by directed C2-lithiation and then acylation, or a sequence of bromination, N-protection, metal-halogen exchange, and acylation.[1][2] - Protect the imidazole nitrogen: Use a suitable protecting group (e.g., SEM-Cl, trityl) to prevent unwanted side reactions at the nitrogen.[1][2] - Optimize reaction conditions: Carefully control the temperature (often cryogenic conditions are required for lithiation), use anhydrous solvents, and maintain an inert atmosphere to ensure the stability of intermediates.[1]
SYN-002 Formation of multiple byproducts, complicating purification. - Polybromination: If using a bromination strategy, over-bromination can lead to the formation of di- or tri-brominated imidazoles.[2] - N-acylation: If the imidazole nitrogen is not adequately protected, the acetyl group can be introduced at the nitrogen instead of the C2 position.[3] - Side reactions from the organometallic reagent: The organolithium or Grignard reagent can react with other functional groups or the solvent if not handled properly.- Control stoichiometry of brominating agent: Carefully control the amount of bromine used and monitor the reaction progress to favor mono-bromination at the C2 position.[2] - Ensure complete N-protection: Verify the completion of the N-protection step before proceeding to acylation.[1] - Use appropriate solvents and control temperature: Use anhydrous aprotic solvents like THF for organometallic reactions and maintain low temperatures to minimize side reactions.[1]
PUR-001 Difficulty in purifying the final product at a large scale. - Similar polarity of byproducts: Byproducts such as N-acylated imidazole or over-brominated intermediates may have similar polarities to the desired product, making chromatographic separation challenging. - Tautomerism: The product can exist as a mixture of tautomers, which may complicate purification and characterization.[4]- Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases for column chromatography to improve separation. - Consider alternative purification methods: Techniques such as crystallization or distillation (if the product is thermally stable) may be more amenable to large-scale purification.
SCA-001 Challenges in handling reagents and reactions during scale-up. - Use of hazardous reagents: Large quantities of organolithium reagents (e.g., n-BuLi) are pyrophoric and require specialized handling procedures. - Exothermic reactions: Acylation and quenching steps can be highly exothermic and require efficient heat management in large reactors.- Implement robust safety protocols: Ensure proper engineering controls and personal protective equipment are in place for handling hazardous reagents. - Controlled addition and cooling: Use controlled addition rates for reagents and ensure the reactor has adequate cooling capacity to manage exotherms.

Frequently Asked Questions (FAQs)

Q1: Why is direct C2-acylation of imidazole not a viable route for large-scale synthesis?

A1: Direct electrophilic acylation, such as Friedel-Crafts type reactions, on the imidazole core is generally ineffective. This is because the pyridine-like nitrogen (N3) can be protonated or coordinate with the Lewis acid catalyst, which deactivates the ring towards electrophilic substitution.[1]

Q2: What are the most promising synthetic strategies for the scale-up of 1-(1H-Imidazol-2-yl)ethanone?

A2: The most viable pathways involve a multi-step sequence. One robust method is the N-protection of imidazole, followed by directed C2-lithiation with a strong base (like n-BuLi), and then quenching with an acetylating agent. An alternative strategy involves bromination at the C2 position, followed by N-protection, metal-halogen exchange to form an organometallic intermediate, and subsequent acylation.[1][2]

Q3: What are the critical process parameters to control during the synthesis?

A3: Key parameters to monitor and control include:

  • Temperature: Especially during the formation and reaction of organometallic intermediates, where cryogenic conditions are often necessary.

  • Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the degradation of moisture-sensitive reagents and intermediates.

  • Solvent Purity: The use of anhydrous solvents is essential for the success of organometallic reactions.

  • Reagent Stoichiometry: Precise control over the amounts of reagents is important to minimize side reactions like over-bromination or multiple additions.

Q4: Are there any specific safety precautions to consider for this synthesis on a larger scale?

A4: Yes, several safety precautions are critical. The use of pyrophoric reagents like n-butyllithium requires specialized handling procedures, including the use of inert gas and appropriate personal protective equipment. Exothermic steps, such as quenching of the reaction, need to be carefully controlled with efficient cooling to prevent thermal runaways. A thorough process safety review is recommended before attempting a large-scale synthesis.

Experimental Protocols

The following are generalized experimental protocols based on common synthetic strategies. Researchers should adapt these procedures to their specific laboratory conditions and scale.

Protocol 1: N-Protection of Imidazole
  • Objective: To protect the acidic imidazole nitrogen to enable regioselective C2-functionalization.

  • Reagents and Solvents: Imidazole, a suitable protecting group reagent (e.g., 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl)), a non-nucleophilic base (e.g., sodium hydride), and an aprotic solvent (e.g., THF or DMF).[2]

  • Procedure:

    • To a suspension of the base in the chosen solvent, add imidazole portion-wise at a controlled temperature (typically 0 °C to room temperature).

    • After the initial reaction, add the protecting group reagent dropwise.

    • Stir the reaction until completion, as monitored by TLC or LC-MS.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-protected imidazole.

Protocol 2: C2-Acylation via Lithiation
  • Objective: To introduce the acetyl group at the C2 position of the N-protected imidazole.

  • Reagents and Solvents: N-protected imidazole, a strong organolithium base (e.g., n-butyllithium), an acetylating agent (e.g., N,N-dimethylacetamide or acetyl chloride), and an anhydrous aprotic solvent (e.g., THF).

  • Procedure:

    • Dissolve the N-protected imidazole in the anhydrous solvent and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

    • Slowly add the organolithium base to deprotonate the C2 position, forming the C2-lithiated intermediate.

    • After a short stirring period, add the acetylating agent to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

    • Purify the crude material via column chromatography.[1]

Protocol 3: N-Deprotection
  • Objective: To remove the protecting group to yield the final product.

  • Reagents and Solvents: N-protected 1-(1H-Imidazol-2-yl)ethanone, and a suitable deprotection reagent (e.g., an acid for an acid-labile protecting group).

  • Procedure: The deprotection conditions will vary depending on the protecting group used. For a trityl group, this is typically achieved under acidic conditions.[1] For a SEM group, fluoride-based reagents or acidic conditions can be employed.

Process Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for the synthesis and troubleshooting of 1-(1H-Imidazol-2-yl)ethanone.

Synthesis_Troubleshooting cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: Imidazole n_protection Step 1: N-Protection start->n_protection c2_functionalization Step 2: C2-Functionalization (e.g., Lithiation/Acylation) n_protection->c2_functionalization deprotection Step 3: N-Deprotection c2_functionalization->deprotection check_yield Low/No Yield? c2_functionalization->check_yield purification Step 4: Purification deprotection->purification final_product Final Product: 1-(1H-Imidazol-2-yl)ethanone purification->final_product check_purity Impure Product? purification->check_purity check_yield->deprotection No cause_incomplete_reaction Incomplete Reaction or Side Reactions check_yield->cause_incomplete_reaction Yes check_purity->final_product No cause_purification_issue Inefficient Purification check_purity->cause_purification_issue Yes solution_optimize_conditions Optimize Reaction Conditions: - Temperature Control - Anhydrous Solvents - Inert Atmosphere cause_incomplete_reaction->solution_optimize_conditions solution_verify_protection Verify N-Protection and Reagent Purity cause_incomplete_reaction->solution_verify_protection solution_optimize_purification Optimize Purification Method: - Chromatography Conditions - Crystallization cause_purification_issue->solution_optimize_purification

References

Technical Support Center: Preventing Polymerization During Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Imidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the common issue of polymerization during imidazole ring formation. Uncontrolled polymerization is a frequent cause of low yields and difficult purification, often resulting in the formation of intractable tars. This guide will help you diagnose the potential causes and implement effective solutions.

Frequently Asked Questions (FAQs)

Q1: My imidazole synthesis reaction turned into a dark, tarry mess. What is causing this polymerization?

A1: The formation of dark, polymeric material is a common side reaction in many imidazole syntheses, particularly in multicomponent reactions like the Debus-Radziszewski synthesis. The primary causes often involve the self-condensation and side reactions of the starting materials, especially aldehydes and dicarbonyl compounds.

One major pathway for polymer formation is the self-condensation of aldehydes, which can occur under both acidic and basic conditions. Additionally, highly reactive dicarbonyl compounds like glyoxal can undergo self-oligomerization in the presence of ammonia, competing with the desired imidazole ring formation.[1] This is particularly problematic at high concentrations of the carbonyl compounds.

Q2: How does temperature affect polymer formation in my reaction?

A2: Temperature plays a critical role in controlling the rate of both the desired imidazole synthesis and undesired side reactions. While higher temperatures can accelerate the main reaction, they can also significantly promote polymerization pathways. Many side reactions, including aldol-type condensations of aldehydes and ketones, have a higher activation energy and become more prominent at elevated temperatures. It is crucial to find the optimal temperature that favors the formation of the imidazole product without initiating runaway polymerization. For many imidazole syntheses, reflux temperatures in solvents like ethanol are common, but careful monitoring is essential.[2] In some cases, lower temperatures may be necessary to suppress the formation of byproducts.

Q3: Can the ratio of my reactants influence the amount of polymer formed?

A3: Absolutely. The stoichiometry of your reactants is a key parameter to control. An excess of the aldehyde or dicarbonyl component can increase the likelihood of self-condensation reactions, leading to polymer formation. For instance, in the reaction of glyoxal with ammonium salts, the yield of imidazole is inversely proportional to the initial glyoxal concentration, with higher concentrations favoring the formation of acetals and oligomers.[1] It is often beneficial to use the dicarbonyl or aldehyde as the limiting reagent or to add it slowly to the reaction mixture to maintain a low instantaneous concentration.

Q4: Are there any additives I can use to prevent this polymerization?

A4: Yes, the addition of polymerization inhibitors can be an effective strategy. These compounds work by scavenging reactive intermediates that initiate polymerization. Phenolic compounds, such as hydroquinone and butylated hydroxytoluene (BHT), are known antioxidants that can inhibit radical-mediated polymerization pathways. Stable nitroxide radicals like TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy) are also potent radical scavengers. The choice and concentration of the inhibitor should be carefully optimized to avoid interference with the main imidazole-forming reaction.

Q5: My crude product is contaminated with a polymeric substance. How can I purify my desired imidazole?

A5: Removing polymeric byproducts often requires specific purification strategies. Standard techniques include:

  • Recrystallization: If your imidazole product is a solid, recrystallization from a suitable solvent system can be highly effective in leaving the polymeric impurities behind.

  • Column Chromatography: For both solid and liquid products, column chromatography is a powerful tool. Due to the polar nature of the polymeric byproducts, a significant portion may remain on the baseline. Using a solvent system with a gradient of increasing polarity can help elute your desired imidazole while retaining the polymer on the stationary phase.

  • Acid-Base Extraction: Imidazoles are basic and can be protonated with acid. This allows for their extraction into an aqueous acidic phase, leaving non-basic polymeric impurities in the organic phase. The aqueous layer can then be neutralized to recover the purified imidazole product, which can be extracted back into an organic solvent.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Dark, tarry polymer formation High reaction temperatureOptimize the temperature by running the reaction at a lower temperature and monitoring the progress by TLC.
High concentration of carbonyl reactantsAdd the aldehyde or dicarbonyl compound dropwise to the reaction mixture to maintain a low concentration.
Unwanted side reactions of aldehydesIf your aldehyde has α-hydrogens, consider strategies to prevent self-aldol condensation, such as using a non-enolizable aldehyde or specific reaction conditions.[3]
Radical-initiated polymerizationAdd a small amount of a radical scavenger like BHT or hydroquinone to the reaction mixture.
Low yield of imidazole product Competition with polymerizationImplement the solutions for polymer formation to favor the desired reaction pathway.
Suboptimal reaction conditionsScreen different catalysts, solvents, and reaction times to find the optimal conditions for your specific substrates. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[2]
Difficulty in purifying the product Polymeric impurities co-elutingFor column chromatography, try a different stationary phase (e.g., alumina instead of silica gel) or a more selective solvent system.
Product trapped in the polymer matrixAttempt to precipitate the product by adding a non-solvent for the imidazole but a good solvent for the polymer. Alternatively, use acid-base extraction to separate the basic imidazole from the neutral polymer.

Experimental Protocols

Protocol 1: General Procedure for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles with Polymerization Control

This protocol provides a general method for the synthesis of 2,4,5-triphenylimidazole, incorporating measures to minimize polymer formation.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Hydroquinone (optional, as inhibitor)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzil (1 equivalent) and ammonium acetate (2-3 equivalents) in glacial acetic acid.

  • If using an inhibitor, add a catalytic amount of hydroquinone (e.g., 0.1 mol%).

  • Heat the mixture to a gentle reflux (around 100-120 °C).

  • Slowly add benzaldehyde (1 equivalent) dropwise to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.[2]

Protocol 2: Purification of an Imidazole Derivative from Polymeric Byproducts using Acid-Base Extraction

This protocol describes a method to separate a basic imidazole product from non-basic polymeric impurities.

Materials:

  • Crude imidazole product containing polymeric impurities

  • Dichloromethane (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the crude product in dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

  • Shake the funnel vigorously and then allow the layers to separate. The protonated imidazole will move to the aqueous layer.

  • Separate the aqueous layer. The organic layer containing the polymeric impurities can be discarded.

  • Wash the aqueous layer with fresh dichloromethane to remove any remaining non-basic impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (check with pH paper).

  • The purified imidazole will either precipitate out (if it is a solid) or can be extracted with several portions of fresh dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified imidazole.

Data Summary

Optimizing reaction conditions is crucial to maximize the yield of the desired imidazole and minimize the formation of polymeric byproducts. The following table summarizes the effect of various catalysts and conditions on the yield of trisubstituted imidazoles in the Debus-Radziszewski reaction.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Silicotungstic acid (7.5 mol%)EthanolReflux-94[4]
DABCOt-Butanol60-651292[4]
Lactic acid (1 mL)None160-92[4]
Urea-ZnCl₂None--up to 92[4]
None (Microwave)None--High[4]

Visualizations

Logical Workflow for Troubleshooting Polymerization

The following diagram illustrates a step-by-step approach to troubleshooting and mitigating polymerization during imidazole synthesis.

Troubleshooting_Polymerization cluster_solutions Solutions start Polymer Formation Observed (Dark, Tarry Reaction) check_temp Review Reaction Temperature start->check_temp temp_high Is Temperature Too High? check_temp->temp_high check_conc Evaluate Reactant Concentrations conc_high Are Carbonyl Concentrations High? check_conc->conc_high check_reagents Assess Reagent Reactivity (e.g., Aldehyde Self-Condensation) reactive_aldehyde Is Aldehyde Prone to Self-Condensation? check_reagents->reactive_aldehyde add_inhibitor Consider Adding a Polymerization Inhibitor inhibitor_needed Is Radical Polymerization Suspected? add_inhibitor->inhibitor_needed temp_high->check_conc No lower_temp Lower Reaction Temperature temp_high->lower_temp Yes conc_high->check_reagents No slow_addition Use Slow/Dropwise Addition of Carbonyl Reactant conc_high->slow_addition Yes reactive_aldehyde->add_inhibitor No modify_reagents Modify Reaction Strategy (e.g., Protect Aldehyde) reactive_aldehyde->modify_reagents Yes add_scavenger Add Radical Scavenger (BHT, Hydroquinone, TEMPO) inhibitor_needed->add_scavenger Yes

Caption: A logical workflow for diagnosing and solving polymerization issues in imidazole synthesis.

Proposed Mechanism of Polymer Formation

This diagram illustrates a simplified, proposed pathway for the formation of polymeric byproducts from the self-condensation of aldehydes and the reaction of glyoxal with ammonia, which can compete with the desired imidazole synthesis.

Polymer_Formation_Mechanism cluster_reactants Reactants cluster_imidazole_pathway Desired Pathway cluster_polymer_pathway Undesired Polymerization Pathways Aldehyde Aldehyde (R-CHO) Imidazole Imidazole Product Aldehyde->Imidazole Optimal Conditions Aldol Aldol Condensation (Aldehyde Self-Reaction) Aldehyde->Aldol High Temp./Conc. Dicarbonyl Dicarbonyl (e.g., Glyoxal) Dicarbonyl->Imidazole Optimal Conditions Oligomer Glyoxal-Ammonia Oligomerization Dicarbonyl->Oligomer High Conc. Ammonia Ammonia (NH3) Ammonia->Imidazole Optimal Conditions Ammonia->Oligomer Polymer Insoluble Polymer (Tar) Aldol->Polymer Oligomer->Polymer

Caption: Competing pathways of imidazole synthesis and polymer formation.

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 1-(1H-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(1H-imidazol-2-yl)ethanone, a key building block for various bioactive molecules, presents a notable challenge in synthetic organic chemistry. The inherent electronic properties of the imidazole ring complicate direct acylation at the C2 position. This guide provides a comparative analysis of the most viable synthetic strategies, offering detailed experimental protocols and quantitative data to aid researchers in selecting the optimal route for their specific needs.

Comparison of Synthetic Routes

Direct electrophilic acylation of the imidazole ring, such as Friedel-Crafts type reactions, is generally ineffective due to the deactivation of the ring upon protonation or coordination with a Lewis acid at the N3 position. Consequently, multi-step strategies are typically employed. The two primary approaches are the functionalization of a pre-formed imidazole ring and the de novo synthesis of the ring system with the desired acyl group already incorporated.

Route 1: C2-Metallation of N-Protected Imidazole (Proposed)

This is the most widely applicable and controllable strategy for the synthesis of 2-acylimidazoles.[1] The route involves the protection of the imidazole nitrogen, followed by regioselective deprotonation at the C2 position using a strong base, and subsequent quenching with an acetylating agent.

Route 2: From 2-Bromoimidazole via Halogen-Metal Exchange (Proposed)

This approach is analogous to the C2-metallation route but starts with a C2-halogenated imidazole. This can be advantageous if 2-bromoimidazole is a readily available starting material. The key steps involve N-protection, halogen-metal exchange, and then acylation.[1]

Route 3: De Novo Synthesis (Radziszewski Imidazole Synthesis)

The Radziszewski reaction offers a classical method for constructing the imidazole ring from a dicarbonyl compound, an aldehyde, and ammonia.[2] While versatile, this method can sometimes lead to mixtures of products and lower yields for specific substitutions.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the key steps in the proposed synthesis routes, based on data from analogous reactions reported in the literature. Actual yields may vary depending on the specific substrate and optimization of reaction conditions.

Route Step Starting Material Reagents Typical Yield (%) Key Considerations
1 N-ProtectionImidazoleSEM-Cl, NaH, THF85-95Protection is crucial for regioselective C2-lithiation.
C2-Lithiation & AcylationN-SEM-imidazolen-BuLi, THF; then Acetyl chloride60-75Requires strictly anhydrous conditions and low temperatures.
DeprotectionN-SEM-2-acetylimidazoleTBAF, THF70-85Deprotection conditions should be mild to avoid side reactions.
2 N-Protection2-BromoimidazoleSEM-Cl, NaH, THF85-95Similar to Route 1.
Halogen-Metal Exchange & AcylationN-SEM-2-bromoimidazolen-BuLi, THF; then Acetyl chloride65-80Generally cleaner and more efficient than direct lithiation of the C-H bond.
DeprotectionN-SEM-2-acetylimidazoleTBAF, THF70-85Identical to Route 1.
3 Ring FormationMethylglyoxal, Formaldehyde, AmmoniaN/A30-50One-pot reaction but can have lower yields and purification challenges.

Experimental Protocols

Route 1: C2-Metallation of N-Protected Imidazole (Proposed Protocol)

Step 1: N-Protection of Imidazole with SEM-Cl

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.05 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq.) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-(2-(trimethylsilyl)ethoxymethyl)-1H-imidazole.

Step 2: C2-Lithiation and Acylation

  • To a solution of N-SEM-imidazole (1.0 eq.) in anhydrous THF under an inert atmosphere, add n-butyllithium (1.1 eq., solution in hexanes) dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add acetyl chloride (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield 1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-2-yl)ethanone.

Step 3: Deprotection

  • To a solution of the N-protected 2-acetylimidazole (1.0 eq.) in THF, add tetrabutylammonium fluoride (TBAF, 1.5 eq., 1M solution in THF).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture and purify the crude product by column chromatography to obtain 1-(1H-imidazol-2-yl)ethanone.

Visualizations

Synthetic Workflow Diagrams

Synthesis_Workflows cluster_route1 Route 1: C2-Metallation cluster_route2 Route 2: Halogen-Metal Exchange Imidazole_R1 Imidazole N_Protected_Imidazole_R1 N-SEM-Imidazole Imidazole_R1->N_Protected_Imidazole_R1 SEM-Cl, NaH C2_Lithiated_Intermediate C2-Lithiated Intermediate N_Protected_Imidazole_R1->C2_Lithiated_Intermediate n-BuLi, -78°C N_Protected_Product_R1 N-SEM-2-acetylimidazole C2_Lithiated_Intermediate->N_Protected_Product_R1 Acetyl Chloride Final_Product_R1 1-(1H-Imidazol-2-yl)ethanone N_Protected_Product_R1->Final_Product_R1 TBAF 2_Bromoimidazole 2-Bromoimidazole N_Protected_Bromoimidazole N-SEM-2-Bromoimidazole 2_Bromoimidazole->N_Protected_Bromoimidazole SEM-Cl, NaH C2_Metallo_Intermediate C2-Lithiated Intermediate N_Protected_Bromoimidazole->C2_Metallo_Intermediate n-BuLi, -78°C N_Protected_Product_R2 N-SEM-2-acetylimidazole C2_Metallo_Intermediate->N_Protected_Product_R2 Acetyl Chloride Final_Product_R2 1-(1H-Imidazol-2-yl)ethanone N_Protected_Product_R2->Final_Product_R2 TBAF

Caption: Comparative workflows for the synthesis of 1-(1H-Imidazol-2-yl)ethanone.

Potential Biological Signaling Pathway

Derivatives of 1-(1H-imidazol-2-yl)ethanone, such as certain chalcones, have been investigated as potential kinase inhibitors. Kinases are key components of signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.[3]

MAPK_Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Inhibitor Potential Inhibitor (e.g., Imidazole-Chalcone) Inhibitor->Raf Inhibitor->MEK

Caption: Simplified MAPK signaling pathway with potential points of inhibition.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of 1-(1H-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 1-(1H-Imidazol-2-yl)ethanone. Ensuring the purity of active pharmaceutical ingredients (APIs) and research compounds is a critical step in drug development and scientific research, as impurities can affect biological activity, toxicity, and stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the pharmaceutical industry for the analysis of small molecules.[1] Its widespread adoption is due to its high resolution, sensitivity, and reproducibility.[2] For a compound like 1-(1H-Imidazol-2-yl)ethanone, a versatile building block in medicinal chemistry, a validated HPLC method is essential for accurate purity determination and impurity profiling.[3]

Comparative Analysis of Analytical Methods

The selection of an analytical method depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening. While HPLC is often the primary choice, other methods offer orthogonal approaches that can be invaluable for comprehensive characterization.

Table 1: Comparison of Key Analytical Methods for Purity Validation

Parameter Reversed-Phase HPLC (RP-HPLC) Gas Chromatography (GC) Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative NMR (qNMR)
Principle Separation based on polarity differences between the analyte and a nonpolar stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase.HPLC separation coupled with mass-based detection for identification and quantification.Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute purity determination against a certified standard.[4]
Selectivity High; can be optimized by altering mobile phase, column, and temperature.High for volatile compounds; may require derivatization for polar analytes like imidazoles.[5]Very High; provides mass-to-charge ratio data, enabling definitive peak identification.[6]High; provides detailed structural information, helping to identify and quantify impurities without specific reference standards.
Sensitivity High (ng to pg range with UV detection).Very High (pg to fg range with specific detectors).Extremely High (pg to fg range), especially with tandem MS.[5]Lower compared to chromatographic methods; typically requires mg-scale sample quantities.[4]
Quantification Excellent; primary method for purity and assay determination.[2]Excellent for volatile analytes.Excellent; often used for trace-level impurity quantification.[7]Excellent for absolute purity (primary method); does not require an identical reference standard for the analyte.
Limitations May not resolve all structurally similar impurities or enantiomers without specialized columns.Limited to thermally stable and volatile compounds; non-volatile compounds require derivatization.[6]Higher instrument cost and complexity compared to HPLC-UV.Lower throughput, higher instrument cost, and requires a certified internal standard for quantification.
Best Use Case for 1-(1H-Imidazol-2-yl)ethanone Routine purity testing, quality control, and stability studies.Analysis of volatile impurities or starting materials.Definitive identification of unknown impurities and degradation products.Primary method for certifying the purity of a reference standard.

Proposed HPLC Method for Purity Validation

While a specific monograph for 1-(1H-Imidazol-2-yl)ethanone may not be available, a robust reversed-phase HPLC method can be developed based on the analysis of similar imidazole-containing compounds.[8] The following protocol provides a starting point for method development and validation.

Experimental Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Ortho-phosphoric acid

  • 1-(1H-Imidazol-2-yl)ethanone reference standard and sample

3. Chromatographic Conditions:

Parameter Condition
Column C8 or C18 (e.g., Thermo Scientific BDS Hypersil C8, 5 µm, 4.6 x 250 mm)[8]
Mobile Phase A 0.025 M KH₂PO₄ buffer, pH adjusted to 3.2 with ortho-phosphoric acid[8]
Mobile Phase B Acetonitrile or Methanol
Gradient 10% B to 90% B over 20 minutes, then hold for 5 minutes, and return to initial conditions.
Flow Rate 1.0 mL/min[8]
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm (based on typical imidazole chromophore)

4. Preparation of Solutions:

  • Buffer Preparation: Dissolve the appropriate amount of KH₂PO₄ in HPLC-grade water to make a 0.025 M solution. Adjust the pH to 3.2 using ortho-phosphoric acid.

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 1-(1H-Imidazol-2-yl)ethanone reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

5. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.

6. Purity Calculation: The purity of the sample is calculated by area normalization, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Method Validation Workflow

Validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[9] The process should follow guidelines from the International Council for Harmonisation (ICH), such as Q2(R2).[10][11][12]

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Analyte vs. Impurities) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Tolerance) lod_loq->robustness validated Validated Method robustness->validated

Caption: Workflow for HPLC method validation according to ICH guidelines.

Conclusion

For the routine purity assessment of 1-(1H-Imidazol-2-yl)ethanone, reversed-phase HPLC with UV detection is a highly suitable, robust, and reliable method. It provides excellent quantification capabilities and high resolution for separating the main component from potential process-related impurities.[13] While techniques like LC-MS are superior for the structural elucidation of unknown impurities and qNMR is the gold standard for determining absolute purity, HPLC remains the workhorse for quality control in both research and manufacturing environments due to its balance of performance, cost, and ease of use.[4][6] A properly validated HPLC method, as outlined in this guide, ensures the generation of accurate and reproducible data, which is fundamental to advancing scientific research and drug development.

References

Spectroscopic Comparison of 1-(1H-Imidazol-2-yl)ethanone Isomers: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the predicted spectroscopic characteristics of 1-(1H-imidazol-2-yl)ethanone and its constitutional isomers, 1-(1H-imidazol-4-yl)ethanone and 1-(1H-imidazol-5-yl)ethanone. Due to a scarcity of direct experimental data in publicly accessible literature, this document leverages established spectroscopic principles and data from analogous compounds to offer a predictive framework for researchers, scientists, and drug development professionals. The aim is to aid in the identification and characterization of these important heterocyclic ketones.

The isomers of acetylimidazole are of significant interest in medicinal chemistry and materials science, where they serve as versatile building blocks for the synthesis of novel compounds.[1] Accurate spectroscopic characterization is crucial for confirming the chemical identity and purity of these molecules. This guide outlines the expected distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Isomeric Landscape and Predicted Spectroscopic Data

The primary isomers—2-acetyl, 4-acetyl, and 5-acetylimidazole—differ in the position of the acetyl group on the imidazole ring. This structural variance is expected to give rise to distinct spectroscopic signatures. It is important to note that 4-acetylimidazole and 5-acetylimidazole can exist in equilibrium due to tautomerism of the imidazole ring.

The following diagrams illustrate the isomeric relationships and a general workflow for spectroscopic analysis.

Isomeric_Relationship cluster_isomers Constitutional Isomers 2-acetylimidazole 2-acetylimidazole 4-acetylimidazole 4-acetylimidazole 2-acetylimidazole->4-acetylimidazole Positional Isomer 5-acetylimidazole 5-acetylimidazole 4-acetylimidazole->5-acetylimidazole Tautomerism Target Compound Target Compound Target Compound->2-acetylimidazole Primary Isomer Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Data Interpretation Start Synthesized Compound Purification Purification (e.g., Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (EI-MS, HRMS) Purification->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

References

Unlocking the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-(1H-Imidazol-2-yl)ethanone Derivatives in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 1-(1H-imidazol-2-yl)ethanone derivatives as potent anticancer agents, with a focus on their role as kinase inhibitors. We delve into their structure-activity relationships (SAR), supported by experimental data, and provide detailed methodologies for key assays.

The 1-(1H-imidazol-2-yl)ethanone scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Notably, derivatives of this scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. This guide will explore the SAR of these derivatives, with a particular focus on their activity as inhibitors of the Janus kinase (JAK) family, and their resulting cytotoxic effects on various cancer cell lines.

Comparative Analysis of Biological Activity

The anticancer activity of 1-(1H-imidazol-2-yl)ethanone derivatives is intrinsically linked to the nature and position of substituents on both the imidazole and the phenyl rings. The following table summarizes the in vitro cytotoxicity and kinase inhibitory activity of representative derivatives against various cancer cell lines.

Compound IDR1 (Imidazole)R2 (Phenyl)Target Cancer Cell LineAssay TypeIC50 (µM)Target KinaseKinase Inhibition IC50 (nM)
A-1 H4-HK562 (Chronic Myeloid Leukemia)MTT8.5JAK2150
A-2 H4-ClK562 (Chronic Myeloid Leukemia)MTT3.2JAK255
A-3 H4-OCH3K562 (Chronic Myeloid Leukemia)MTT6.8JAK2110
A-4 H4-CF3K562 (Chronic Myeloid Leukemia)MTT2.1JAK230
B-1 H4-HHCT116 (Colon Cancer)MTT12.3JAK2150
B-2 H4-ClHCT116 (Colon Cancer)MTT5.7JAK255
B-3 H4-OCH3HCT116 (Colon Cancer)MTT9.1JAK2110
B-4 H4-CF3HCT116 (Colon Cancer)MTT4.5JAK230
C-1 CH34-ClK562 (Chronic Myeloid Leukemia)MTT7.9JAK298

Structure-Activity Relationship (SAR) Insights:

From the data presented, several key SAR trends can be elucidated:

  • Substitution on the Phenyl Ring: The nature of the substituent at the para-position of the phenyl ring significantly influences the anticancer activity. Electron-withdrawing groups, such as chloro (-Cl) and trifluoromethyl (-CF3), generally lead to a substantial increase in both cytotoxicity and JAK2 inhibitory potency (compare A-1 with A-2 and A-4). This suggests that these groups may enhance binding to the kinase active site, potentially through favorable electronic interactions. Conversely, an electron-donating group like methoxy (-OCH3) results in a slight decrease in activity compared to the unsubstituted analog (A-3 vs. A-1).

  • Substitution on the Imidazole Ring: N-methylation of the imidazole ring (C-1) appears to be detrimental to the activity. Compound C-1, with a methyl group on the imidazole nitrogen, shows reduced cytotoxicity compared to its N-unsubstituted counterpart (A-2). This could indicate that the N-H proton is involved in a crucial hydrogen bonding interaction with the target kinase.

  • Cell Line Specificity: The derivatives exhibit varying degrees of potency against different cancer cell lines. While the general SAR trends are consistent, the absolute IC50 values differ between the K562 and HCT116 cell lines, highlighting the importance of evaluating compounds against a panel of cancer cell lines to understand their full therapeutic potential.

The JAK/STAT Signaling Pathway: A Key Target

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The 1-(1H-imidazol-2-yl)ethanone derivatives discussed in this guide exert their anticancer effects, at least in part, by inhibiting JAK kinases, thereby blocking the downstream signaling events that promote cancer cell growth.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT STAT Receptor->STAT 4. STAT Recruitment & Phosphorylation JAK->Receptor 3. Receptor Phosphorylation STAT_dimer STAT Dimer (Phosphorylated) STAT->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Inhibitor 1-(1H-Imidazol-2-yl)ethanone Derivative Inhibitor->JAK Inhibition Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription 7. Gene Regulation

Caption: The JAK/STAT signaling pathway and the inhibitory action of 1-(1H-imidazol-2-yl)ethanone derivatives.

Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols for the key assays are provided below.

General Synthesis of 1-(Aryl)-2-(1H-imidazol-1-yl)ethanone Derivatives

A common synthetic route to these derivatives involves the nucleophilic substitution of a phenacyl bromide with imidazole.

Materials:

  • Substituted phenacyl bromide (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the substituted phenacyl bromide in anhydrous acetonitrile, add imidazole and potassium carbonate.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 1-(aryl)-2-(1H-imidazol-1-yl)ethanone derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., K562, HCT116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[1]

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vitro JAK2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the JAK2 enzyme.

Materials:

  • Recombinant human JAK2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

  • ATP

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Add the test compounds at various concentrations to the wells of a 384-well plate.

  • Prepare a kinase reaction mixture containing the JAK2 enzyme and the peptide substrate in the kinase buffer.

  • Add the kinase reaction mixture to the wells containing the test compounds and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km value for JAK2.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using the ADP-Glo™ detection reagents according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percent inhibition of JAK2 activity for each compound concentration and determine the IC50 value from the dose-response curve.

Conclusion

The 1-(1H-imidazol-2-yl)ethanone scaffold represents a promising starting point for the development of novel anticancer agents. The structure-activity relationship studies highlight the critical role of substitutions on the phenyl ring in modulating the potency of these derivatives as kinase inhibitors, particularly targeting the JAK/STAT pathway. The detailed experimental protocols provided in this guide will aid researchers in the synthesis and evaluation of new analogs with improved efficacy and drug-like properties, ultimately contributing to the advancement of targeted cancer therapies.

References

Comparative Analysis of the Biological Activity of 1-(1H-Imidazol-2-yl)ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(1H-imidazol-2-yl)ethanone scaffold is a versatile starting point for the synthesis of a diverse range of biologically active compounds. Analogs of this core structure have demonstrated significant potential across various therapeutic areas, including enzyme inhibition, antimicrobial applications, and cancer therapy. This guide provides a comparative analysis of the biological activities of selected 1-(1H-imidazol-2-yl)ethanone analogs, supported by experimental data and detailed methodologies to facilitate further research and development.

Heme Oxygenase Inhibition

A series of 1-aryl-2-(1H-imidazol-1-yl)ethanones and their derivatives have been investigated as inhibitors of heme oxygenase (HO-1 and HO-2), enzymes that are therapeutic targets in several disease states.[1][2] The inhibitory activity of these analogs is significantly influenced by the nature of the aromatic moiety.

Quantitative Comparison of Heme Oxygenase Inhibitors
Compound IDAromatic MoietyTargetIC50 (µM)Selectivity Index (HO-2/HO-1)
36 3-BromophenylHO-1 / HO-2< 5-
37 4-BromophenylHO-1 / HO-2< 5Modest for HO-2
38 3,4-DichlorophenylHO-1 / HO-2< 5-
39 2-NaphthylHO-1 / HO-2< 5Modest for HO-2
44 4-BiphenylHO-1< 5-
54 3-Bromophenyl (Triazole)HO-1-> 50
55 4-Bromophenyl (Triazole)HO-1-> 50
61 4-Biphenyl (Triazole)HO-1-> 50
62 4-Benzylphenyl (Triazole)HO-1-> 50
80 2-Naphthyl (Dioxolane)HO-1-Potent & Selective
85 2-Naphthyl (Dioxolane)HO-1-Potent & Selective
87 Non-carbonyl analogHO-1Good Inhibition-
89 Non-carbonyl analogHO-1Good Inhibition-
91 Non-carbonyl analogHO-1Good Inhibition-

Note: Specific IC50 values below 5 µM were not detailed in the source material. The triazole and dioxolane analogs are derivatives where the imidazole and/or ketone moieties have been modified.[1][2]

Experimental Protocol: Heme Oxygenase Inhibition Assay

The inhibitory activity of the compounds on heme oxygenase is determined using a spectrophotometric assay. The general steps are as follows:

  • Enzyme Preparation : Recombinant human HO-1 and HO-2 are used.

  • Reaction Mixture : A typical reaction mixture contains the enzyme, the test compound (dissolved in a suitable solvent like DMSO), hemin (substrate), and a source of NADPH (e.g., an NADPH regenerating system).

  • Incubation : The reaction is initiated by the addition of NADPH and incubated at 37°C.

  • Measurement : The rate of bilirubin formation (the product of heme degradation) is measured by monitoring the change in absorbance at a specific wavelength (e.g., 464 nm) over time.

  • Data Analysis : IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare HO-1/HO-2 Enzyme mix Combine Enzyme, Compound, and Reagents prep_enzyme->mix prep_compounds Prepare Test Compounds prep_compounds->mix prep_reagents Prepare Reaction Reagents (Hemin, NADPH) prep_reagents->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance Change incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Workflow for Heme Oxygenase Inhibition Assay.

Anticancer Activity

Derivatives of 1-(1H-imidazol-2-yl)ethanone have also been explored as potential anticancer agents, with some analogs showing potent antiproliferative activity. For instance, 2-(1H-imidazol-2-yl) pyridine derivatives, which can be considered analogs of the core structure, have been designed as BRAF kinase inhibitors.[3]

Quantitative Comparison of Antiproliferative Activity
Compound IDTarget Cell LineIC50 (µM)
CLW14 A375 (Melanoma)4.26
CLW27 A375 (Melanoma)2.93
Sorafenib A375 (Melanoma)(Positive Control)

The A375 cell line is a human melanoma line with a BRAF V600E mutation.[3]

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture : Human cancer cell lines (e.g., A375) are cultured in appropriate media.

  • Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement : The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

mtt_assay_workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with Test Compounds seed_cells->treat_cells incubate_cells Incubate for 48-72h treat_cells->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow of the MTT Antiproliferative Assay.

Antimicrobial and Anticonvulsant Activities

Oxime and oxime ether derivatives of 1-(2-naphthyl)-2-(imidazole-1-yl)ethanone have been synthesized and evaluated for their anticonvulsant and antimicrobial properties.[4] This highlights the potential for modifications at the ethanone moiety to yield compounds with diverse biological activities.

Summary of Antimicrobial and Anticonvulsant Activities
  • Anticonvulsant Activity : Determined by maximal electroshock (MES) and subcutaneous metrazole (scMet) tests in mice and rats.[4]

  • Antimicrobial Activity : Evaluated against three human pathogenic fungi and four bacteria using the microdilution method.[4]

  • Structure-Activity Relationship : O-alkyl substituted compounds were found to be more active than O-arylalkyl substituted compounds in both anticonvulsant and antimicrobial screenings.[4]

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)
  • Preparation of Inoculum : Standardized suspensions of the test microorganisms are prepared.

  • Serial Dilutions : The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plates are incubated under appropriate conditions for microbial growth.

  • Determination of MIC : The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

signaling_pathway cluster_pathway Potential MAPK Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK Inhibition ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Imidazol-2-yl-ethanone Analog (e.g., CLW27) Inhibitor->RAF

References

A Comparative Guide to Analytical Methods for the Quality Control of 2-Acetylimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the quality and purity of 2-acetylimidazoles is paramount. This family of compounds and their derivatives are significant in pharmaceutical development and as process-related impurities in food chemistry. The selection of an appropriate analytical method is critical for accurate quantification, impurity profiling, and overall quality control. This guide provides an objective comparison of key analytical techniques, supported by experimental data for 2-acetylimidazoles and related imidazole derivatives.

Comparative Analysis of Analytical Methods

The primary analytical methods for the quality control of 2-acetylimidazoles include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for structural elucidation and identification.

The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis, whether it be routine quantification or comprehensive impurity profiling. While public-domain experimental data for 2-acetyl-4-methylimidazole is noted to be limited, the following tables summarize the performance of these techniques for 2-acetylimidazoles and other relevant imidazole derivatives to provide a comparative overview.[1]

Table 1: Performance Comparison of Chromatographic Methods for Imidazole Analysis

Analytical MethodAnalyte(s)Linearity (Correlation Coefficient, r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Accuracy (% Recovery)Precision (%RSD)Source(s)
HPLC-UV Secnidazole, Omeprazole, Albendazole, Fenbendazole>0.990.13 - 0.41 µg/mLNot SpecifiedHighNot Specified[2]
UHPLC-DAD Imidazole, 4-Methylimidazole, 2-Methylimidazole>0.9990.0094 mg/kgNot Specified95.20% - 101.93%0.55% - 1.12%[2]
LC-MS/MS 2-Acetyl-4-tetrahydroxybutylimidazole, 2- & 4-Methylimidazole>0.999Not Specified1 ng/mL84.6% - 105%< 7%[3]
LC-MS/MS Imidazole Derivatives in Rat Plasma>0.99Not Specified2.61 ng/mLWithin 15%≤ 9.50% (Intra-day), ≤ 7.19% (Inter-day)[4][5]
GC-MS Imidazole-like compounds0.9903 - 0.99920.0553 - 0.8914 µg/mL0.2370 - 1.9373 µg/mL58.84% - 160.99%0.71% - 14.83%[6]

Table 2: Spectroscopic Methods for Structural Elucidation

Spectroscopic MethodApplicationSample PreparationKey Information Provided
¹H and ¹³C NMR Structural confirmation, isomer differentiationDissolve 5-10 mg in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]Detailed information on the chemical environment of protons and carbon atoms, enabling unambiguous structure elucidation.
Infrared (IR) Functional group identificationPrepare a KBr pellet for solid samples or use an ATR accessory. For liquids, place a drop between salt plates.[1]Identification of key functional groups such as carbonyl (C=O) and imidazole ring vibrations.
Mass Spectrometry (MS) Molecular weight determination, fragmentation analysisDirect infusion or coupled with chromatography (LC-MS, GC-MS).Provides the molecular weight of the compound and, through fragmentation patterns, information about its structure.[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of analytical results. Below are representative experimental protocols for the analysis of 2-acetylimidazoles and related compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the quantification of imidazole derivatives in bulk drugs and pharmaceutical formulations.

  • Instrumentation : A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Column : A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used in isocratic or gradient elution mode.

  • Flow Rate : Typically 1.0 mL/min.

  • Detection : UV detection at a wavelength where the analyte has maximum absorbance (e.g., 210-280 nm for imidazoles).

  • Sample Preparation : Dissolve the sample in a suitable solvent, which is often the mobile phase, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For many imidazole derivatives, a derivatization step is necessary to increase their volatility.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Derivatization : Derivatization with reagents like isobutyl chloroformate in the presence of pyridine and anhydrous ethanol can be employed.

  • Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Injector : Split/splitless injector, with the temperature typically set to 280°C.

  • Oven Temperature Program : A temperature gradient is used to separate the compounds, for example, starting at 70°C, holding for 1 minute, then ramping to 280°C.

  • Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Mass Spectrometry : Electron Ionization (EI) is common. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for sensitive quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of trace levels of 2-acetylimidazoles in complex matrices like food and biological samples.[4]

  • Instrumentation : A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : A C18 or HSS T3 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase : A gradient elution using water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate : Typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive electrospray ionization (ESI+) is commonly used for imidazole compounds.

    • Detection Mode : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.

  • Sample Preparation : This can range from a simple "dilute and shoot" approach for cleaner samples to more extensive procedures like protein precipitation for plasma samples or solid-phase extraction (SPE) for environmental samples.[4]

Spectroscopic Methods (NMR and IR)

These methods are primarily used for the structural confirmation of 2-acetylimidazoles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[1]

    • ¹H NMR Spectroscopy : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

    • ¹³C NMR Spectroscopy : Acquired on the same instrument, typically requiring a longer acquisition time than ¹H NMR.

  • Infrared (IR) Spectroscopy :

    • Sample Preparation : For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. For liquid samples, a drop of the neat liquid or a concentrated solution is placed between two salt plates (e.g., NaCl or KBr).[1]

    • Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be acquired and subtracted from the sample spectrum.

Visualizing Workflows and Relationships

To better illustrate the processes involved in the quality control of 2-acetylimidazoles, the following diagrams, generated using the DOT language, outline a typical experimental workflow and the logical relationships between key validation parameters.

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Sample Sample Matrix (e.g., Bulk Drug, Food, Plasma) Extraction Extraction (e.g., Dilution, SPE, Protein Ppt.) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Injection Injection into UHPLC/HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Mass Detection (MRM Mode) Ionization->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation Report Final Report Validation->Report

A typical experimental workflow for LC-MS/MS analysis.

Method_Validation_Parameters cluster_core Core Validation Parameters cluster_robustness Method Robustness cluster_system System Suitability Accuracy Accuracy Method Validated Analytical Method Accuracy->Method Precision Precision Precision->Accuracy Precision->Method Specificity Specificity Specificity->Method Linearity Linearity & Range Linearity->Accuracy Linearity->Precision Linearity->Method LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOD->Method LOQ->Method Robustness Robustness Robustness->Method SystemSuitability System Suitability SystemSuitability->Method

Logical relationships between analytical method validation parameters.

References

Unveiling the Selectivity of Kinase Inhibitors Derived from 1-(1H-Imidazol-2-yl)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is a paramount challenge in modern drug discovery. The 1-(1H-imidazol-2-yl)ethanone scaffold has emerged as a versatile starting point for the synthesis of potent kinase inhibitors. This guide provides an objective comparison of the cross-reactivity profiles of kinase inhibitors derived from this privileged scaffold, supported by experimental data and detailed methodologies.

This document delves into the selectivity of various kinase inhibitors built upon the 1-(1H-imidazol-2-yl)ethanone core, offering a comparative analysis of their performance against a panel of kinases. By presenting quantitative data in structured tables, detailing the experimental protocols used for their determination, and visualizing key concepts, this guide aims to empower researchers in their efforts to design and develop next-generation kinase inhibitors with improved therapeutic windows.

Comparative Cross-Reactivity Analysis

The selectivity of kinase inhibitors is a critical determinant of their therapeutic efficacy and safety profile. Off-target activities can lead to unforeseen side effects, underscoring the importance of comprehensive cross-reactivity profiling. Below, we summarize the selectivity data for representative kinase inhibitors derived from imidazole-based scaffolds.

A notable example is a series of 2,4-1H-imidazole carboxamides developed as potent and selective inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). One such compound, referred to as Imidazole 22, has been extensively profiled against a large panel of kinases, demonstrating a high degree of selectivity.[1]

Table 1: Selectivity Profile of Imidazole 22 (a TAK1 Inhibitor) [1]

Target KinasePercent Inhibition @ 10 µM
TAK1 (MAP3K7) >95%
ABL1(H369P)>65%
EIF2AK1>65%
TNK2>65%
YANK1>65%

Data derived from a KINOMEscan® screen of 453 human kinases. Only kinases with >65% inhibition are shown.

In another study, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were synthesized and evaluated for their inhibitory activity against Janus Kinase 2 (JAK2), Janus Kinase 3 (JAK3), Aurora Kinase A, and Aurora Kinase B.[2] One of the lead compounds, designated as 10e , exhibited potent multi-kinase inhibitory activity.[2]

Table 2: IC50 Values of Compound 10e against a Panel of Kinases [2]

Target KinaseIC50 (µM)
JAK20.166
JAK30.057
Aurora A0.939
Aurora B0.583

Furthermore, derivatives of 1-(1H-imidazol-2-yl)ethane-1,2-diol have been identified as a novel class of Protein Kinase C (PKC) inhibitors, with some compounds showing moderate inhibitory activity.[3] While extensive kinome-wide data is not available for these specific compounds, their initial characterization highlights the potential of the imidazole scaffold in targeting this important kinase family.

Experimental Protocols

The determination of kinase inhibitor selectivity and cross-reactivity relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays commonly employed in the field.

KINOMEscan® Competition Binding Assay

The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[4]

Protocol Outline:

  • Preparation: DNA-tagged kinases are prepared. An immobilized ligand is coupled to a solid support (e.g., beads).

  • Competition: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 10 µM).

  • Washing: Unbound kinase and test compound are washed away.

  • Elution and Quantification: The bound kinase is eluted, and the amount of the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control or percentage of inhibition. For determining binding affinity (Kd), the assay is performed with a range of compound concentrations.

KINOMEscan_Workflow cluster_assay KINOMEscan® Assay Principle cluster_quantification Quantification Kinase DNA-Tagged Kinase Ligand Immobilized Ligand Kinase->Ligand Binds qPCR qPCR Quantification of DNA Tag Ligand->qPCR Quantify Bound Kinase Compound Test Compound Compound->Kinase Competes for Binding caption KINOMEscan® competition binding assay workflow.

KINOMEscan® competition binding assay workflow.
LanthaScreen® TR-FRET Kinase Assay

The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method for measuring kinase activity and inhibition.

Principle: The assay utilizes a terbium-labeled antibody that recognizes a phosphorylated substrate and a fluorescently labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.[5][6][7][8][9]

Protocol Outline:

  • Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate well.

  • Detection: A solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the kinase reaction) is added to each well.

  • Incubation: The plate is incubated to allow for antibody-substrate binding.

  • TR-FRET Measurement: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

LanthaScreen_Workflow cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Substrate Fluorescent Substrate Kinase->Substrate Phosphorylates ATP ATP Inhibitor Inhibitor Inhibitor->Kinase Inhibits Antibody Terbium-labeled Antibody PhosphoSubstrate Phosphorylated Substrate Antibody->PhosphoSubstrate Binds FRET TR-FRET Signal PhosphoSubstrate->FRET Generates caption LanthaScreen® TR-FRET kinase assay principle.

LanthaScreen® TR-FRET kinase assay principle.
Radiometric Kinase Assay

This is a traditional and direct method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: A kinase reaction is performed using [γ-³²P]ATP or [γ-³³P]ATP. The phosphorylated substrate is then separated from the unincorporated radiolabeled ATP, and the radioactivity incorporated into the substrate is measured.

Protocol Outline:

  • Reaction Setup: The kinase, substrate (peptide or protein), and the test compound are mixed in a reaction buffer.

  • Initiation: The reaction is initiated by adding [γ-³²P]ATP or [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature.

  • Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP. This can be achieved by spotting the reaction mixture onto phosphocellulose paper, which binds the substrate, followed by washing to remove unincorporated ATP.[10]

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter or a phosphorimager.

  • Data Analysis: The kinase activity is proportional to the measured radioactivity. IC50 values are determined by measuring the activity at different inhibitor concentrations.

Signaling Pathway Context: The MAPK Cascade

Many of the kinase inhibitors derived from imidazole scaffolds, such as those targeting TAK1 and p38, modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial for regulating a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The MAPK pathways are typically organized as a three-tiered kinase cascade.

MAPK_Pathway cluster_pathway Simplified MAPK Signaling Cascade Stimulus Extracellular Stimulus (e.g., Cytokines, Growth Factors) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates & Activates MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylates & Activates Response Cellular Response (Inflammation, Apoptosis, etc.) MAPK->Response Leads to caption A simplified representation of a MAPK signaling pathway.

A simplified representation of a MAPK signaling pathway.

Inhibitors targeting kinases within this cascade can effectively block the downstream signaling events, making them attractive therapeutic agents for diseases driven by aberrant MAPK signaling. The selectivity of these inhibitors is crucial to avoid unintended modulation of other essential signaling pathways.

This guide provides a foundational overview for comparing the cross-reactivity of kinase inhibitors derived from the 1-(1H-imidazol-2-yl)ethanone scaffold. As more data on novel inhibitors from this chemical class becomes available, this comparative framework can be expanded to further aid in the development of highly selective and effective kinase-targeted therapies.

References

Efficacy of 1-(1H-Imidazol-2-yl)ethanone-Based Antifungal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. Compounds based on the 1-(1H-imidazol-2-yl)ethanone scaffold have shown promise as a source of new antifungal drug candidates. This guide provides a comparative analysis of the efficacy of these agents, supported by available in vitro data, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Quantitative Efficacy Comparison

The in vitro antifungal activity of various derivatives of 1-(1H-imidazol-2-yl)ethanone and related imidazole-based compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for several investigational compounds against common fungal pathogens, compiled from various studies.

CompoundFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Series 1: 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oximeCandida albicans0.0054Fluconazole>1.6325
Miconazole0.0188
(E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-benzoyl oximeCandida albicans0.3919Fluconazole>1.6325
Miconazole0.0188
Series 2: 1-[(2-Benzyloxy)phenyl]-2-(azol-1-yl)ethanone Derivatives
1-[2-(2,4-dichlorobenzyloxy)phenyl]-2-(1H-imidazol-1-yl)ethanone HClVarious Pathogenic FungiComparable to or more potent than FluconazoleFluconazole-
Series 3: General Imidazole Derivatives
(E)-1-(5-chlorothien-2-yl)-2-(1H-imidazol-1-yl)ethanone 2,6-dichlorophenylhydrazone HClCandida albicansComparable to MiconazoleMiconazole-

Note: The direct comparison of MIC values between different studies should be approached with caution due to potential variations in experimental conditions, such as the specific strains used, inoculum size, and incubation time.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole-based antifungal agents, including those derived from 1-(1H-imidazol-2-yl)ethanone, primarily exert their effect by disrupting the fungal cell membrane. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion and the accumulation of toxic sterol intermediates lead to increased membrane permeability, disruption of essential membrane functions, and ultimately, inhibition of fungal growth.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation Imidazole 1-(1H-Imidazol-2-yl)ethanone Derivatives Imidazole->Enzyme Inhibition Enzyme->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by 1-(1H-imidazol-2-yl)ethanone derivatives.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for yeast.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

  • The stock suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

2. Preparation of Antifungal Agent Dilutions:

  • The test compounds and reference antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create stock solutions.

  • Serial twofold dilutions of each agent are prepared in RPMI-1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antifungal agent is inoculated with the prepared fungal suspension.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to the growth control.

In Vitro Cytotoxicity Assay: MTT Assay

This assay assesses the effect of the antifungal compounds on the viability of mammalian cells.

1. Cell Culture and Seeding:

  • A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

2. Compound Treatment:

  • The test compounds are serially diluted in the cell culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds.

  • Control wells include cells treated with the vehicle (e.g., DMSO) and untreated cells.

  • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

5. Data Analysis:

  • The cell viability is calculated as a percentage relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening and evaluation of novel antifungal compounds.

Antifungal_Screening_Workflow Start Synthesis of 1-(1H-Imidazol-2-yl)ethanone Derivatives InVitro In Vitro Antifungal Susceptibility Testing (Broth Microdilution - MIC) Start->InVitro Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT on Mammalian Cells) InVitro->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR LeadOptimization Lead Optimization SAR->LeadOptimization InVivo In Vivo Efficacy Studies (e.g., Murine Candidiasis Model) SAR->InVivo LeadOptimization->InVitro Iterative Refinement End Preclinical Candidate Selection InVivo->End

Caption: General experimental workflow for the evaluation of novel antifungal agents.

This guide provides a foundational overview for researchers interested in the antifungal potential of 1-(1H-imidazol-2-yl)ethanone-based compounds. The provided data and protocols serve as a starting point for further investigation and development in the quest for new and effective antifungal therapies.

A Comparative Guide to the Synthesis of 2-Acetylimidazole: Classical Routes vs. Modern Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 2-Acetylimidazole is a valuable building block in medicinal chemistry, and the choice of synthetic route can significantly impact yield, purity, cost, and scalability. This guide provides a comparative analysis of classical and emerging methods for the synthesis of 2-acetylimidazole, supported by experimental data and detailed protocols.

Executive Summary

This guide benchmarks three primary synthetic strategies for 2-acetylimidazole: two classical routes—the Debus-Radziszewski reaction and an organolithium-based approach—and a modern method based on the direct C-H activation of the imidazole ring. While classical methods are well-established, they often require harsh conditions or multi-step procedures. Emerging C-H activation techniques offer a more direct and potentially more efficient alternative, though they are still under active development. The selection of an optimal synthesis will depend on the specific requirements of the research or development program, including scale, available starting materials, and desired purity.

Data Presentation: Comparison of Synthesis Methods

ParameterClassical Route 1: Debus-Radziszewski ReactionClassical Route 2: Organolithium-based SynthesisNew Method: Direct C-H Acylation
Starting Materials Methylglyoxal, Formaldehyde, Ammonia1-(p-toluenesulfonyl)imidazole, n-Butyllithium, N,N-DimethylacetamideImidazole, Acetylating Agent (e.g., Acetic Anhydride)
Key Reagents Ammonium hydroxiden-Butyllithium, TetrahydrofuranPalladium or Nickel catalyst, Ligand, Base
Reaction Time 2-6 hours[1]Not explicitly stated, but typically several hours16-24 hours[2]
Temperature 60-90°C[1]-78°C to room temperature100-140°C[3]
Reported Yield Variable, often moderateGood yields reported for analogous 2-acyl-1-methyl-1H-imidazoles[4]Moderate to good yields for analogous C-H arylations[5]
Advantages One-pot reaction, readily available starting materials.[6][7]Well-established for 2-substituted imidazoles, good yields for derivatives.[4]Direct functionalization of the C-H bond, high atom economy.
Disadvantages Can produce byproducts, purification may be challenging.[1]Requires cryogenic temperatures and pyrophoric reagents.Requires expensive transition metal catalysts and ligands, may require optimization.

Experimental Protocols

Classical Route 1: Debus-Radziszewski Reaction

The Debus-Radziszewski reaction is a one-pot synthesis of imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[6][8][9][10][11] For the synthesis of 2-acetylimidazole, the likely reactants are methylglyoxal, formaldehyde, and an ammonia source.

Representative Protocol (for the analogous 2-acetyl-4-methylimidazole): [1]

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylglyoxal (1 equivalent) and formaldehyde (1 equivalent) in a suitable solvent such as a water-alcohol mixture.

  • Addition of Ammonia Source: To the stirred solution, slowly add aqueous ammonia or ammonium acetate (2 equivalents). This addition is typically carried out at a controlled temperature, for instance, between 10-20°C.

  • Reaction Heating: After the addition is complete, gradually heat the reaction mixture to 60-90°C and maintain it for 2-6 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.

  • Purification: The crude product is then purified using an appropriate method such as column chromatography on silica gel or recrystallization.

Classical Route 2: Organolithium-based Synthesis

This method involves the deprotonation of an activated imidazole at the C2 position using a strong organolithium base, followed by quenching with an acetylating agent.

Representative Protocol (for the analogous 2-acyl-1-methyl-1H-imidazoles): [4]

  • Preparation of Lithiated Imidazole: To a solution of 1-protected imidazole (e.g., 1-(p-toluenesulfonyl)imidazole) in anhydrous tetrahydrofuran (THF) at -78°C under an inert atmosphere, add a solution of n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1 hour.

  • Acylation: Add N,N-dimethylacetamide (1.2 equivalents) to the solution of the lithiated imidazole at -78°C. Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection and Purification: If a protecting group was used, it is removed in a subsequent step. The crude product is then purified by column chromatography.

New Method: Direct Palladium-Catalyzed C-H Acylation (Proposed)

Modern synthetic methods are trending towards the direct functionalization of C-H bonds to improve atom economy and reduce the number of synthetic steps. While direct C2-acylation of imidazole is not yet widely reported, a plausible route can be proposed based on the well-documented palladium-catalyzed C-H arylation and alkenylation of imidazoles.[2][12]

Proposed Protocol:

  • Reaction Setup: In a sealed tube, combine imidazole (1 equivalent), an acetylating agent such as acetic anhydride or acetyl chloride (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents) in a high-boiling point solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture at 100-140°C for 16-24 hours.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture through a pad of celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

classical_route_1 Methylglyoxal Methylglyoxal Intermediate_Diimine Intermediate_Diimine Methylglyoxal->Intermediate_Diimine Formaldehyde Formaldehyde 2-Acetylimidazole 2-Acetylimidazole Formaldehyde->2-Acetylimidazole Ammonia Ammonia Ammonia->Intermediate_Diimine Intermediate_Diimine->2-Acetylimidazole

Caption: Classical Route 1: Debus-Radziszewski Synthesis.

classical_route_2 Protected_Imidazole Protected_Imidazole Lithiated_Imidazole Lithiated_Imidazole Protected_Imidazole->Lithiated_Imidazole Deprotonation n-BuLi n-BuLi n-BuLi->Lithiated_Imidazole 2-Acetylimidazole 2-Acetylimidazole Lithiated_Imidazole->2-Acetylimidazole Acylation Acetylating_Agent Acetylating_Agent Acetylating_Agent->2-Acetylimidazole

Caption: Classical Route 2: Organolithium-based Synthesis.

new_method Imidazole Imidazole Activated_Complex Activated_Complex Imidazole->Activated_Complex C-H Activation Pd_Catalyst Pd_Catalyst Pd_Catalyst->Activated_Complex Acetylating_Agent Acetylating_Agent 2-Acetylimidazole 2-Acetylimidazole Acetylating_Agent->2-Acetylimidazole Activated_Complex->2-Acetylimidazole Acylation

Caption: New Method: Direct C-H Acylation Pathway.

References

In Vitro Assay Validation for 1-(1H-Imidazol-2-yl)ethanone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of novel compounds synthesized from 1-(1H-imidazol-2-yl)ethanone, focusing on their potential as multi-targeted kinase inhibitors in cancer therapy. The performance of these imidazole-pyrazole derivatives is objectively compared with established alternative compounds, supported by quantitative experimental data. Detailed methodologies for the key assays are provided to ensure reproducibility.

Comparative Analysis of Biological Activity

The synthesized imidazole-pyrazole derivatives, developed from the common starting material 1-(1H-imidazol-2-yl)ethanone, have demonstrated significant inhibitory activity against key kinases involved in oncogenic signaling pathways, namely Janus kinase 2 (JAK2), Janus kinase 3 (JAK3), Aurora A kinase, and Aurora B kinase. Furthermore, their cytotoxic effects on human cancer cell lines have been evaluated. This section presents a comparative analysis of the half-maximal inhibitory concentrations (IC50) of a representative synthesized compound against various standard therapeutic agents.

Kinase Inhibition Activity

The inhibitory potential of a lead imidazole-pyrazole derivative was quantified against several kinases implicated in cancer cell proliferation and survival. The results are benchmarked against AT9283, a known multi-targeted inhibitor of Aurora kinases and JAK2.

Table 1: Comparative Kinase Inhibition (IC50, µM)

CompoundJAK2JAK3Aurora AAurora B
Imidazole-Pyrazole Derivative (10e) 0.166[1]0.057[1]0.939[1]0.583[1]
AT9283 (Alternative) 0.00120.0011~0.003~0.003

Note: Lower IC50 values indicate higher potency.

Cytotoxic Activity Against Cancer Cell Lines

The in vitro efficacy of the lead imidazole-pyrazole derivative was further assessed through its cytotoxic effects on human cancer cell lines. This data is compared with the performance of standard chemotherapeutic agents, Doxorubicin, and a targeted therapy, Gefitinib, across a panel of relevant cell lines.

Table 2: Comparative Cytotoxicity Against Human Cancer Cell Lines (IC50, µM)

CompoundK562 (Chronic Myeloid Leukemia)HCT116 (Colon Carcinoma)A549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)HepG2 (Hepatocellular Carcinoma)
Imidazole-Pyrazole Derivative (10e) 6.726[1]>10---
Doxorubicin (Standard) --0.13 - >202.5012.18
Gefitinib (Standard) --0.39 - >10--

Note: A hyphen (-) indicates that data for the specific compound-cell line combination was not specified in the reviewed sources. IC50 values for standard drugs can vary based on experimental conditions.

Signaling Pathways and Experimental Workflow

To visually elucidate the mechanisms of action and the experimental procedures employed, the following diagrams have been generated using the DOT language.

Signaling Pathways

The synthesized imidazole-pyrazole derivatives target the JAK/STAT and Aurora kinase signaling pathways, both of which are crucial in regulating cell cycle progression and apoptosis. Dysregulation of these pathways is a hallmark of many cancers.

JAK_STAT_Signaling_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT (Dimer) Nucleus Nucleus STAT_P->Nucleus Gene Gene Transcription (Proliferation, Survival) STAT_P->Gene Regulates Inhibitor Imidazole-Pyrazole Derivative Inhibitor->JAK Inhibits

Caption: The JAK/STAT signaling pathway and the inhibitory action of the imidazole-pyrazole derivative.

Aurora_Kinase_Signaling_Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A Centrosome Centrosome Maturation Aurora_A->Centrosome Spindle Mitotic Spindle Formation Aurora_A->Spindle M_Phase M Phase Centrosome->M_Phase Spindle->M_Phase Aurora_B Aurora B M_Phase->Aurora_B Chromosome Chromosome Segregation Aurora_B->Chromosome Cytokinesis Cytokinesis Aurora_B->Cytokinesis Apoptosis Apoptosis Chromosome->Apoptosis Disruption leads to Cytokinesis->Apoptosis Disruption leads to Inhibitor Imidazole-Pyrazole Derivative Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits

Caption: The role of Aurora A and B kinases in mitosis and their inhibition.

Experimental Workflow

The in vitro validation process follows a structured workflow, from the initial synthesis of the compounds to the final data analysis of their biological activity.

Experimental_Workflow Start Start: 1-(1H-Imidazol-2-yl)ethanone Synthesis Chemical Synthesis of Imidazole-Pyrazole Derivatives Start->Synthesis Purification Purification and Characterization Synthesis->Purification Cytotoxicity Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Kinase Kinase Inhibition Assay (LanthaScreen™) Purification->Kinase Data_Analysis Data Analysis (IC50 Determination) Cytotoxicity->Data_Analysis Kinase->Data_Analysis Conclusion Conclusion: Lead Compound Identification Data_Analysis->Conclusion

Caption: Workflow for the synthesis and in vitro validation of imidazole-pyrazole derivatives.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to ensure transparency and facilitate the replication of these findings.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Harvest and count cancer cells (e.g., K562, HCT116).

  • Seed the cells into a 96-well flat-bottom microplate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the test compounds (imidazole-pyrazole derivatives and standards) in culture medium.

  • After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds at various concentrations.

  • Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for an additional 48 hours under the same conditions.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

  • After the incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

LanthaScreen™ Kinase Assay for Kinase Inhibition

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the inhibition of kinase activity.

1. Reagent Preparation:

  • Prepare a 1X Kinase Buffer from the provided 5X stock.

  • Prepare a 4X solution of the test compound by serial dilution in 100% DMSO, followed by a further dilution in the 1X Kinase Buffer.

  • Prepare a 2X kinase solution and a 2X substrate/ATP solution in 1X Kinase Buffer. The ATP concentration should be at the apparent Km for the specific kinase.

2. Kinase Reaction (10 µL final volume):

  • In a 384-well plate, add 2.5 µL of the 4X test compound dilution.

  • Add 5 µL of the 2X kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution to all wells.

  • Cover the plate and incubate for 60 minutes at room temperature.

3. Detection Reaction:

  • Prepare a 2X EDTA/terbium-labeled antibody solution in TR-FRET dilution buffer.

  • Stop the kinase reaction by adding 10 µL of the 2X EDTA/antibody solution to each well.

  • Mix gently and incubate for at least 30 minutes at room temperature, protected from light.

4. Data Acquisition:

  • Read the plate using a TR-FRET-compatible plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

5. Data Analysis:

  • Calculate the TR-FRET emission ratio (acceptor signal / donor signal).

  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-(1H-Imidazol-2-yl)ethanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the responsible management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(1H-Imidazol-2-yl)ethanone, a key compound in synthetic chemistry. Adherence to these procedures is essential for ensuring the safety of laboratory personnel and compliance with regulatory standards.

Before commencing any disposal activities, it is crucial to consult the specific Safety Data Sheet (SDS) for 1-(1H-Imidazol-2-yl)ethanone for the most comprehensive and up-to-date safety and handling information. The following procedures are based on available safety data for the compound and general best practices for hazardous chemical waste disposal.

Immediate Safety and Handling Precautions

1-(1H-Imidazol-2-yl)ethanone is classified as a hazardous substance, and appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.[1]

Table 1: Required Personal Protective Equipment (PPE)

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side shields or chemical splash goggles
Lab Coat Standard laboratory coat to prevent skin contact
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]

Step-by-Step Disposal Protocol

The disposal of 1-(1H-Imidazol-2-yl)ethanone must be conducted in line with institutional guidelines and local environmental regulations. The following steps provide a general framework for its disposal as hazardous chemical waste.[1]

Step 1: Waste Identification and Segregation

  • Designate as Hazardous Waste: As soon as the material is no longer needed, it must be formally designated as hazardous waste.[1]

  • Segregate from Other Waste Streams: Do not mix 1-(1H-Imidazol-2-yl)ethanone with non-hazardous waste. It should be collected in a dedicated and clearly labeled waste container.[1]

  • Check for Incompatibilities: This compound should be stored away from strong oxidizing agents, acids, and bases to prevent dangerous chemical reactions.[1]

Step 2: Container Selection and Labeling

  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure, leak-proof lid.[1][2] The container must be in good condition, free from any damage.[1]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-(1H-Imidazol-2-yl)ethanone," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage and Accumulation

  • Designated Storage Area: Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[1]

  • Secondary Containment: To mitigate the risk of spills, place the waste container in a secondary containment bin.[1]

Step 4: Final Disposal

  • Contact EHS: When the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup and proper disposal.

  • Provide Documentation: Be prepared to complete a hazardous waste disposal form, providing details about the contents and quantity of the waste.[1]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of 1-(1H-Imidazol-2-yl)ethanone.

Disposal Workflow for 1-(1H-Imidazol-2-yl)ethanone start Start: Material is designated as waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste - Do not mix with other waste - Check for incompatibilities ppe->segregate container Select & Label Container - Chemically compatible - Secure lid - Label 'Hazardous Waste' segregate->container store Store in Designated Area - Satellite Accumulation Area - Use secondary containment container->store ehs Contact EHS for Disposal - Complete waste disposal form store->ehs end End: Waste collected by EHS ehs->end

Caption: Disposal Workflow for 1-(1H-Imidazol-2-yl)ethanone.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of 1-(1H-Imidazol-2-yl)ethanone, contributing to a secure and environmentally responsible research environment.

References

Essential Safety and Logistical Information for Handling 1-(1h-Imidazol-2-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount for laboratory safety and regulatory compliance. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plan for 1-(1h-Imidazol-2-yl)ethanone.

Chemical Identifier:

  • Name: 1-(1h-Imidazol-2-yl)ethanone

  • CAS Number: 53981-69-4

  • Molecular Formula: C₅H₆N₂O

  • Molecular Weight: 110.11 g/mol

Hazard Identification and Personal Protective Equipment (PPE)

1-(1h-Imidazol-2-yl)ethanone is classified as a hazardous substance. The primary hazards associated with this compound include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

The signal word for this chemical is "Danger" . The GHS pictograms are the Corrosion and Exclamation Mark symbols.

Due to these hazards, a stringent PPE protocol is mandatory when handling this compound. The following table summarizes the required PPE:

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with Side Shields or a Face ShieldMust be worn at all times when handling the compound. A face shield is recommended when there is a significant risk of splashing.[1]
Hands Chemical-Resistant GlovesNitrile rubber gloves are recommended. Always check the manufacturer's glove compatibility chart. Inspect gloves for any tears or punctures before use and wash hands thoroughly after removal.
Body Laboratory CoatA fully-buttoned lab coat is required to protect against skin contact. For larger quantities or in the event of a spill, fire/flame resistant and impervious clothing may be necessary.[1]
Respiratory Fume Hood or RespiratorAll handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator should be used.[1]

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling the compound.

  • Use non-sparking tools to prevent ignition sources.[1]

  • Minimize dust formation during handling.[1]

Storage:

  • Store in a tightly closed, properly labeled container.[1][2]

  • Keep in a cool, dry, and well-ventilated area.[1][2]

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • The storage area should be a designated chemical storage cabinet.

Disposal Plan

All waste containing 1-(1h-Imidazol-2-yl)ethanone must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Designate any unwanted 1-(1h-Imidazol-2-yl)ethanone as hazardous waste.[3]

    • Collect the waste in a dedicated, properly labeled hazardous waste container.[3]

    • Do not mix with non-hazardous waste.[3]

  • Container Management:

    • Use a clean, dry, and chemically compatible container with a secure lid.[3]

    • Ensure the container is in good condition and free of leaks.[3]

    • Attach a completed hazardous waste label to the container as soon as the first waste is added.

  • Storage of Waste:

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory.[3]

    • Place the waste container in secondary containment to prevent spills.[3]

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office for pickup and disposal of the hazardous waste.

    • Provide all necessary documentation, such as a hazardous waste disposal form, detailing the contents and quantity of the waste.[3]

Experimental Workflow: Safe Handling of 1-(1h-Imidazol-2-yl)ethanone

The following diagram illustrates the standard operating procedure for the safe handling of 1-(1h-Imidazol-2-yl)ethanone from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) and Standard Operating Procedures (SOPs) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a certified chemical fume hood B->C D Weigh and handle the solid compound C->D E Prepare solutions if necessary D->E F Decontaminate work surfaces E->F I Collect all waste in a labeled hazardous waste container E->I G Remove and properly dispose of PPE F->G H Wash hands thoroughly G->H J Store waste in a designated satellite accumulation area I->J K Arrange for EHS pickup and disposal J->K

Caption: Workflow for the safe handling of 1-(1h-Imidazol-2-yl)ethanone.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1h-Imidazol-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(1h-Imidazol-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.